m-PEG12-COO-propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O16/c1-33-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27-45-29(32)3-2-28(30)31/h2-27H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRVNFAPQPZBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of m-PEG12-COO-propanoic acid
This technical guide provides a comprehensive overview of the core physicochemical properties of m-PEG12-COO-propanoic acid, a heterobifunctional PEG linker. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental methodologies, and the visualization of its functional context within PROTAC (Proteolysis-Targeting Chimera) technology.
Core Physicochemical Properties
This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role as a linker in the development of PROTACs. Its structure features a methoxy-terminated PEG chain of 12 ethylene (B1197577) glycol units, connected to a propanoic acid via an ester linkage. This precise composition provides a defined length and flexibility, which is critical for its function in bridging a target protein and an E3 ubiquitin ligase.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C29H56O16 | [1][2] |
| Molecular Weight | 660.75 g/mol | [1] |
| CAS Number | 2168540-50-7 | [1] |
| Physical State | Solid | [3] |
| Solubility | Soluble in water and many polar organic solvents (e.g., DMF, DMSO, chloroform, methylene (B1212753) chloride). Insoluble in nonpolar solvents like ether. | [3][4][5][6] |
| Estimated pKa | ~4-5 (for the terminal carboxylic acid) | [7] |
Role in PROTAC Technology
This compound serves as a flexible linker in the architecture of PROTACs. A PROTAC is a heterobifunctional molecule designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8][9] The PEGylated linker physically separates the two binding moieties of the PROTAC, allowing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][10]
PROTAC Mechanism of Action Workflow
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a linker such as this compound.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Polyethylene glycol derivatives [m.chemicalbook.com]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solubility Profile of m-PEG12-COO-propanoic acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of m-PEG12-COO-propanoic acid, a bifunctional linker commonly utilized in bioconjugation and for the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this polyethylene (B3416737) glycol (PEG) derivative is critical for its effective handling, formulation, and application in various experimental and developmental workflows.
Core Concepts
This compound possesses a methoxy-terminated polyethylene glycol chain of twelve repeating units, which imparts significant hydrophilicity, and a terminal propanoic acid, which provides a reactive handle for conjugation, typically with amine groups.[1][2] The interplay between the hydrophilic PEG chain and the carboxylic acid moiety governs its solubility profile across a range of organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility, where substances with similar polarities tend to be miscible.[3]
Solubility Data
While comprehensive quantitative solubility data for this compound is not extensively published, the available information indicates good solubility in a range of common organic solvents. The hydrophilic nature of the PEG spacer enhances its solubility in aqueous media.[1][2]
| Solvent | Solubility | Concentration | Conditions |
| Dimethyl sulfoxide (B87167) (DMSO) | High | 100 mg/mL (169.87 mM) | Ultrasonic treatment and warming to 54°C may be required.[1] |
| Dichloromethane (DCM) | Soluble | Qualitative | - |
| Tetrahydrofuran (THF) | Soluble | Qualitative | - |
| Dimethylformamide (DMF) | Soluble | Qualitative | - |
Note: A related compound, Fmoc-amino-PEG12-propanoic acid, is also reported to be soluble in acetonitrile.[4]
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in a specific organic solvent. This method, often referred to as the "shake-flask" method, is a standard approach for assessing equilibrium solubility.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, methanol, acetonitrile, etc.)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should appear as a suspension with undissolved solid remaining.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standards of known concentrations of this compound to accurately quantify the concentration in the test samples.
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for solubility determination and the general reactivity of this compound.
References
The Strategic Role of m-PEG12-COO-propanoic acid as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable characteristics. This technical guide provides a comprehensive overview of the role of a specific PEG linker, m-PEG12-COO-propanoic acid, in the design and function of PROTACs. We will delve into its impact on PROTAC properties, provide detailed experimental protocols for synthesis and evaluation, and present quantitative data to inform rational drug design.
Introduction to PROTACs and the Critical Role of the Linker
PROTACs are engineered molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows for the removal of target proteins, offering a distinct advantage over traditional inhibitors that only block protein function.[2]
The linker connecting the POI ligand and the E3 ligase ligand is not merely a spacer but plays a pivotal role in the PROTAC's overall activity.[3] The linker's length, flexibility, and chemical composition directly influence:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, lipophilicity, and polar surface area, which in turn affect its drug-like properties.[4]
-
Cell Permeability: For intracellular targets, the PROTAC must be able to cross the cell membrane, a process that is heavily influenced by the linker's characteristics.[4]
This compound: A Key PROTAC Linker
This compound is a monodisperse polyethylene glycol (PEG) derivative with twelve repeating ethylene (B1197577) glycol units, terminating in a methoxy (B1213986) group at one end and a propanoic acid at the other.[5] This structure provides a balance of hydrophilicity and a defined length, making it a valuable tool in PROTAC design.
Physicochemical Properties and Advantages
The PEG backbone of this compound imparts several beneficial properties to a PROTAC molecule:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for administration and bioavailability.
-
Increased Flexibility: The flexible nature of the PEG linker allows the PROTAC to adopt various conformations, increasing the probability of forming a productive ternary complex.
-
Tunable Length: The defined length of the PEG12 linker provides a specific spatial separation between the POI and E3 ligase, which is a critical parameter for optimizing degradation efficiency.
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity.
The terminal propanoic acid group provides a convenient handle for conjugation to amine-containing ligands through stable amide bond formation.
Quantitative Data on PEG Linker Length and PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long can lead to an unstable complex and inefficient ubiquitination. The following table summarizes representative data on the effect of PEG linker length on the degradation efficiency of various PROTACs.
| PROTAC Name | Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BETd-240 | BRD4 | VHL | 4 | 2.5 | >95 | [6] |
| BETd-260 | BRD4 | VHL | 6 | 1.8 | >95 | [6] |
| RC-1 | BTK | CRBN | 6 | 6.6 | ~90 | [7] |
| ARV-825 | BET proteins | CRBN | PEG-based | 14.5 (IC50) | N/A | [8] |
| Compound 518 | K-RAS G12C | CRBN | PEG-based | ~30 | >80 | [1] |
| LC-2 | K-RAS G12C | VHL | PEG-based | ~100 | >80 | [1] |
Note: This table presents a compilation of data from different studies and is intended to illustrate the impact of PEG linker length. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC using this compound to link an amine-functionalized POI ligand and an amine-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) for Boc deprotection if necessary
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol, Hexanes/Ethyl Acetate)
-
Thin Layer Chromatography (TLC) plates
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound (1 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure to obtain the NHS-activated PEG linker.
Step 2: First Amide Coupling
-
Dissolve the NHS-activated PEG linker (1 eq) and the amine-functionalized E3 ligase ligand (1 eq) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate by silica gel column chromatography.
Step 3: (Optional) Deprotection
-
If the POI ligand has a protecting group (e.g., Boc), dissolve the intermediate from Step 2 in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under reduced pressure.
Step 4: Second Amide Coupling
-
Activate the carboxylic acid of the intermediate from Step 2 (or the deprotected intermediate from Step 3 if applicable) using a coupling agent like HATU in the presence of DIPEA in DMF.
-
Add the amine-functionalized POI ligand (1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.
-
Work up the reaction as described in Step 2.
-
Purify the final PROTAC product by preparative HPLC to obtain a high-purity compound.
Western Blot for PROTAC-induced Protein Degradation
This protocol is used to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., KBM7 for BET proteins)[9]
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is used to assess the passive permeability of a PROTAC.[10]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
PROTAC stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.
-
Prepare Solutions:
-
Prepare the PROTAC solution in PBS with a low percentage of DMSO (e.g., <1%).
-
Fill the acceptor plate wells with PBS.
-
-
Assay:
-
Add the PROTAC solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 5 hours).
-
-
Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following formula: Pe = (V_A * C_A(t)) / (Area * t * (C_D(t-1) - C_A(t-1))) where V_A is the volume of the acceptor well, C_A(t) is the concentration in the acceptor well at time t, Area is the surface area of the membrane, t is the incubation time, and C_D(t-1) is the concentration in the donor well at the previous time point.
-
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of a BET-targeting PROTAC, such as ARV-825, which utilizes a PEG-based linker. Degradation of BRD4 leads to the downregulation of key oncogenes like c-Myc and anti-apoptotic proteins like Bcl-2, ultimately inducing apoptosis in cancer cells.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. N-(Propanoic acid)-N-bis(m-PEG12) - Immunomart [immunomart.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PAMPA | Evotec [evotec.com]
The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ethylene glycol), or PEG, has become an indispensable tool in the field of bioconjugation, primarily due to its profound hydrophilic properties. The covalent attachment of PEG chains, a process known as PEGylation, is a clinically validated strategy to enhance the therapeutic efficacy of proteins, peptides, and small molecule drugs. This technical guide provides an in-depth exploration of the core hydrophilic characteristics of PEG linkers and their impact on the physicochemical and pharmacokinetic properties of bioconjugates. We will delve into the underlying mechanisms, present quantitative data, provide detailed experimental protocols for key analytical techniques, and visualize critical workflows and concepts to offer a comprehensive resource for researchers in drug development.
The Core Principle: Hydrophilicity of PEG
The remarkable hydrophilicity of PEG stems from the repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-). The ether oxygen atoms along the polymer backbone readily form hydrogen bonds with water molecules, creating a stable hydration shell around the conjugated biomolecule. This "molecular shield" is fundamental to the numerous advantages conferred by PEGylation.
Key Physicochemical and Biological Consequences of PEG's Hydrophilicity:
-
Enhanced Solubility: PEGylation can dramatically increase the aqueous solubility of hydrophobic drugs and proteins, which is a significant hurdle in formulation development.[1]
-
Increased Stability: The hydration shell sterically hinders the approach of proteolytic enzymes and antibodies, thereby increasing the stability of the bioconjugate in biological fluids.[2]
-
Reduced Immunogenicity: By masking the surface epitopes of the therapeutic molecule, PEGylation can reduce its recognition by the immune system, leading to lower immunogenicity and antigenicity.[2]
-
Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, leading to a significantly prolonged circulation half-life.[3]
Quantitative Impact of PEGylation
The extent of the benefits derived from PEGylation is often dependent on the molecular weight and architecture (linear vs. branched) of the PEG linker. Below are tables summarizing the quantitative effects of PEGylation on key biopharmaceutical properties.
Table 1: Effect of PEGylation on Pharmacokinetic Parameters of Approved Therapeutics
| Drug | Protein/Peptide | PEG Size (kDa) | Half-life (t½) of Unmodified Protein | Half-life (t½) of PEGylated Drug | Apparent Volume of Distribution (Vd/F) of PEGylated Drug | Apparent Clearance (CL/F) of PEGylated Drug |
| Peginterferon alfa-2a (Pegasys®) | Interferon alfa-2a | 40 (branched) | ~2.3 hours[4] | ~50 hours (absorption half-life)[4] | Restricted[4] | Reduced by >100-fold vs. conventional interferon[4] |
| Peginterferon alfa-2b (PegIntron®) | Interferon alfa-2b | 12 (linear) | ~2.3 hours[4] | ~4.6 hours (absorption half-life)[4] | ~30% lower than conventional interferon[4] | Reduced by ~10-fold vs. conventional interferon[4] |
| Pegfilgrastim (Neulasta®) | Filgrastim (G-CSF) | 20 (linear) | ~3.5 hours[5] | ~33.2 hours[5] | Not explicitly stated, but clearance is neutrophil-mediated rather than renal.[6] | Decreases with increasing dose (nonlinear pharmacokinetics)[7] |
Note: Pharmacokinetic parameters can vary depending on the patient population and study design.
Table 2: Influence of PEGylation on Protein Stability and Aggregation
| Protein | PEG Modification | Stress Condition | Observation | Quantitative Effect |
| Granulocyte Colony-Stimulating Factor (G-CSF) | N-terminal 20 kDa PEG | Physiological pH and temperature | Prevents protein precipitation by forming soluble aggregates and slows the rate of aggregation.[8] | Soluble aggregates plateaued at ~18% for PEG-GCSF, while GCSF precipitated.[8] |
| Lysozyme (B549824) | Di-PEGylated (5 kDa) | Mechanical stress, elevated temperatures, freeze-thaw cycles | Reduced formation of micron aggregates.[9] | PEGylated lysozyme formed approximately half as many particles as unmodified lysozyme.[9] |
| Bovine Serum Albumin (BSA) | Mono-PEGylated (various MW) | Thermal stress | Decreased unfolding temperature (Tmax) but increased aggregation temperature (Tagg).[10] | Tmax decreased, while Tagg increased, independent of PEG molecular weight in the study.[10] |
| Insulin (B600854) | Mono-PEGylated (5 kDa) | Heat stress, metal-catalyzed oxidation | Similar aggregation profiles to unmodified insulin under these specific stress conditions.[11] | PEGylation did not significantly inhibit aggregation in this particular study.[11] |
Table 3: Hydrophilicity of PEGylated Surfaces
| Surface Modification | Water Contact Angle (Day 0) | Water Contact Angle (After 14 Days) | Reference |
| Unmodified PDMS | 115° ± 2° | - | [12] |
| Unmodified Silicon-PDMS Membrane | 90° ± 6° | - | [12] |
| PEG-coated Silicon-PDMS Membrane | 22° ± 17° | Maintained significantly lower contact angle than unmodified surfaces.[12] | [12] |
| Bare PEG surface | < 80° (hydrophilic) | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates. The following sections provide step-by-step protocols for key experiments.
Protocol for Amine PEGylation using NHS Ester Chemistry
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine (B10760008) residues, N-terminus) on a protein.
Materials:
-
Protein of interest
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis tubing or desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or buffer exchange chromatography.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS-ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
PEGylation Reaction:
-
Calculate the desired molar excess of PEG-NHS ester to protein. A 20-fold molar excess is a common starting point.
-
Slowly add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10% of the total reaction volume.
-
Incubate the reaction mixture. Typical conditions are 2 hours on ice or 30-60 minutes at room temperature. The optimal time and temperature may need to be determined empirically for each specific protein.
-
-
Quenching the Reaction: (Optional but recommended) Add the quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester. Incubate for a short period (e.g., 15-30 minutes).
-
Purification: Remove unreacted PEG and byproducts from the PEGylated protein using size-exclusion chromatography (SEC) or tangential flow filtration.
Protocol for Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is an effective method for separating PEGylated conjugates from the smaller, un-PEGylated protein and excess PEG reagent.
Materials:
-
SEC column with an appropriate molecular weight separation range
-
HPLC or FPLC system
-
Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)
-
PEGylated protein reaction mixture
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (typically monitoring at 280 nm for proteins).
-
Sample Preparation: Centrifuge the PEGylated protein reaction mixture to remove any precipitated material.
-
Injection: Inject the clarified sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as the peaks elute. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the desired purified PEG-protein conjugate.
Protocol for Assessing Protein Solubility using a PEG Precipitation Assay
This assay provides a relative measure of protein solubility by determining the concentration of PEG required to induce protein precipitation.
Materials:
-
Purified protein solution of known concentration
-
High molecular weight PEG stock solution (e.g., 40% w/v PEG 10,000 in the same buffer as the protein)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Protein Preparation: Prepare the protein stock solution by dialyzing it into the desired buffer. Adjust the concentration to a known value (e.g., 10 mg/mL).
-
Plate Setup: In a 96-well plate, create a series of dilutions of the PEG stock solution with the protein solution to achieve a range of final PEG concentrations (e.g., 0% to 30% PEG) in a constant final protein concentration. The final volume in each well can be, for example, 200 µL.
-
Incubation: Seal the plate and incubate for a set period (e.g., 48 hours at 4°C) to allow for equilibration and precipitation.
-
Centrifugation: Centrifuge the plate to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer a known volume of the supernatant from each well to a new UV-transparent 96-well plate.
-
Quantification: Measure the protein concentration in the supernatant of each well by measuring the absorbance at 280 nm using a microplate reader.
-
Data Analysis: Plot the soluble protein concentration as a function of the PEG concentration. The point at which the soluble protein concentration begins to decrease is indicative of the onset of precipitation and provides a measure of the protein's relative solubility under those conditions. A more soluble protein will require a higher PEG concentration to initiate precipitation.[14]
Protocol for Sessile Drop Contact Angle Measurement
This method is used to determine the hydrophilicity of a surface by measuring the contact angle of a liquid droplet on it. A lower contact angle indicates a more hydrophilic surface.
Materials:
-
Contact angle goniometer with a high-resolution camera and software
-
Syringe with a fine needle
-
High-purity water (or other probe liquid)
-
The solid substrate with the PEGylated surface
Procedure:
-
Instrument Setup:
-
Ensure the goniometer is placed on a vibration-free table.
-
Level the sample stage.
-
Turn on the light source and camera.
-
-
Sample Placement: Place the substrate with the PEGylated surface onto the sample stage.
-
Droplet Dispensing:
-
Fill the syringe with high-purity water, ensuring there are no air bubbles.
-
Carefully lower the syringe needle until it is just above the sample surface.
-
Slowly dispense a small droplet of water (e.g., 3-5 µL) onto the surface.
-
Gently retract the needle from the droplet.
-
-
Image Capture and Analysis:
-
Focus the camera on the droplet profile at the solid-liquid-gas interface.
-
Capture a high-resolution image of the sessile drop.
-
Use the goniometer software to analyze the image. The software will fit a mathematical model to the drop shape and calculate the contact angle between the baseline (the surface) and the tangent of the droplet at the three-phase contact point.
-
-
Data Recording: Record the contact angle measurements. It is good practice to measure the contact angle at multiple locations on the surface and for multiple droplets to ensure reproducibility.
Visualizing Key Concepts and Workflows
Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, generated using the DOT language for Graphviz, illustrate the workflow for creating and analyzing PEGylated bioconjugates and the pharmacokinetic advantages of PEGylation.
Experimental Workflow for PEGylated Bioconjugate Development
References
- 1. PHARMACOKINETICS OF PEGINTERFERON ALFA-2A (40KD, PEGASYS) COMPARED TO PEGINTERFERON ALFA-2B (12KD, PEGINTRON) IN NAIVE PATIENTS WITH CHRONIC HEPATITIS C (CHC) [natap.org]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of pegfilgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of protein PEGylation on physical stability in liquid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. smif.pratt.duke.edu [smif.pratt.duke.edu]
Navigating the Stability of m-PEG12-COO-propanoic acid Under Physiological Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical stability of linker molecules is a critical parameter in the development of targeted therapeutics and drug delivery systems. This guide provides a comprehensive overview of the chemical stability of m-PEG12-COO-propanoic acid under physiological conditions, focusing on the hydrolytic degradation of its ester linkage. This document details the factors influencing stability, experimental protocols for assessment, and relevant analytical techniques, offering a foundational resource for researchers in the field.
Core Concepts: Understanding the Stability of PEG Esters
Polyethylene glycol (PEG) is widely utilized in drug development to enhance the solubility, biocompatibility, and in vivo circulation time of therapeutic molecules.[1][2] When functionalized with carboxylic acids via ester linkages, such as in this compound, the stability of this ester bond under physiological conditions (pH ~7.4, 37°C) becomes a key determinant of the molecule's performance.
The primary degradation pathway for the ester linkage in this compound is hydrolysis, which cleaves the ester bond to yield the parent m-PEG12-OH and propanoic acid. The rate of this hydrolysis is influenced by several factors.
Factors Influencing the Hydrolytic Stability of PEG Esters
| Factor | Influence on Stability | Rationale |
| pH | Stability is generally greatest in acidic conditions and decreases in neutral to basic conditions. | The hydrolysis of esters can be catalyzed by both acid and base. Under neutral to basic conditions (like physiological pH), hydroxide (B78521) ions act as nucleophiles, attacking the carbonyl carbon of the ester and leading to its cleavage.[3][4] |
| Chemical Structure | The number of methylene (B1212753) groups between the ester and other functional groups can affect the rate of hydrolysis.[5] | The electronic environment and steric hindrance around the ester bond play a significant role. Increased hydrophobicity adjacent to the ester can make it less accessible to water, potentially slowing hydrolysis.[5] |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Increased thermal energy increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus speeding up the chemical reaction.[4] |
| Enzymatic Activity | In a biological environment, esterases can significantly accelerate the hydrolysis of ester bonds. | Esterase enzymes are biological catalysts that are highly efficient at cleaving ester linkages.[6] |
Quantitative Analysis of Stability
Given this information, it is crucial for researchers to empirically determine the stability of this compound for their specific application.
Experimental Protocols for Stability Assessment
To assess the chemical stability of this compound, a well-defined experimental protocol is essential. The following outlines a general procedure for an in vitro stability study.
Protocol: In Vitro Hydrolytic Stability of this compound
-
Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions. For accelerated degradation studies, buffers with different pH values (e.g., pH 5.0 and pH 9.0) can also be prepared.[4]
-
Sample Preparation: Dissolve a known concentration of this compound in the prepared buffer. A typical starting concentration might be in the range of 1-10 mg/mL.
-
Incubation: Incubate the sample solution in a temperature-controlled environment, typically at 37°C, to simulate body temperature.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the sample. The sampling frequency should be adjusted based on the expected rate of degradation.
-
Quenching and Storage: If necessary, quench the hydrolysis reaction by adding a suitable agent or by rapid freezing. Store the samples at a low temperature (e.g., -20°C or -80°C) until analysis to prevent further degradation.
-
Analysis: Analyze the samples using appropriate analytical techniques to quantify the remaining amount of the intact this compound and to identify and quantify the degradation products.
Analytical Methodologies
A variety of analytical techniques can be employed to monitor the degradation of this compound. The choice of method will depend on the specific requirements of the study, such as the need for quantitative data, identification of byproducts, and the available instrumentation.
| Analytical Technique | Principle and Application |
| High-Performance Liquid Chromatography (HPLC) | Separates the intact molecule from its degradation products based on their physicochemical properties. Coupled with detectors like UV, Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), it allows for quantification of the parent compound and its hydrolytic products.[9][10][11] |
| Mass Spectrometry (MS) | Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS can be used to identify the intact molecule and its degradation products by their mass-to-charge ratio.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to monitor the hydrolysis by observing the disappearance of proton signals adjacent to the ester linkage in the parent molecule and the appearance of new signals corresponding to the degradation products.[13] |
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the hydrolysis pathway and a typical experimental workflow.
Caption: Hydrolysis of this compound.
Caption: Experimental workflow for stability testing.
Conclusion
The chemical stability of this compound under physiological conditions is a critical consideration for its application in drug development. While the ester linkage is susceptible to hydrolysis, the rate of this degradation is influenced by a multitude of factors. This guide provides the foundational knowledge and experimental framework necessary for researchers to thoroughly evaluate the stability of this and similar PEGylated linkers. A rigorous, data-driven approach to understanding stability will ultimately contribute to the design of more robust and effective therapeutic agents.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Low-pH-sensitive poly(ethylene glycol) (PEG)-stabilized plasmid nanolipoparticles: effects of PEG chain length, lipid composition and assembly conditions on gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers, indispensable tools in modern bioconjugation, drug delivery, and proteomics. From their fundamental structure to their critical role in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), this document serves as a detailed resource for professionals in the field.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two different reactive functional groups at their termini.[1] This dual and distinct reactivity allows for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[] The polyethylene glycol chain itself is a flexible, hydrophilic spacer that imparts several advantageous properties to the resulting bioconjugate.[3]
Core Advantages of Using PEG Linkers:
-
Improved Solubility: The hydrophilic nature of the PEG backbone enhances the solubility of hydrophobic molecules in aqueous environments, reducing aggregation.[]
-
Enhanced Stability and Pharmacokinetics: PEGylation, the process of attaching PEG chains, can shield conjugated molecules from enzymatic degradation and reduce clearance by the kidneys, thereby extending their circulation half-life.
-
Reduced Immunogenicity: The "stealth" properties of PEG can mask immunogenic epitopes on a molecule, lessening the potential for an immune response.[]
-
Precise Spatial Control: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the two conjugated molecules to maintain their biological activity.
Structure and Properties of Common Heterobifunctional PEG Linkers
The versatility of heterobifunctional PEG linkers stems from the wide array of functional groups that can be incorporated at their ends. The choice of these groups is dictated by the available reactive sites on the molecules to be conjugated.
Below is a diagram illustrating the general structure of a heterobifunctional PEG linker.
Caption: General structure of a heterobifunctional PEG linker.
Quantitative Data on Common Heterobifunctional PEG Linkers
The following tables summarize the properties of several commonly used heterobifunctional PEG linkers.
| Linker Name | Molecular Weight (Da) | Number of PEG Units | Functional Group 1 | Functional Group 2 |
| Amine-Reactive & Thiol-Reactive | ||||
| MAL-PEG-NHS | ~2,000 - 20,000 | Varies | Maleimide (B117702) | NHS Ester |
| Amine-Reactive & Carboxyl-Reactive | ||||
| NH2-PEG-COOH | 177.2 | 2 | Amine | Carboxylic Acid |
| NH2-PEG-COOH | ~1,000 - 20,000 | Varies | Amine | Carboxylic Acid |
| Thiol-Reactive & Carboxyl-Reactive | ||||
| MAL-PEG-COOH | ~1,000 - 10,000 | Varies | Maleimide | Carboxylic Acid |
| Click Chemistry | ||||
| Azido-PEG-NHS Ester | ~2,000 - 5,000 | Varies | Azide | NHS Ester |
| Alkyne-PEG-Maleimide | 382.41 | 4 | Alkyne | Maleimide |
| DBCO-PEG4-NHS Ester | 649.7 | 4 | DBCO | NHS Ester |
| TCO-PEG4-NHS Ester | 514.6 | 4 | TCO | NHS Ester |
| Biotinylation | ||||
| Biotin-PEG4-NHS Ester | 588.67 | 4 | Biotin | NHS Ester |
| Biotin-PEG12-NHS Ester | 941.1 | 12 | Biotin | NHS Ester |
| Other Heterobifunctional Linkers | ||||
| MAL-PEG-AC | ~1,000 - 10,000 | Varies | Maleimide | Acrylate |
Applications in Drug Development and Research
Heterobifunctional PEG linkers are integral to several cutting-edge areas of biomedical research and therapeutic development.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[1] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload. The use of a PEG spacer can improve the solubility and stability of the ADC, and in some cases, allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[]
The following diagram illustrates a simplified workflow for the synthesis of an ADC using a heterobifunctional PEG linker.
Caption: A typical workflow for ADC synthesis.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG-based linkers are frequently used due to their ability to provide the necessary length and flexibility for optimal ternary complex formation, as well as to improve the solubility and cell permeability of the PROTAC molecule.[5]
The diagram below depicts the PROTAC-mediated protein degradation pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving heterobifunctional PEG linkers.
Protocol for Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein using a Maleimide-PEG-NHS Ester Linker
This two-step protocol is commonly used for preparing ADCs.
Materials:
-
Amine-containing protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Maleimide-PEG-NHS ester linker
-
Thiol-containing molecule (e.g., cytotoxic drug)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP, if antibody disulfides need to be reduced to generate free thiols)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
Step 1: Reaction of the Amine-Containing Protein with the NHS Ester Terminus of the Linker
-
Protein Preparation: If necessary, reduce the antibody to generate free thiols for drug conjugation in a later step. This is typically done for cysteine-linked ADCs. For lysine (B10760008) conjugation, this step is omitted.
-
Linker Dissolution: Immediately before use, dissolve the Maleimide-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction Setup: Add the dissolved linker to the protein solution at a 10- to 20-fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and byproducts by SEC or dialysis against the conjugation buffer.
Step 2: Reaction of the Maleimide-Activated Protein with the Thiol-Containing Molecule
-
Drug Dissolution: Dissolve the thiol-containing molecule in DMSO or another suitable organic solvent.
-
Conjugation: Add the dissolved thiol-containing molecule to the maleimide-activated protein solution at a 1.5- to 5-fold molar excess over the available maleimide groups.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light if the drug is light-sensitive.
-
Purification: Purify the final ADC conjugate to remove unreacted drug and other small molecules using SEC or another appropriate chromatographic method.
Characterization of the Final Conjugate
The purity and drug-to-antibody ratio (DAR) of the final ADC are critical quality attributes that must be determined.
Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. Since the drug payload is typically hydrophobic, ADCs with different numbers of conjugated drugs will have different retention times on a HIC column.
-
Typical Method:
-
Column: A stationary phase with moderate hydrophobicity (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the different ADC species.
-
Detection: UV absorbance at 280 nm.
-
SDS-PAGE:
-
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. The conjugation of the drug and linker will increase the molecular weight of the antibody, resulting in a shift in the band position on the gel.
-
Method:
-
Run non-reducing and reducing SDS-PAGE to analyze the intact and fragmented ADC.
-
Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the bands.
-
Compare the band pattern of the ADC to the unconjugated antibody to confirm successful conjugation and assess heterogeneity.
-
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the fields of drug delivery, bioconjugation, and proteomics. Their unique ability to connect two different molecules while imparting beneficial physicochemical properties has enabled the development of sophisticated therapeutics and research reagents. A thorough understanding of their structure, properties, and the experimental protocols for their use is essential for researchers and scientists aiming to leverage these linkers in their work. As the demand for more targeted and effective therapies continues to grow, the importance and application of heterobifunctional PEG linkers are set to expand even further.
References
In-Depth Technical Guide: Theoretical Hydrodynamic Volume of m-PEG12-COO-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determine the hydrodynamic volume of m-PEG12-COO-propanoic acid. This information is critical for applications in drug delivery, bioconjugation, and the development of PROTACs (Proteolysis Targeting Chimeras), where the size and shape of the polyethylene (B3416737) glycol (PEG) linker are paramount.
Introduction to Hydrodynamic Volume
The hydrodynamic volume of a molecule in solution is the effective volume it occupies as it moves through the solvent. It is not solely based on the molecule's molecular weight but is also influenced by its conformation, shape, and interactions with the solvent (solvation shell). The hydrodynamic volume is a crucial parameter in understanding a molecule's diffusion, viscosity, and behavior in size-based separation techniques. It is directly related to the hydrodynamic radius (Rh), which is the radius of a hypothetical hard sphere that diffuses at the same rate as the molecule .
Molecular Properties of this compound
This compound is a monodisperse PEG derivative featuring twelve ethylene (B1197577) glycol units, terminated with a methoxy (B1213986) group at one end and a propanoic acid group at the other. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C29H56O16 | [cite: ] |
| Molecular Weight (MW) | 660.75 g/mol | [cite: ] |
| Number of Ethylene Glycol Units | 12 | - |
Theoretical Estimation of Hydrodynamic Radius
Directly calculating the hydrodynamic volume of a flexible polymer like this compound from first principles is complex. However, empirical relationships derived from experimental data for similar polymers can provide a reasonable estimation. For polyethylene glycol in aqueous solutions, the radius of gyration (Rg), which is closely related to the hydrodynamic radius, can be estimated using the following scaling law for a polymer in a good solvent:
Rg ∝ MWν
Where:
-
Rg is the radius of gyration.
-
MW is the molecular weight.
-
ν (nu) is the Flory exponent, which is approximately 0.588 for a polymer in a good solvent.
For low molecular weight PEGs in aqueous solution, a power law dependence of Rg on molecular weight has been observed with an exponent of approximately 0.55. While this provides an estimate for the radius of gyration, the hydrodynamic radius (Rh) is often of greater practical interest. For flexible polymers, Rg and Rh are of a similar magnitude.
A more direct empirical formula for the hydrodynamic radius of short PEG chains is not universally established and can be solvent-dependent. Therefore, for accurate determination, experimental methods are highly recommended.
Experimental Determination of Hydrodynamic Radius and Volume
The most common and reliable methods for determining the hydrodynamic radius of polymers in solution are Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC).
Dynamic Light Scattering (DLS)
DLS measures the time-dependent fluctuations in the intensity of scattered light from a solution containing the molecule of interest. These fluctuations are caused by the Brownian motion of the molecules, and their rate of diffusion can be determined. The hydrodynamic radius is then calculated using the Stokes-Einstein equation:
Rh = (kBT) / (6πηD)
Where:
-
Rh is the hydrodynamic radius.
-
kB is the Boltzmann constant.
-
T is the absolute temperature.
-
η is the viscosity of the solvent.
-
D is the translational diffusion coefficient.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water, phosphate-buffered saline). The solvent must be of high purity and filtered through a 0.22 µm filter to remove dust and other particulates.
-
Prepare a series of dilutions of the stock solution. A typical concentration range for DLS is 0.1 to 10 mg/mL.
-
Filter each diluted sample through a low-protein-binding syringe filter (e.g., 0.02 µm) directly into a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes to ensure stable output.
-
Set the measurement temperature and allow the sample cell holder to equilibrate.
-
Input the solvent viscosity and refractive index for the chosen temperature into the software.
-
-
Measurement:
-
Place the cuvette in the sample holder.
-
Allow the sample to thermally equilibrate for 5-10 minutes.
-
Perform a series of measurements (typically 10-20 runs) for each concentration. The instrument's software will collect the scattered light intensity data and calculate the autocorrelation function.
-
-
Data Analysis:
-
The software will fit the autocorrelation function to a decay model to determine the diffusion coefficient (D).
-
Using the Stokes-Einstein equation, the software will then calculate the hydrodynamic radius (Rh).
-
The polydispersity index (PDI) will also be reported, indicating the width of the size distribution. For a monodisperse sample like this compound, a low PDI is expected.
-
The hydrodynamic volume (Vh) can be calculated from the hydrodynamic radius using the formula for the volume of a sphere: Vh = (4/3)πRh3 .
-
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. The stationary phase consists of porous beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.
-
System Preparation:
-
Select an SEC column with a pore size appropriate for the expected molecular size of this compound.
-
Equilibrate the SEC system (pump, column, and detector) with a filtered and degassed mobile phase (e.g., an aqueous buffer) at a constant flow rate until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of calibration standards with known hydrodynamic radii that bracket the expected size of the analyte. PEG standards of various molecular weights are ideal for this purpose.
-
Inject each standard onto the column and record its retention time.
-
Create a calibration curve by plotting the logarithm of the hydrodynamic radius (or molecular weight) of the standards against their retention times.
-
-
Sample Analysis:
-
Prepare a solution of this compound in the mobile phase at a known concentration.
-
Inject the sample onto the column under the same conditions used for the calibration standards.
-
Record the retention time of the peak corresponding to this compound.
-
-
Data Analysis:
-
Using the calibration curve, determine the hydrodynamic radius of this compound from its retention time.
-
Calculate the hydrodynamic volume (Vh) from the determined hydrodynamic radius: Vh = (4/3)πRh3 .
-
Visualizations
The following diagrams illustrate the logical workflow for determining the hydrodynamic volume and the principles of the experimental methods.
Methodological & Application
Application Notes and Protocols for NHS Ester Activation of m-PEG12-COO-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the activation of m-PEG12-COO-propanoic acid to its corresponding N-hydroxysuccinimide (NHS) ester. This activation step is crucial for the subsequent conjugation of the PEGylated molecule to primary amine-containing biomolecules, a common strategy in drug delivery, protein modification, and bioconjugation.
The methoxy-terminated PEG12 linker enhances hydrophilicity and biocompatibility, while the terminal propanoic acid group allows for a stable amide bond formation with primary amines upon activation.[1] The resulting m-PEG12-NHS ester is a valuable reagent for improving the solubility, stability, and pharmacokinetic profiles of therapeutic proteins, peptides, and other molecules.[2][3]
Overview of the Reaction
The activation of the carboxylic acid group of this compound is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[4] The reaction proceeds in two main steps:
-
Formation of O-acylisourea intermediate: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4][5]
-
Formation of the NHS ester: This unstable intermediate is then converted into a more stable and amine-reactive NHS ester by the addition of NHS.[4][5]
This two-step, one-pot reaction is a robust and widely used method for creating activated linkers for bioconjugation.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥95% | Various | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | ≥98% | Thermo Fisher Scientific, Sigma-Aldrich | Store at -20°C with desiccant.[6] |
| N-hydroxysuccinimide (NHS) | ≥98% | Thermo Fisher Scientific, Sigma-Aldrich | Store at room temperature. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | ACS Grade | Various | Use a fresh, unopened bottle or a properly stored dry solvent. |
| Dichloromethane (DCM) | Anhydrous | Various | For organic solvent method. |
| Diisopropylethylamine (DIPEA) | ≥99% | Various | For organic solvent method. |
| 0.1 M MES Buffer (pH 4.5-6.0) | Molecular Biology Grade | Various | For aqueous method. |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Molecular Biology Grade | Various | For subsequent conjugation reaction. |
| Hydroxylamine·HCl or Tris Buffer | Reagent Grade | Various | For quenching the reaction. |
Experimental Protocols
Two primary methods are presented for the NHS ester activation of this compound: an organic solvent-based method and an aqueous-based method. The choice of method depends on the solubility of the starting material and the requirements of the subsequent conjugation step.
Protocol 1: Organic Solvent Method
This method is suitable when the this compound and the subsequent conjugation partner are soluble in organic solvents.
Reaction Parameters:
| Parameter | Value | Reference |
| Solvent | Anhydrous DCM, DMF, or DMSO | [7][8] |
| Temperature | Room Temperature | [7][8] |
| Reaction Time | 30 minutes to 1 hour | [7][8] |
Stoichiometry of Reagents:
| Reagent | Molar Ratio (relative to this compound) |
| EDC·HCl | 2.0 |
| NHS | 2.0 |
| DIPEA | 1.5 (if subsequent amine is added) |
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
In separate vials, dissolve EDC·HCl (2.0 mmol) in 0.5 mL of dry DCM and NHS (2.0 mmol) in a minimal amount of dry DMSO (e.g., 10 µL).[7][8]
-
Sequentially add the EDC·HCl solution and the NHS solution to the this compound solution.[7][8]
-
Stir the reaction mixture at room temperature for 30 minutes.[7][8]
-
The activated m-PEG12-NHS ester is now ready for conjugation. For immediate conjugation, an amine-containing molecule (1.5 mmol) and DIPEA (1.5 mmol) can be added, and the reaction stirred for an additional hour at room temperature.[7][8]
-
If not used immediately, the activated ester should be stored under anhydrous conditions at low temperature, though it's recommended to use it fresh as the NHS-ester moiety readily hydrolyzes.[9][10]
Protocol 2: Aqueous Method
This method is preferred when the subsequent conjugation will be performed in an aqueous buffer with a biomolecule such as a protein or antibody.
Reaction Parameters:
| Parameter | Value | Reference |
| Solvent | 0.1 M MES Buffer (pH 4.5-6.0) | [4][7] |
| Temperature | Room Temperature | [7][8] |
| Reaction Time | 15 minutes | [7][8] |
Stoichiometry of Reagents:
| Reagent | Molar Excess (relative to this compound) |
| EDC | 2 to 5-fold |
| NHS | 1.2 to 2-fold |
Procedure:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[4]
-
Prepare fresh solutions of EDC and NHS in 0.1 M MES buffer (pH 5.5) immediately before activation.[4]
-
In a reaction vessel, add the desired amount of this compound stock solution to the MES buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[4]
-
Vortex the mixture briefly and incubate for 15-30 minutes at room temperature.[4]
-
The activated m-PEG12-NHS ester is now ready for conjugation.
Downstream Processing
Conjugation to Amine-Containing Molecules
The freshly prepared m-PEG12-NHS ester can be directly used for conjugation to primary amines on proteins, peptides, or other molecules.
-
pH Adjustment: For efficient reaction with primary amines, the pH of the reaction solution should be adjusted to 7.2-7.5 with a non-amine containing buffer like PBS immediately before adding the amine-containing substrate.[7][8] The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.[7][8]
-
Molar Ratio: A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized for the specific application.[4]
-
Reaction Time: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]
Quenching the Reaction
To stop the reaction, any unreacted NHS esters can be quenched by adding a solution of Tris-HCl or glycine (B1666218) to a final concentration of 20-50 mM.[4] Incubate for 15-30 minutes at room temperature.[4] Hydroxylamine can also be used to hydrolyze non-reacted NHS esters.[7][8]
Purification of the Conjugate
Excess reagents and byproducts can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[4] For the product from the organic solvent method, flash chromatography can be used for purification.[7][8]
Characterization
The successful activation and conjugation can be confirmed by various analytical techniques:
| Technique | Purpose |
| FT-IR Spectroscopy | Confirmation of ester bond formation (C=O stretch around 1768 cm⁻¹).[3] |
| NMR Spectroscopy | To confirm the structure of the activated ester. |
| Mass Spectrometry | To determine the molecular weight of the activated ester and the degree of labeling on the conjugated molecule.[4] |
| HPLC | To assess the purity of the activated ester and the final conjugate. |
| SDS-PAGE | To confirm the conjugation to proteins by observing a shift in molecular weight.[4] |
Visualization of Workflows
Caption: Workflow for NHS ester activation and subsequent bioconjugation.
Caption: Reaction mechanism of EDC/NHS activation of a carboxylic acid.
References
- 1. m-PEG12 NHS Ester, CAS 756525-94-7 | AxisPharm [axispharm.com]
- 2. m-PEG12-NHS ester [myskinrecipes.com]
- 3. old.afu.edu.np [old.afu.edu.np]
- 4. benchchem.com [benchchem.com]
- 5. encapsula.com [encapsula.com]
- 6. MS(PEG)12 Methyl-PEG-NHS-Ester Reagent 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols for Bioconjugation of m-PEG12-COO-propanoic acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. By covalently attaching PEG chains, it is possible to increase solubility, enhance stability against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life.[1] This document provides detailed protocols for the conjugation of m-PEG12-COO-propanoic acid to primary amines (e.g., lysine (B10760008) residues or the N-terminus of proteins) using a two-step process involving carbodiimide (B86325) chemistry.
The this compound is a monodisperse PEG linker containing a terminal carboxylic acid group. This carboxyl group is not reactive towards amines on its own and must first be activated. A common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable amine-reactive NHS ester.[2][4] The resulting PEG-NHS ester readily reacts with primary amines at physiological to slightly basic pH to form a stable and covalent amide bond.[5]
Reaction Workflow
The bioconjugation process follows a logical sequence of steps, starting from the activation of the PEG linker to the final purification and analysis of the conjugate. This workflow ensures optimal reaction efficiency and purity of the final product.
Experimental Protocols
The following protocols provide a step-by-step guide for the activation of this compound and its subsequent conjugation to a model protein.
Protocol 1: Two-Step Aqueous EDC/NHS Activation and Conjugation
This protocol is suitable for proteins and other biomolecules that are soluble and stable in aqueous buffers.
Materials:
-
This compound
-
Protein or biomolecule with primary amines (e.g., Bovine Serum Albumin, BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other non-amine buffer like HEPES or borate)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Desalting columns or dialysis cassettes (e.g., 10K MWCO)
-
Water-miscible organic solvent (e.g., DMSO or DMF)
Procedure:
Step 1: Preparation of Reagents
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[6]
-
Prepare a stock solution of this compound (e.g., 100 mg/mL) in anhydrous DMSO or DMF.
-
Prepare a solution of the protein to be conjugated (e.g., 1-10 mg/mL) in Coupling Buffer (PBS, pH 7.2).
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
Step 2: Activation of this compound
-
In a reaction tube, combine the this compound with EDC and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:2:2 of PEG-acid:Sulfo-NHS:EDC.
-
For activating the carboxyl groups on the PEG linker, add appropriate amounts of EDC and NHS to the PEG-acid solution in Activation Buffer and react for 15 minutes at room temperature.[7][8] The activation reaction with EDC and NHS is most efficient at pH 4.5-7.2.[8]
Step 3: Conjugation to Primary Amines
-
Immediately add the activated PEG-NHS ester solution to the protein solution in Coupling Buffer. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.[8]
-
The molar excess of the activated PEG linker over the protein can be varied to control the degree of PEGylation. A 20-fold molar excess is a common starting point.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
Step 4: Quenching and Purification
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM (e.g., add Tris buffer). Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted PEG-NHS esters.[9]
-
Remove excess PEG reagent and reaction byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.[2][5]
Protocol 2: Characterization of PEGylated Protein
Method: MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique to determine the degree of PEGylation.[10][11] It allows for the direct measurement of the molecular weight of the unmodified and PEGylated protein species.
Procedure:
-
Sample Preparation: Mix a small amount of the purified conjugate solution with a suitable MALDI matrix (e.g., sinapinic acid for proteins).[10] Spot the mixture onto the MALDI target plate and allow it to dry.
-
Data Acquisition: Acquire the mass spectrum in linear, positive ion mode, optimized for the mass range of the expected conjugate.
-
Data Analysis: The resulting spectrum will show a series of peaks. The first peak corresponds to the unmodified protein. Subsequent peaks, separated by a mass difference corresponding to the mass of the attached m-PEG12-propanoic acid moiety, represent proteins with one, two, three, or more PEG chains attached.[10] The relative intensity of these peaks can be used to determine the distribution and average degree of PEGylation.[10]
Quantitative Data Presentation
The degree of PEGylation can be precisely controlled by varying reaction conditions such as the molar ratio of PEG-linker to protein and the protein concentration. The following table provides representative data from a typical PEGylation experiment analyzed by MALDI-TOF MS.
| Molar Ratio (PEG:Protein) | Protein Conc. (mg/mL) | Average Degree of PEGylation (PEG/Protein) | Predominant Species (Number of PEGs) |
| 5:1 | 5 | 1.2 | 1 |
| 10:1 | 5 | 2.5 | 2, 3 |
| 20:1 | 5 | 4.1 | 4 |
| 20:1 | 2 | 4.8 | 5 |
| 50:1 | 5 | 6.3 | 6, 7 |
Note: This is representative data. Actual results will vary depending on the specific protein, buffer conditions, and reaction time.
Application Example: Mechanism of Action of a PEGylated Therapeutic
PEGylation is a key technology in the development of biotherapeutics. A prominent example is Pegfilgrastim, a PEGylated form of recombinant human granulocyte colony-stimulating factor (G-CSF).[10] G-CSF stimulates the production of neutrophils and is used to treat neutropenia in patients undergoing chemotherapy.[10] The PEGylation of G-CSF significantly increases its plasma half-life, reducing the required dosing frequency from daily injections to once per chemotherapy cycle.[10]
The mechanism of action of Pegfilgrastim involves binding to the G-CSF receptor on myeloid progenitor cells, which activates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[2][10] This leads to gene transcription that promotes the proliferation, differentiation, and survival of neutrophil precursors.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is the mechanism of Pegfilgrastim-Jmdb? [synapse.patsnap.com]
- 3. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 4. broadpharm.com [broadpharm.com]
- 5. HER2-amplified breast cancer: mechanisms of trastuzumab resistance and novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]
- 10. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Mecapegfilgrastim? [synapse.patsnap.com]
Application Notes and Protocols for Protein and Peptide Labeling using m-PEG12-COO-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins and peptides.[1][2] This modification can improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn extends its plasma half-life, enhances solubility and stability, and reduces immunogenicity and enzymatic degradation.[3][4]
m-PEG12-COO-propanoic acid is a heterobifunctional PEG linker containing a methoxy-terminated PEG chain of 12 ethylene (B1197577) glycol units and a terminal propanoic acid. The carboxylic acid group can be activated to react with primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on proteins or peptides, forming a stable amide bond. This application note provides detailed protocols for the labeling of proteins and peptides using this compound via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Reaction
The conjugation of this compound to a protein or peptide is typically achieved through a two-step process involving the activation of the carboxylic acid group followed by reaction with a primary amine.
-
Activation of Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[5][6]
-
Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions. The addition of NHS converts it into a more stable, amine-reactive NHS ester.[5][6]
-
Amide Bond Formation: The NHS ester reacts with a primary amine on the protein or peptide to form a stable amide bond, releasing NHS.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. pharmtech.com [pharmtech.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. thermofisher.com [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for m-PEG12-COO-propanoic acid in Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective and safe nanomedicines. Polyethylene (B3416737) glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic nanoparticles.[1] This modification creates a hydrophilic protective layer that can reduce opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation time and enhanced accumulation in target tissues through the enhanced permeability and retention (EPR) effect.[2][3]
m-PEG12-COO-propanoic acid is a bifunctional linker consisting of a monomethyl ether-terminated PEG chain with twelve ethylene (B1197577) glycol units, and a terminal propanoic acid. This structure provides a balance of hydrophilicity and a reactive carboxyl group for covalent attachment to nanoparticle surfaces. These application notes provide a comprehensive overview of the use of this compound for nanoparticle surface modification, including detailed experimental protocols and expected outcomes.
Key Applications
The surface modification of nanoparticles with this compound offers several advantages for drug delivery and diagnostic applications:
-
Enhanced Colloidal Stability: The hydrophilic PEG chains provide steric hindrance, preventing nanoparticle aggregation in biological fluids and during storage.[2][4]
-
Prolonged Systemic Circulation: The "stealth" properties imparted by the PEG layer reduce protein adsorption and recognition by the immune system, leading to longer circulation half-lives in vivo.[1][4]
-
Improved Biocompatibility: PEG is a well-established, non-toxic, and biocompatible polymer, minimizing adverse immune responses.[2]
-
Platform for Further Functionalization: While the propanoic acid group is used for nanoparticle conjugation, the terminal methyl ether group is relatively inert. However, heterobifunctional PEGs with other terminal groups can be used to attach targeting ligands (e.g., antibodies, peptides) for active targeting.
Experimental Protocols
The following protocols describe the covalent attachment of this compound to nanoparticles possessing surface amine groups. This is a common strategy for modifying various types of nanoparticles, including those made from polymers like chitosan (B1678972) or silica (B1680970) nanoparticles functionalized with amine-containing silanes. The reaction typically involves the activation of the carboxylic acid group on the PEG linker using carbodiimide (B86325) chemistry.
Protocol 1: Activation of this compound with EDC and NHS
This protocol details the activation of the terminal carboxylic acid of this compound to form a more reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Amine-functionalized nanoparticles
Procedure:
-
Dissolve this compound: Dissolve this compound in anhydrous DMF or DCM.
-
Activate Carboxyl Groups: Add EDC and NHS to the PEG solution. A typical molar ratio is 1:1.5:1.2 (PEG:EDC:NHS).[5]
-
Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated PEG.[2] The activation reaction is most efficient at a pH of 4.5-7.2.[5]
Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles
This protocol describes the reaction of the NHS-activated PEG with amine groups on the nanoparticle surface to form a stable amide bond.
Procedure:
-
Prepare Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the Reaction Buffer.
-
Conjugation Reaction: Add the freshly prepared activated this compound solution to the nanoparticle dispersion. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.[5] Therefore, it is recommended to raise the pH of the reaction mixture to 7.2-7.5 immediately before adding the amine-containing substrate.[5]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.[2]
-
Quenching: Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.[5]
-
Purification: Purify the PEGylated nanoparticles to remove unreacted PEG, EDC, NHS, and byproducts. This can be achieved through methods such as dialysis, tangential flow filtration, or repeated centrifugation and resuspension.[3][6]
Characterization of PEGylated Nanoparticles
Successful surface modification should be confirmed using various characterization techniques.
| Characterization Technique | Parameter Measured | Expected Outcome for Successful PEGylation | Reference(s) |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in hydrodynamic diameter due to the PEG layer. | [7] |
| Zeta Potential | Surface Charge | Decrease in positive zeta potential (for amine-functionalized nanoparticles) as the amine groups are shielded by the neutral PEG chains. | [7] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | Appearance of new peaks corresponding to the amide bond formed and characteristic PEG ether bonds. | [8] |
| Thermogravimetric Analysis (TGA) | Weight Loss upon Heating | Increased weight loss at temperatures corresponding to PEG degradation, allowing for quantification of grafted PEG. | [9] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Proton Signals | Presence of characteristic peaks from the ethylene glycol protons of the PEG chains. | [10] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Increase in the C-O/C-N signal relative to the core nanoparticle signals. | - |
| Quantification of Surface Amines | Number of Free Amines | A decrease in the number of detectable surface amine groups after PEGylation. This can be quantified using assays like the fluorescamine (B152294) assay. | [10] |
Quantitative Data on PEG Surface Modification
The density of PEG on the nanoparticle surface is a critical parameter that influences its in vivo behavior.[1]
| Parameter | Description | Typical Values/Observations | Reference(s) |
| PEG Surface Density (Γ) | Number of PEG molecules per 100 nm² of nanoparticle surface area. | Varies depending on PEG molecular weight and reaction conditions. Can be calculated from TGA or other quantification methods. | [11] |
| Effect on Protein Adsorption | Amount of protein that binds to the nanoparticle surface. | A PEG content between 2 and 5 wt% has been shown to be a threshold for optimal protein resistance. Increasing PEG content above 5 wt% may not lead to further reduction in protein adsorption. | [12] |
| Effect on Cellular Uptake | Internalization of nanoparticles by cells, particularly macrophages. | A dense "brush" conformation of PEG chains is most effective at reducing macrophage uptake. | [1] |
| Mucin Binding | Interaction with mucus, relevant for mucosal drug delivery. | The amount of bound mucin decreases as PEG content increases, reaching a minimum plateau at a PEG content of 5% or higher. | [11] |
Diagrams
Caption: Workflow for nanoparticle PEGylation.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. NHS-PEG-NHS [nanocs.net]
- 7. dovepress.com [dovepress.com]
- 8. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.sciltp.com [media.sciltp.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 'Stealth' corona-core nanoparticles surface modified by polyethylene glycol (PEG): influences of the corona (PEG chain length and surface density) and of the core composition on phagocytic uptake and plasma protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis with PEG12 Linkers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, maximizing its efficacy against cancer cells while minimizing systemic toxicity.[1][2] The linker, which connects the antibody to the drug, is a critical component of an ADC's design, influencing its stability, solubility, pharmacokinetics, and the mechanism of payload release.[3]
Polyethylene glycol (PEG) linkers are widely used in ADC development due to their ability to improve the hydrophilicity and biocompatibility of the conjugate. The incorporation of a PEG12 linker can enhance solubility, reduce aggregation, and prolong the circulation half-life of the ADC.[1] This guide provides a detailed, step-by-step protocol for the synthesis of an ADC using a maleimide-functionalized PEG12 linker, which reacts with thiol groups on the antibody. This method, known as thiol-maleimide conjugation, is a robust and commonly used strategy for ADC development.[3][4]
Principle of Thiol-Maleimide Based ADC Synthesis
The synthesis process begins with the partial reduction of the interchain disulfide bonds within the monoclonal antibody, typically in the hinge region, to generate reactive sulfhydryl (thiol) groups. This is a critical step, as the number of reduced disulfides directly influences the final drug-to-antibody ratio (DAR), a key quality attribute of the ADC.[2][5] Following the reduction, the maleimide-PEG12-drug linker is added. The maleimide (B117702) group reacts specifically with the free thiol groups on the antibody via a Michael addition reaction to form a stable thioether bond.[3][4] The resulting ADC is then purified to remove unconjugated drug-linker and other impurities. Finally, the ADC is thoroughly characterized to determine its DAR, purity, and aggregation levels.
Experimental Workflow Diagram
Caption: Experimental workflow for ADC synthesis via thiol-maleimide conjugation.
Materials and Reagents
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier Example | Purpose |
| Monoclonal Antibody (e.g., Trastuzumab) | Commercial Source | Targeting component of the ADC |
| Maleimide-PEG12-Drug (e.g., MMAE) | Commercial Source | Cytotoxic payload with linker |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Source | Reducing agent for disulfide bonds |
| Phosphate-Buffered Saline (PBS), pH 7.4 | In-house or Commercial | Reaction and storage buffer |
| EDTA (Ethylenediaminetetraacetic acid) | Commercial Source | Chelating agent to prevent re-oxidation |
| N-acetylcysteine (NAC) | Commercial Source | Quenching agent for unreacted maleimide |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Commercial Source | Solvent for drug-linker stock solution |
| Desalting Columns (e.g., Sephadex G-25) | Commercial Source | Removal of excess reducing agent |
| HPLC System with SEC and HIC columns | Agilent, Waters, etc. | Purification and characterization of ADC |
| UV-Vis Spectrophotometer | Commercial Source | Protein concentration determination |
Detailed Experimental Protocols
Part 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate reactive thiol groups. The goal is to achieve a target Drug-to-Antibody Ratio (DAR) of approximately 4 by reducing the four interchain disulfide bonds.
-
Antibody Preparation: Prepare the monoclonal antibody in a conjugation buffer (e.g., PBS, pH 7.4, containing 1 mM EDTA) at a concentration of 5-10 mg/mL.[2]
-
Reduction Reaction:
-
Prepare a fresh stock solution of TCEP in the conjugation buffer.
-
Add a calculated molar excess of TCEP to the antibody solution. A starting point is a 2-5 fold molar excess over the antibody.[6] The exact amount should be optimized to achieve the desired number of free thiols.
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen) to minimize re-oxidation of the thiols, seal the vial, and mix gently.[3]
-
Incubate the reaction at 37°C for 30-90 minutes.[6][7] The incubation time is a critical parameter to control the extent of reduction.
-
-
Removal of Reducing Agent:
-
Immediately following incubation, remove the excess TCEP using a pre-equilibrated desalting column (e.g., Sephadex G-25) with conjugation buffer.[7] This step is crucial to prevent the reduction of the drug-linker.
-
Collect the protein fraction containing the reduced antibody. The reduced antibody should be used immediately in the conjugation step.
-
Part 2: Drug-Linker Conjugation
This protocol details the conjugation of the maleimide-PEG12-drug to the reduced antibody.
-
Drug-Linker Preparation: Prepare a stock solution of the Maleimide-PEG12-Drug linker (e.g., Mal-PEG12-MMAE) in anhydrous DMSO at a concentration of approximately 10 mM.[7]
-
Conjugation Reaction:
-
Adjust the concentration of the reduced antibody to 2.5-5 mg/mL with chilled conjugation buffer.[7]
-
Add the Maleimide-PEG12-Drug stock solution to the reduced antibody solution. A molar excess of the drug-linker (e.g., 1.5 to 2 equivalents per thiol) is typically used to drive the reaction to completion.[3]
-
If necessary, add a co-solvent like DMSO to maintain the solubility of the drug-linker, typically not exceeding 10% (v/v) of the total reaction volume.
-
Mix gently and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3] Protect the reaction from light if the drug-linker is light-sensitive.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a molar excess of a quenching agent like N-acetylcysteine.[7]
-
Incubate for an additional 20-30 minutes at room temperature.
-
Table 2: Typical Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Value/Range | Notes |
| Reduction Step | ||
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it doesn't require removal before conjugation.[2] |
| TCEP Molar Excess | 2 - 5 fold over mAb | Optimize to achieve target DAR. |
| Reduction Temperature | 37°C | Higher temperatures can increase reduction rate.[7] |
| Reduction Time | 30 - 90 minutes | Time-dependent reaction; monitor for desired thiol generation.[6][7] |
| Conjugation Step | ||
| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes maleimide hydrolysis.[3] |
| Temperature | 4°C - 25°C | 4°C is recommended for sensitive proteins to minimize degradation.[3] |
| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Longer times at 4°C can improve conjugation efficiency.[3] |
| Drug-Linker Molar Excess | 1.5 - 2.0 eq. per thiol | Drives the reaction to completion. |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | Aids in solubility of hydrophobic drug-linkers. |
Part 3: ADC Purification and Characterization
-
Purification:
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Use Hydrophobic Interaction Chromatography (HIC-HPLC) to separate ADC species with different numbers of conjugated drugs.[10][11][12] The hydrophobicity of the ADC increases with the number of conjugated drugs.[13]
-
The mobile phase typically consists of a high salt buffer (e.g., ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer) and a low salt buffer.[10][12] A gradient from high to low salt is used to elute the ADC species.
-
The average DAR is calculated from the peak areas of the different drug-loaded species.[][15]
-
-
Purity and Aggregation Analysis:
-
Concentration Measurement:
-
Determine the final concentration of the purified ADC using UV-Vis spectrophotometry at 280 nm.
-
-
Table 3: Typical HPLC Conditions for ADC Analysis
| Parameter | SEC-HPLC (Aggregation/Purity) | HIC-HPLC (DAR Determination) |
| Column | TSKgel G3000SWxl or similar | TSKgel Butyl-NPR or similar |
| Mobile Phase A | 150 mM Phosphate Buffer, pH 7.0 | 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | N/A (Isocratic) | 25 mM Potassium Phosphate, pH 7.0 with 25% Isopropanol |
| Flow Rate | 0.5 - 1.0 mL/min | 0.8 mL/min |
| Gradient | Isocratic | Linear gradient from 100% A to 100% B over 10-20 min |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Volume | 10 - 50 µL (approx. 50 µg) | 10 - 50 µL (approx. 50 µg) |
Mechanism of Action: Payload-Induced Apoptosis
Many cytotoxic payloads used in ADCs, such as Monomethyl Auristatin E (MMAE), are potent microtubule inhibitors.[][17] Once the ADC is internalized by the target cancer cell and the payload is released, it disrupts microtubule dynamics. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[18]
The signaling cascade leading to apoptosis is complex but generally involves the activation of stress-related kinases like c-Jun N-terminal kinase (JNK).[19][20] Activated JNK can inactivate anti-apoptotic proteins (e.g., Bcl-2) and promote the activity of pro-apoptotic proteins (e.g., Bim, Bax, Bak).[19][20] This shift in the balance of pro- and anti-apoptotic signals leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of a caspase cascade (e.g., caspase-9 and caspase-3), which executes the apoptotic program.[19][20]
Signaling Pathway Diagram
Caption: Signaling pathway of apoptosis induced by a microtubule inhibitor payload.
Conclusion
The synthesis of antibody-drug conjugates using PEG12 linkers via thiol-maleimide chemistry is a well-established and effective strategy. Success relies on the careful control of reaction conditions, particularly during the antibody reduction and conjugation steps, to achieve a desired drug-to-antibody ratio. Proper purification and thorough characterization are essential to ensure the quality, safety, and efficacy of the final ADC product. The protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to successfully synthesize and evaluate ADCs with PEG12 linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. agilent.com [agilent.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 17. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 18. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
Application Notes and Protocols: Amine Conjugation of m-PEG12-COO-propanoic acid using EDC and Sulfo-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the reaction of m-PEG12-COO-propanoic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). This chemical conjugation is a cornerstone of bioconjugation, enabling the covalent attachment of the polyethylene (B3416737) glycol (PEG) spacer to primary amine-containing molecules such as proteins, peptides, antibodies, and small molecule drugs.
The this compound is a monofunctional PEG derivative with a terminal carboxylic acid group. The PEG chain, consisting of 12 ethylene (B1197577) glycol units, imparts increased water solubility, reduced immunogenicity, and improved in vivo stability to the conjugated molecule.[1][2] The terminal carboxylic acid can be activated by EDC in the presence of sulfo-NHS to form a semi-stable amine-reactive sulfo-NHS ester.[3][4][5] This activated PEG can then efficiently react with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond.[3][4][6] This "zero-length" crosslinking chemistry is highly efficient and versatile, making it a staple in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[3][7][8][9]
Reaction Mechanism
The conjugation process occurs in two primary steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.[3][4][5]
-
Formation of a Semi-Stable Sulfo-NHS Ester: Sulfo-NHS is added to the reaction to capture the O-acylisourea intermediate, converting it into a more stable, amine-reactive sulfo-NHS ester.[3][4][5] This increased stability allows for a more efficient subsequent reaction with the amine-containing molecule.[4]
-
Amine Coupling: The sulfo-NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing sulfo-NHS as a byproduct.[10]
The overall reaction scheme is depicted below:
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Monodisperse Hydroxyl PEG12 Propionic Acid - JenKem Technology [jenkemusa.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m-PEG12-acid (125220-94-2) for sale [vulcanchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. encapsula.com [encapsula.com]
Application Notes and Protocols for Conjugating m-PEG12-COO-propanoic acid to Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of m-PEG12-COO-propanoic acid to primary amines, specifically the ε-amine of lysine (B10760008) residues, on proteins and peptides. The following protocols cover the activation of the carboxylic acid, the conjugation reaction, and the characterization of the resulting PEGylated product.
Introduction to PEGylation with this compound
Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins and peptides. It can improve solubility, increase circulating half-life, reduce immunogenicity, and enhance stability against proteolytic degradation.[1][2][3][4][5] this compound is a monofunctional PEG reagent with a terminal carboxylic acid that, once activated, can covalently attach to lysine residues.
The conjugation process involves a two-step reaction. First, the carboxylic acid group of this compound is activated to a more reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester. This activation is commonly achieved using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The resulting m-PEG12-NHS ester is then reacted with the protein, where it forms a stable amide bond with the primary amino groups of lysine residues and the N-terminus.[6][7][8] Alternatively, pre-activated m-PEG12-NHS ester can be purchased commercially, simplifying the workflow.[9][10][11]
Reaction Chemistry and Signaling Pathway
The fundamental chemistry involves the formation of an amide bond between the PEG reagent and the protein.
Key Experimental Parameters
Successful PEGylation is dependent on several critical reaction parameters. The optimal conditions aim to maximize the yield of the desired PEGylated product while minimizing side reactions and preserving the biological activity of the protein.
| Parameter | Recommended Condition | Rationale & Considerations |
| pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | The reaction of NHS esters with primary amines is strongly pH-dependent. At lower pH, the amine group is protonated and less reactive. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[6][7][12][13] For site-specific N-terminal PEGylation, a lower pH (around 7.0) can be employed to exploit the lower pKa of the α-amino group compared to the ε-amino group of lysine.[14][15] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can be performed at room temperature for faster kinetics (typically 30-60 minutes) or at 4°C for longer incubation times (2 hours to overnight) to minimize protein degradation.[16][17][18][19][20] |
| Buffer System | Phosphate, Borate, or Bicarbonate buffers | It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[6][7][12][17][19] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | The optimal molar ratio depends on the number of available lysine residues and the desired degree of PEGylation. A higher molar excess of the PEG reagent will generally result in a higher degree of PEGylation. Empirical optimization is often necessary.[17][19] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency.[12] |
| Organic Solvent | DMSO or DMF | m-PEG12-NHS ester may have limited aqueous solubility and is often dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[7][12][17][18] |
Experimental Protocols
Protocol 1: Activation of this compound to m-PEG12-NHS ester
This protocol is for researchers starting with the carboxylic acid form of the PEG reagent.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM.
-
Add 1.2 equivalents of NHS to the solution and stir until dissolved.
-
Add 1.2 equivalents of EDC to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting m-PEG12-NHS ester solution can be used directly in the conjugation reaction or purified and stored under desiccated conditions at -20°C.
Protocol 2: Conjugation of m-PEG12-NHS ester to Protein Lysine Residues
This protocol assumes the use of a pre-activated m-PEG12-NHS ester.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)
-
m-PEG12-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure:
-
Prepare a stock solution of m-PEG12-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. The NHS ester is susceptible to hydrolysis.[17][18][19][20]
-
Add the desired molar excess of the m-PEG12-NHS ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[17][18][19][20]
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes.
-
Purify the PEGylated protein from excess PEG reagent and reaction byproducts using a suitable chromatography method.
Characterization of PEGylated Proteins
The heterogeneity of the PEGylation product, including the degree and site of PEGylation, makes characterization a critical step.[1][21]
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess the degree of PEGylation | PEGylated proteins will show an increase in apparent molecular weight. A ladder of bands may be observed, corresponding to different numbers of attached PEG molecules. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Determine the precise molecular weight and degree of PEGylation | Provides accurate mass data to confirm the number of PEG chains conjugated to the protein.[1][22][23] |
| Liquid Chromatography (LC) / Mass Spectrometry (LC-MS) | Separate and identify different PEGylated species | Can separate isomers with different PEGylation sites and provide detailed structural information.[21][22] |
| Ion-Exchange Chromatography (IEX) | Separate species with different degrees of PEGylation | The change in surface charge upon lysine conjugation allows for the separation of mono-, di-, and poly-PEGylated species.[14] |
| Size-Exclusion Chromatography (SEC) | Purify and analyze the hydrodynamic volume | Separates PEGylated protein from unreacted protein and excess PEG reagent. Can also provide information on aggregation.[14] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | - Inactive NHS ester due to hydrolysis.- Suboptimal pH.- Presence of primary amines in the buffer. | - Prepare fresh NHS ester solution immediately before use.- Ensure the reaction pH is between 8.0 and 8.5.- Use an amine-free buffer system. |
| Protein Precipitation | - High concentration of organic solvent.- Changes in protein solubility upon PEGylation. | - Keep the organic solvent concentration below 10%.- Optimize protein concentration and buffer conditions. |
| Heterogeneous Product | - Multiple accessible lysine residues.- High molar excess of PEG reagent. | - Optimize the PEG:protein molar ratio.- Consider site-specific PEGylation strategies by adjusting the pH to favor N-terminal modification.[14][15] |
| Loss of Biological Activity | - PEGylation at or near the active site. | - Reduce the degree of PEGylation by lowering the molar ratio.- Investigate site-specific PEGylation methods. |
By carefully controlling the reaction conditions and thoroughly characterizing the final product, researchers can successfully conjugate this compound to lysine residues, paving the way for the development of improved protein and peptide therapeutics.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m-PEG12-NHS ester, 174569-25-6 | BroadPharm [broadpharm.com]
- 10. m-PEG12-NHS ester | PROTAC linker | TargetMol [targetmol.com]
- 11. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fluidic.com [fluidic.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. broadpharm.com [broadpharm.com]
- 18. broadpharm.com [broadpharm.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 21. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Application Notes and Protocols for Developing PROTACs with a PEG12 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.[3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate the physicochemical properties of the molecule.[3] A PEG12 linker, composed of 12 ethylene (B1197577) glycol units, offers a specific length and flexibility that can be optimal for inducing the degradation of certain target proteins. These application notes provide a comprehensive guide to the development and evaluation of PROTACs incorporating a PEG12 linker.
Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting as a catalyst.
References
Application Notes and Protocols for Surface Functionalization with m-PEG12-COO-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone technique in biomedical research and drug development. PEGylated surfaces are renowned for their ability to resist non-specific protein adsorption and cell adhesion, thereby enhancing the biocompatibility of materials and improving the performance of implantable devices, biosensors, and drug delivery systems. m-PEG12-COO-propanoic acid is a heterobifunctional PEG linker featuring a methoxy-terminated PEG chain of 12 ethylene (B1197577) glycol units and a terminal carboxylic acid. This reagent allows for the covalent attachment of a hydrophilic and biocompatible spacer onto amine-functionalized surfaces, effectively passivating the surface and enabling further specific biomolecule conjugation if desired.
These application notes provide a comprehensive guide to the functionalization of surfaces using this compound, including detailed experimental protocols, data presentation for surface characterization, and a discussion of a relevant biological signaling pathway that can be modulated by such surfaces.
Data Presentation: Surface Characterization
The successful functionalization of a surface with this compound can be quantified and characterized using various surface-sensitive techniques. Below are representative data tables summarizing expected outcomes from X-ray Photoelectron Spectroscopy (XPS) and Quartz Crystal Microbalance with Dissipation (QCM-D) analyses.
Note: The following data are illustrative and based on studies of surfaces functionalized with similar short-chain carboxy-terminated PEGs. Actual results may vary depending on the substrate, functionalization efficiency, and specific experimental conditions.
Table 1: Representative XPS Elemental Composition Data
| Surface Stage | C 1s (%) | O 1s (%) | N 1s (%) | Si 2p (%) | C/N Ratio |
| Bare Silicon Substrate | - | 35.8 | - | 64.2 | - |
| Amine-silanized Silicon | 55.2 | 25.1 | 8.5 | 11.2 | 6.5 |
| After this compound immobilization | 68.9 | 28.3 | 2.8 | <1 | 24.6 |
This table illustrates the expected changes in elemental composition as detected by XPS. A successful PEGylation is indicated by a significant increase in the carbon and oxygen signals and a decrease in the nitrogen signal from the underlying amine-functionalized surface.
Table 2: Representative QCM-D Data for Protein Adsorption
| Surface | Adsorbed Mass of Fibrinogen (ng/cm²) | Dissipation Change (∆D x 10⁻⁶) |
| Unmodified Gold Sensor | 850 ± 50 | 35 ± 5 |
| This compound Functionalized Gold Sensor | 25 ± 10 | 2 ± 1 |
This table demonstrates the protein-repellent properties of a PEGylated surface. The significant reduction in adsorbed fibrinogen mass and dissipation change on the functionalized surface, as measured by QCM-D, confirms the successful passivation of the surface against non-specific protein adsorption.
Experimental Protocols
Protocol 1: Functionalization of an Amine-Terminated Surface with this compound
This protocol describes the covalent attachment of this compound to a surface presenting primary amine groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Amine-functionalized substrate (e.g., aminosilanized glass slide, gold surface with an amine-terminated self-assembled monolayer)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 0.4 M EDC and 0.1 M NHS solutions in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a clean reaction vessel, mix the this compound stock solution with the EDC/NHS solution. A typical molar ratio is 1:2:5 (PEG:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
-
-
Surface Functionalization:
-
Ensure the amine-functionalized substrate is clean and dry.
-
Immerse the substrate in the activated this compound solution.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with Coupling Buffer (PBS, pH 7.4) to remove unreacted PEG and byproducts.
-
Rinse with DI water.
-
-
Quenching:
-
Immerse the substrate in Quenching Buffer for 30 minutes at room temperature to deactivate any remaining active NHS esters.
-
-
Final Rinsing and Drying:
-
Rinse the substrate thoroughly with DI water.
-
Dry the functionalized surface under a stream of nitrogen gas.
-
Store the modified surface in a desiccator until further use.
-
Protocol 2: Characterization of the Functionalized Surface
X-ray Photoelectron Spectroscopy (XPS):
-
Mount the bare, amine-functionalized, and PEGylated substrates on the XPS sample holder.
-
Acquire survey spectra to determine the elemental composition of the surface at each stage.
-
Acquire high-resolution spectra of the C 1s, O 1s, N 1s, and Si 2p (for silicon-based substrates) regions.
-
Analyze the data to confirm the presence of the characteristic C-O-C ether peak of the PEG chain and the changes in elemental ratios.
Quartz Crystal Microbalance with Dissipation (QCM-D):
-
Mount an amine-functionalized QCM-D sensor in the measurement chamber.
-
Establish a stable baseline in Coupling Buffer (PBS, pH 7.4).
-
Introduce the activated this compound solution and monitor the frequency (∆f) and dissipation (∆D) changes in real-time until the reaction reaches saturation.
-
Rinse with Coupling Buffer to remove non-covalently bound molecules.
-
To test the protein-repellent properties, introduce a solution of a model protein (e.g., fibrinogen or bovine serum albumin) and monitor the changes in ∆f and ∆D. A minimal change indicates a successful passivation of the surface.
Mandatory Visualizations
Caption: Experimental workflow for surface functionalization.
Caption: Integrin β8-mediated signaling pathway.
Application Notes and Protocols: Calculating Molar Excess for m-PEG12-COO-propanoic acid Conjugation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs.[1][2][3] The covalent attachment of PEG chains can improve a molecule's solubility, stability, and in vivo half-life by increasing its hydrodynamic radius and protecting it from enzymatic degradation.[1][2] m-PEG12-COO-propanoic acid is a specific type of PEG reagent that can be activated to react with primary amines on target molecules.
This document provides detailed application notes and protocols for utilizing this compound in conjugation reactions, with a focus on the critical step of calculating and optimizing the molar excess of the PEG reagent to achieve the desired degree of PEGylation.
Principles of this compound Conjugation
The carboxylic acid group of this compound can be activated to form an N-hydroxysuccinimide (NHS) ester.[4] This activated PEG-NHS ester is highly reactive towards primary amino groups (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[4][5][6]
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the PEG reagent to the target molecule.[4] Controlling the molar excess of the PEG reagent is crucial for achieving the desired degree of PEGylation and minimizing unwanted side products.
Calculating and Optimizing Molar Excess
The optimal molar excess of the PEG reagent is dependent on the specific target molecule, its concentration, the number of available reactive sites, and the desired final product characteristics. A systematic approach to determine the optimal molar excess involves performing a series of small-scale trial reactions with varying PEG-to-molecule ratios.
Experimental Protocol: Determining Optimal Molar Excess
This protocol outlines a method for systematically testing a range of molar excess values to identify the optimal conditions for your specific conjugation reaction.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Target molecule with primary amines
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer.[5][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Analytical method for assessing the degree of PEGylation (e.g., SDS-PAGE, HPLC, mass spectrometry)[1][2]
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the target molecule in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of activated this compound (as the NHS ester) in a water-miscible organic solvent like DMSO or DMF immediately before use.[5][6] The NHS-ester moiety is susceptible to hydrolysis.[5][6]
-
-
Set up Trial Reactions:
-
In separate microcentrifuge tubes, aliquot a fixed amount of the target molecule solution.
-
Add varying molar excesses of the activated PEG stock solution to each tube (e.g., 1x, 5x, 10x, 20x, 50x molar excess). Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of the target molecule.[5]
-
-
Reaction Incubation:
-
Incubate the reactions at room temperature for 30-60 minutes or on ice for 2 hours.[5]
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to consume any unreacted PEG-NHS ester.
-
-
Analysis:
-
Analyze the reaction products from each trial using a suitable analytical technique to determine the degree of PEGylation.
-
Compare the results to identify the molar excess that yields the desired level of conjugation.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for amine-reactive PEG-NHS ester conjugations. These values can serve as a starting point for optimization experiments.
| Parameter | Typical Range | Reference |
| Molar Excess of PEG-NHS Ester | 10x - 50x | [1] |
| pH | 7.2 - 9.0 | [4][7] |
| Temperature | 4°C - 25°C | [4] |
| Reaction Time | 30 minutes - 2 hours | [5] |
| Target Molecule Concentration | 1 - 10 mg/mL | [1] |
Detailed Conjugation Protocol
This protocol describes a general procedure for the conjugation of a target molecule with this compound after the optimal molar excess has been determined.
Materials:
-
This compound
-
EDC and NHS
-
Target molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)[][9]
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). A typical molar ratio is 1:1.2:1.2 (PEG:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve the target molecule in the Reaction Buffer.
-
Add the activated this compound solution to the target molecule solution at the predetermined optimal molar excess.
-
Incubate the reaction under the optimized conditions (temperature and time).
-
-
Quenching:
-
Add the Quenching Buffer to terminate the reaction.
-
-
Purification:
-
Purify the PEGylated product from unreacted PEG reagent and other byproducts using a suitable chromatography technique such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][9]
-
Characterization of PEGylated Conjugates
The extent and sites of PEGylation should be thoroughly characterized. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated product.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight and the number of attached PEG chains.[2][10]
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the different PEGylated species.[1][2]
-
Capillary Electrophoresis (CE): For high-resolution separation of PEGylated isomers.[1]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Logical workflow for optimizing molar excess in PEGylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
Troubleshooting & Optimization
Technical Support Center: m-PEG12-COO-propanoic acid Conjugation
Welcome to the technical support center for m-PEG12-COO-propanoic acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find frequently asked questions (FAQs) and a detailed troubleshooting guide in a question-and-answer format to directly address specific issues encountered during the conjugation of m-PEG12-COOH to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the conjugation of m-PEG12-COOH to an amine-containing molecule?
The conjugation of m-PEG12-COOH, a PEG linker with a terminal carboxylic acid, to a primary amine-containing molecule is typically achieved through a carbodiimide-mediated coupling reaction. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This is a two-step process:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group of m-PEG12-COOH to form a highly reactive O-acylisourea intermediate.[2]
-
Formation of a Stable NHS Ester: This unstable intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This two-step approach is preferred as it increases the efficiency of the coupling and reduces side reactions.[3]
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[]
Q2: What are the optimal pH conditions for the EDC/NHS coupling reaction?
The EDC/NHS coupling reaction has two distinct pH optima corresponding to its two main steps[1][5]:
-
Activation Step (EDC/NHS): The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[5][6][7] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[8]
-
Conjugation Step (Amine Reaction): The reaction of the newly formed NHS ester with the primary amine is most efficient at a pH of 7.2-8.5 .[6][9] Buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate are suitable for this step.[6] Using a two-buffer system can significantly improve conjugation yields.[10]
Q3: Why is NHS or Sulfo-NHS used with EDC?
While EDC alone can facilitate the formation of an amide bond, the O-acylisourea intermediate it forms is highly unstable in aqueous solutions and prone to hydrolysis, which reverts the carboxyl group to its original state.[2] NHS is added to convert this unstable intermediate into a more stable NHS ester.[11] This NHS ester has a longer half-life, allowing for a more efficient reaction with the amine-containing molecule and ultimately leading to a higher conjugation yield.[3] Sulfo-NHS is a water-soluble version of NHS that can be used to prevent precipitation issues in some reactions.
Q4: How should I store my m-PEG12-COOH and coupling reagents?
Proper storage is critical to prevent degradation and ensure high reactivity.
-
m-PEG12-COOH: Should be stored at -20°C, desiccated.[5]
-
EDC and NHS/Sulfo-NHS: These reagents are moisture-sensitive.[12] They should be stored at -20°C in a desiccator. Always allow the vials to warm to room temperature before opening to prevent moisture condensation.[5] For best results, use freshly opened or properly stored reagents.
Q5: What analytical techniques can be used to monitor the success of the conjugation?
Several analytical techniques can be employed to assess the outcome of your PEGylation reaction:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for separating the PEGylated product from unreacted starting materials and byproducts.[][] When coupled with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), it can be used for quantitative analysis of conjugation efficiency.[][15]
-
Mass Spectrometry (MS): Techniques like MALDI-MS or LC-MS can confirm the successful conjugation by identifying the molecular weight of the final product.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, 1H NMR can be used to track the disappearance of the carboxylic acid proton peak and the appearance of new peaks corresponding to the amide bond and the conjugated molecule.[16]
Troubleshooting Guide for Low Yield
Issue: My m-PEG12-COOH conjugation reaction has a low or no yield.
This is a common problem that can often be resolved by systematically evaluating your reagents and reaction parameters.
Potential Cause 1: Suboptimal Reaction Conditions
The efficiency of the EDC/NHS chemistry is highly dependent on factors like pH, reagent concentrations, and reaction time.
Recommended Solutions:
-
Verify pH: Use a calibrated pH meter to check the pH of your buffers before starting the reaction. For a two-step protocol, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5.[5]
-
Optimize Molar Ratios: The molar ratios of the coupling reagents to the carboxyl groups are critical. A molar excess of EDC and NHS is generally recommended to drive the reaction. Start with the suggested ratios and optimize for your specific molecules.
-
Increase Reaction Time: The reaction may not have proceeded to completion. Try extending the incubation time for the coupling step (e.g., from 2 hours to 4 hours at room temperature, or overnight at 4°C).[17]
-
Use a Co-solvent: If your amine-containing molecule is hydrophobic, its poor solubility in aqueous buffers can limit the reaction. Adding a co-solvent like DMSO or DMF can improve solubility and increase the yield.[18]
Table 1: Key Parameters for Optimizing EDC/NHS Conjugation
| Parameter | Recommended Range | Rationale & Key Considerations |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of EDC activation of the carboxyl group. MES buffer is a good choice.[1] |
| Conjugation pH | 7.2 - 8.5 | Optimizes the nucleophilic attack of the primary amine on the NHS ester while minimizing NHS ester hydrolysis.[9] |
| Molar Ratio (EDC:m-PEG12-COOH) | 2:1 to 10:1 | A molar excess of EDC is needed to drive the activation. Start with a 2-5 fold excess.[6] |
| Molar Ratio (NHS:m-PEG12-COOH) | 2:1 to 5:1 | A molar excess of NHS ensures efficient conversion of the O-acylisourea intermediate to the more stable NHS ester.[6] |
| Molar Ratio (Amine:m-PEG12-COOH) | 1:1 to 1.5:1 | An equimolar or slight excess of the amine molecule is often sufficient for efficient conjugation.[6] |
| Reaction Temperature | 4°C to Room Temperature | Room temperature is common for shorter reaction times (2-4 hours). 4°C is used for overnight reactions to improve stability.[17] |
| Reaction Time | 1 - 24 hours | Activation is typically fast (15-30 minutes). Conjugation can range from 1-2 hours at RT to overnight at 4°C.[19] |
Potential Cause 2: Reagent Degradation or Inactivity
The coupling reagents, particularly EDC, are sensitive to moisture and can lose activity over time.
Recommended Solutions:
-
Use Fresh Reagents: If you suspect degradation, use a fresh, unopened vial of EDC and NHS. EDC is notoriously unstable when exposed to humidity.[12]
-
Proper Handling: Always allow reagent vials to equilibrate to room temperature before opening to prevent moisture from condensing inside. Store reagents in a desiccator at -20°C.
-
Prepare Solutions Immediately Before Use: Dissolve EDC and NHS in the appropriate buffer right before adding them to the reaction mixture, as they have limited stability in aqueous solutions.[18]
Potential Cause 3: Competing Side Reactions
The primary competing reaction is the hydrolysis of the NHS ester, which converts the activated carboxyl group back to its original state.
Recommended Solutions:
-
Control pH: The rate of hydrolysis increases significantly with higher pH.[9] While the amine coupling step requires a pH of 7.2-8.5, avoid going much higher. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[9][20]
-
Perform a Two-Step Reaction: A two-step protocol, where the activation is performed first, followed by removal of excess EDC and NHS before adding the amine, can minimize side reactions and is highly recommended if your amine-containing molecule also has carboxyl groups.[6]
-
Use an Appropriate Buffer: Do not use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates during the conjugation steps, as they will compete with your target molecule.[10] Phosphate buffers should also be used with caution as they can have minor side reactions with EDC.[8]
Potential Cause 4: Issues with Purification
Low yield might also be a result of product loss during purification.
Recommended Solutions:
-
Choose the Right Method: For small molecules, purification can be challenging. RP-HPLC is often effective for separating the PEGylated product from unreacted starting materials.[] For larger molecules, size exclusion chromatography (SEC) or dialysis can be used.[21]
-
Optimize Dialysis: If using dialysis for a small molecule conjugate, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your product while allowing unreacted reagents to be removed.[12]
-
Complexation for Oily Products: PEGylated small molecules can sometimes be oily and difficult to handle. A method involving complexation with magnesium chloride (MgCl2) has been shown to solidify these products, making them easier to isolate and purify.[22][23]
Experimental Protocols
Detailed Protocol: Two-Step EDC/NHS Conjugation of m-PEG12-COOH to an Amine-Containing Molecule
This protocol is a general guideline and may require optimization for your specific molecules.
Materials:
-
m-PEG12-COOH
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF (if needed for dissolving reagents)
Procedure:
-
Reagent Preparation:
-
Allow all reagents (m-PEG12-COOH, EDC, Sulfo-NHS) to warm to room temperature before opening.
-
Prepare a stock solution of m-PEG12-COOH in the Activation Buffer or anhydrous DMSO.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. Do not store these solutions.
-
-
Activation of m-PEG12-COOH:
-
In a reaction tube, combine m-PEG12-COOH with a 5-fold molar excess of both EDC and Sulfo-NHS in the Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent side reactions with the amine-containing molecule (especially if it also has carboxyl groups), remove the excess EDC and Sulfo-NHS. This can be done using a desalting column equilibrated with the Coupling Buffer.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately add the activated m-PEG12-COOH solution (from step 2 or 3) to the amine-containing molecule solution. A 1:1 to 1.5:1 molar ratio of the amine molecule to the initial amount of m-PEG12-COOH is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[24]
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as RP-HPLC, size exclusion chromatography, or dialysis.
-
-
Analysis:
-
Analyze the purified product using HPLC, MS, or other appropriate techniques to confirm conjugation and assess purity.
-
Visualizations
Reaction Workflow and Troubleshooting
Caption: Workflow and troubleshooting decision tree for m-PEG12-COOH conjugation.
Reaction Mechanism
Caption: The two-step reaction mechanism of EDC/NHS mediated PEGylation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. benchchem.com [benchchem.com]
preventing hydrolysis of activated m-PEG12-COO-propanoic acid
Welcome to the technical support center for m-PEG12-propanoic acid N-hydroxysuccinimide (NHS) ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on preventing the hydrolysis of this reagent, ensuring successful and reproducible conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is activated m-PEG12-COO-propanoic acid and what is its primary use?
A1: Activated this compound is typically supplied as an N-hydroxysuccinimide (NHS) ester. It is a PEGylation reagent used to covalently attach a 12-unit polyethylene (B3416737) glycol (PEG) spacer to molecules containing primary amines (-NH₂), such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The methoxy (B1213986) (m) cap ensures the PEG is monofunctional, while the hydrophilic PEG spacer can increase the solubility, stability, and circulation half-life of the modified molecule while potentially reducing its immunogenicity.[1][3]
Q2: What is NHS ester hydrolysis and why is it a critical issue for my experiments?
A2: NHS ester hydrolysis is a chemical reaction where the activated ester group reacts with water, converting it into a non-reactive carboxylic acid.[4] This is the primary competing reaction to the desired conjugation with an amine (aminolysis).[5] Once hydrolyzed, the PEG reagent can no longer attach to its target. This leads to significantly lower conjugation yields, wasted reagents, and unreliable experimental results.[4]
Q3: How can I tell if my m-PEG12-propanoic acid NHS ester has hydrolyzed?
A3: Significant hydrolysis of the solid reagent is not always visible. The most reliable indicator is a consistent failure or low yield in conjugation reactions where other factors have been ruled out. You can experimentally test the activity of the NHS ester by intentionally hydrolyzing a sample with a strong base and measuring the spectrophotometric absorbance of the released NHS, which absorbs strongly around 260 nm.[6][7] A comparison of the absorbance before and after base treatment indicates the amount of active reagent remaining.[6]
Q4: What are the optimal storage and handling conditions to prevent hydrolysis?
A4: To minimize hydrolysis, the reagent must be treated as highly moisture-sensitive.[8][9]
-
Storage: Store the solid reagent at -20°C in a tightly sealed container with a desiccant.[4][8]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature.[4][9] This critical step prevents atmospheric moisture from condensing on the cold powder. After weighing, purge the vial with an inert gas like argon or nitrogen before resealing to protect the remaining reagent.
Q5: Can I prepare and store stock solutions of the NHS ester?
A5: It is strongly recommended to prepare solutions fresh immediately before each use.[4][8] The NHS ester moiety hydrolyzes rapidly in aqueous solutions.[6][7] If a stock solution is absolutely necessary, it must be prepared in a high-quality, anhydrous (water-free) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8][10] Store this solution at -20°C under an inert atmosphere and use it as quickly as possible. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Low Conjugation Yield
Low or no yield of your PEGylated product is the most common sign of a problem. Use this guide to diagnose and resolve the issue.
Problem: My conjugation reaction yield is consistently low or zero.
Possible Cause 1: Hydrolyzed Reagent The m-PEG12-propanoic acid NHS ester has been deactivated by moisture.
-
Solution:
-
Purchase a fresh vial of the reagent.
-
Strictly follow the storage and handling protocols described in Q4.
-
If you suspect your current stock is compromised, perform the NHS-release assay to test its activity (see Experimental Protocols section).
-
Possible Cause 2: Inappropriate Reaction Buffer The buffer composition or pH is promoting hydrolysis over conjugation.
-
Solution:
-
Buffer Type: Ensure your buffer does not contain primary amines (e.g., Tris, Glycine), as these will compete with your target molecule for reaction with the NHS ester.[5][8] Use amine-free buffers such as phosphate, borate, or HEPES.[4][5]
-
pH Level: The reaction between an NHS ester and a primary amine is most efficient at a pH of 7.2 to 8.5.[5][11] However, the rate of hydrolysis also increases significantly with higher pH.[9] For most applications, a pH of 7.2-8.0 is an effective compromise. Start your optimization at pH 7.4.
-
Possible Cause 3: Suboptimal Reaction Conditions Other reaction parameters are favoring hydrolysis.
-
Solution:
-
Reagent Preparation: Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF immediately before adding it to your aqueous reaction buffer.[8] The final concentration of the organic solvent in the reaction should typically not exceed 10%.[9]
-
Temperature: Perform the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5][8] Lower temperatures can slow the rate of hydrolysis.[5]
-
Quantitative Data Summary
The stability of an NHS ester in an aqueous solution is highly dependent on the pH. The half-life is the time it takes for half of the active ester to hydrolyze.
| pH | Temperature | Approximate Half-Life of NHS Ester | Data Source(s) |
| 7.0 | 4°C | 4 - 5 hours | [5] |
| 7.0 | Ambient | Hours | [6],[7] |
| 8.0 | Ambient | ~1 hour | [11] |
| 8.6 | 4°C | 10 minutes | [5] |
| > 9.0 | Ambient | Minutes | [6],[7] |
Table 1: Influence of pH and Temperature on NHS Ester Stability in Aqueous Buffers.
Key Reaction Pathways
The following diagram illustrates the competition between the desired aminolysis reaction and the undesired hydrolysis reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues with low conjugation yield.
References
- 1. m-PEG12 NHS Ester, CAS 756525-94-7 | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. covachem.com [covachem.com]
- 11. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing m-PEG12-COO-propanoic acid Reactions with Proteins
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the conjugation of m-PEG12-COO-propanoic acid to proteins. This process, commonly referred to as PEGylation, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] This guide addresses common issues encountered during the reaction, offering troubleshooting advice and frequently asked questions to ensure successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the PEGylation of proteins with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | Suboptimal reaction pH.[1] | The reaction between an NHS-activated PEG and primary amines on a protein is highly pH-dependent.[4][5] The optimal pH range is typically 7.0-9.0.[4][6] A lower pH can lead to protonation of the amine groups, reducing their nucleophilicity and slowing the reaction rate. Conversely, a pH that is too high can accelerate the hydrolysis of the NHS ester, reducing the amount of PEG reagent available to react with the protein.[6] It is recommended to perform small-scale optimization experiments across a pH range of 7.0 to 8.5 to determine the ideal condition for your specific protein. Buffers such as phosphate-buffered saline (PBS), borate (B1201080), or bicarbonate are suitable for this reaction.[7][8] |
| Inactivated PEG reagent due to hydrolysis. | This compound must first be activated, commonly via an N-hydroxysuccinimide (NHS) ester, to react with primary amines. These NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[6] Ensure that your activated PEG reagent is stored under dry conditions and brought to room temperature before opening to prevent condensation. Prepare solutions of the activated PEG immediately before use and avoid storing them in aqueous buffers for extended periods.[7] | |
| Presence of competing nucleophiles in the buffer. | Buffers containing primary amines, such as Tris or glycine, will compete with the protein's lysine (B10760008) residues for the activated PEG, leading to significantly lower PEGylation efficiency.[5][7] Always use non-amine-containing buffers for the conjugation reaction. | |
| Protein Aggregation or Precipitation | Unfavorable buffer conditions or pH. | The selected reaction pH might be close to the isoelectric point (pI) of the protein, where its solubility is at a minimum. Ensure the reaction pH is at least one unit away from the protein's pI. Additionally, some proteins may be less stable at the optimal pH for PEGylation. If aggregation is observed, consider performing the reaction at a lower temperature (e.g., 4°C) or for a shorter duration. The addition of stabilizing excipients, if compatible with the reaction, could also be explored. |
| High protein or PEG concentration. | High concentrations of reactants can sometimes promote aggregation. Try reducing the concentration of the protein and/or the PEG reagent. | |
| Heterogeneous PEGylation Product | Reaction conditions favor multiple PEGylation sites. | The number of PEG chains attached to a protein can be influenced by the molar ratio of PEG to protein, reaction time, and pH.[2] To achieve a higher proportion of mono-PEGylated product, consider reducing the PEG:protein molar ratio and shortening the reaction time. Site-specific PEGylation can sometimes be achieved by controlling the pH. For instance, at a near-neutral pH, the N-terminal alpha-amino group is typically more reactive than the epsilon-amino groups of lysine residues, potentially allowing for more selective N-terminal PEGylation.[9] |
| Modification of non-lysine residues. | While NHS esters primarily target primary amines (lysine and N-terminus), side reactions with other residues like histidine can occur, particularly at lower pH values (e.g., pH 6.5-7.4).[9][10] If site-specific PEGylation is critical, analytical characterization of the PEGylation sites (e.g., by peptide mapping) is recommended. Adjusting the pH can help favor one type of modification over another.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in using this compound for protein conjugation?
A1: this compound itself will not directly react with proteins. The carboxylic acid group must first be "activated" to create a reactive intermediate. A common method is to convert it into an N-hydroxysuccinimide (NHS) ester using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.[8][11] This activated m-PEG12-NHS ester can then efficiently react with primary amines on the protein.[4]
Q2: What is the optimal pH for the reaction between an activated this compound (as an NHS ester) and a protein?
A2: The optimal pH for the reaction of an NHS ester with primary amines (lysine residues and the N-terminus) on a protein is typically between 7.0 and 9.0.[4][6] A commonly used pH is around 8.0-8.5.[5] At this pH, the primary amines are sufficiently deprotonated and nucleophilic to attack the NHS ester, while the rate of hydrolysis of the NHS ester is still manageable.[1][6]
Q3: How does pH affect the speed and outcome of the PEGylation reaction?
A3: The rate of the PEGylation reaction increases with pH.[1] For example, a reaction at pH 9.0 will proceed much faster than at pH 7.4.[1] However, the rate of hydrolysis of the activated PEG-NHS ester also increases significantly at higher pH.[1][6] This competing hydrolysis reaction can reduce the overall yield of the PEGylated protein. Therefore, a balance must be struck to maximize the conjugation efficiency.
Q4: Can I target amino acids other than lysine with activated this compound?
A4: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic residues. For instance, at a slightly acidic or neutral pH (around 6.5-7.0), the imidazole (B134444) side chain of histidine can be preferentially modified.[9][10] By carefully controlling the pH of the reaction, you can influence the site-selectivity of the PEGylation.[9]
Q5: What buffers should I use for the PEGylation reaction?
A5: It is crucial to use buffers that do not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), sodium phosphate, sodium bicarbonate, and borate buffers.[5][7][8]
Q6: What buffers should I avoid?
A6: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components will compete with the protein for the activated PEG reagent, leading to a significant reduction in PEGylation efficiency.[5][7]
Q7: How can I control the number of PEG molecules attached to my protein?
A7: The degree of PEGylation can be controlled by several factors:
-
Molar ratio of PEG to protein: Increasing the molar excess of the PEG reagent will generally result in a higher degree of PEGylation.[2]
-
Reaction time: Longer reaction times can lead to more PEG molecules being attached.
-
Protein concentration: Higher protein concentrations can sometimes favor a higher degree of PEGylation.[2]
-
pH: As pH influences the reaction rate, it can also affect the final degree of PEGylation.
It is advisable to perform optimization experiments by varying these parameters to achieve the desired level of modification.
Experimental Protocols
Activation of this compound to m-PEG12-NHS Ester
-
Dissolve this compound, EDC, and NHS in an appropriate anhydrous organic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)). A typical molar ratio is 1:1.2:1.2 (PEG-acid:EDC:NHS).
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight.
-
The activated m-PEG12-NHS ester can be used directly in the subsequent protein conjugation step after removal of the solvent, or it can be purified and stored under anhydrous conditions at -20°C.
General Protocol for Protein PEGylation
-
Buffer Exchange: Ensure your protein is in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5). This can be achieved by dialysis or using a desalting column.
-
Reactant Preparation:
-
Dissolve the protein to the desired concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
Immediately before use, dissolve the activated m-PEG12-NHS ester in a small amount of anhydrous DMSO or DMF, and then add it to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
-
PEGylation Reaction:
-
Add the desired molar excess of the activated PEG solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for each specific protein.
-
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining activated PEG.
-
Purification: Remove the unreacted PEG and byproducts from the PEGylated protein using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Characterize the resulting PEGylated protein using techniques like SDS-PAGE (to observe the increase in molecular weight), and chromatography (to determine the purity and degree of PEGylation).
Visualizing Experimental Workflows
Caption: Workflow for the activation and conjugation of this compound to a protein.
Caption: Logical relationship between reaction pH and the efficiency of PEGylation.
References
- 1. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
common side reactions in PEGylation and how to avoid them
Welcome to the technical support center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during PEGylation?
A1: The most common side reactions include:
-
Aggregation/Precipitation: This can be caused by factors like high salt concentrations, suboptimal pH, or intermolecular cross-linking if both the PEG reagent and the target molecule are multifunctional.[1][2]
-
Hydrolysis of Activated PEG Esters: Activated esters, such as NHS esters, are susceptible to hydrolysis, which can compete with the desired amidation reaction, leading to lower yields.[3] This is more likely to occur in aqueous solutions and at a higher pH.
-
Di- or Multi-PEGylation: If a target molecule has multiple reactive sites (e.g., lysine (B10760008) residues), over-PEGylation can occur, resulting in a heterogeneous mixture of products.[3][4]
-
Steric Hindrance: The PEG chain itself can physically block the reactive sites on the biomolecule, preventing efficient conjugation or hindering the biological activity of the final conjugate.[5][6][7]
-
Side Reactions with Amino Acid Residues: Besides the intended target sites (e.g., N-terminus, specific lysine or cysteine residues), PEG reagents can sometimes react with other amino acids like histidine, serine, and tyrosine, especially at higher pH values.[8][9][10]
-
Formation of Unstable Intermediates: For example, in reductive amination using PEG-aldehyde, the initially formed Schiff base (imine) is unstable and can revert to the starting materials if not efficiently reduced.[1]
Q2: How does pH affect PEGylation reactions and side reactions?
A2: pH is a critical parameter in PEGylation. For amine-reactive PEGylation (e.g., using NHS esters), a pH range of 7.0 to 8.5 is generally optimal for the reaction with primary amines (N-terminus and lysine residues).[3][11] At lower pH, the amine groups are protonated and less nucleophilic, slowing down the reaction rate.[3] At a pH above 8.5, the risk of hydrolysis of the NHS ester increases significantly, and side reactions with other amino acid residues also become more prevalent.[3][9] For PEG-aldehyde chemistry, a pH between 5.0 and 7.0 is optimal for the formation of the imine intermediate.[1]
Q3: What is steric hindrance in PEGylation and how can it be minimized?
A3: Steric hindrance occurs when the bulky PEG chain impedes the reaction between the PEG reagent and the target functional group on the biomolecule, or when the attached PEG chain blocks the biologically active site of the molecule.[5][6][7] The length of the PEG linker is a crucial factor; a linker that is too short may not provide enough separation, while a very long one might wrap around the biomolecule.[6] To minimize steric hindrance, you can:
-
Optimize the length of the PEG linker.[6]
-
Use branched PEGs, which can offer a higher degree of surface protection with a single attachment point.[9]
-
Employ site-specific PEGylation techniques to attach the PEG chain at a location distant from the active site.[4][12]
Q4: My PEGylated product is showing aggregation. What are the possible causes and how can I prevent it?
A4: Aggregation of PEGylated products can be due to several factors:
-
Intermolecular cross-linking: This happens when both the PEG reagent and the target molecule have multiple reactive sites. To avoid this, you can use a monofunctional PEG (mPEG) and optimize the PEG-to-protein molar ratio.[1][13]
-
High salt concentrations: High ionic strength buffers can shield surface charges, leading to aggregation.[2] Consider using a buffer with lower ionic strength.
-
Suboptimal pH: The pH of the buffer should be one that ensures the stability of your protein.[2]
-
Harsh purification conditions: High pressure during chromatography or inappropriate buffer conditions can induce aggregation.[14] It is advisable to perform purification steps at low temperatures (e.g., 4°C).[14]
Troubleshooting Guides
Issue 1: Low Yield of PEGylated Product
| Possible Cause | Recommended Solution |
| Hydrolysis of activated PEG reagent | Prepare the activated PEG solution immediately before use. Ensure all solvents are anhydrous.[3] Maintain an optimal pH for the reaction (e.g., 7.0-8.5 for NHS esters).[3] |
| Inefficient activation of the molecule | For chemistries like EDC/NHS, the activation step is most efficient at a slightly acidic pH (4.5-6.0).[3] |
| Presence of competing nucleophiles in the buffer | Avoid buffers containing primary amines like Tris, as they will compete for the activated PEG. Use non-amine buffers such as PBS or borate (B1201080) buffer.[3] |
| Suboptimal reaction conditions | Optimize reaction time, temperature, and reactant concentrations. Consider a slight increase in reaction time or temperature, but monitor for side product formation.[3] |
| Steric hindrance | Use a PEG linker with an optimized length.[6] If the target molecule is sterically hindered, the reaction may be slow.[3] |
| Oxidation of the target functional group (e.g., thiols) | For cysteine PEGylation, ensure the thiol group is in its reduced state by adding a reducing agent like TCEP or DTT prior to conjugation. The reducing agent must be removed before adding a maleimide-PEG linker.[6] |
Issue 2: Heterogeneous Product Mixture (Multiple PEGylated Species)
| Possible Cause | Recommended Solution |
| Multiple reactive sites on the biomolecule | To control the degree of PEGylation, adjust the stoichiometry of the PEG linker to the target molecule. A lower PEG-to-protein ratio will favor mono-PEGylation.[1][3] |
| Non-specific PEGylation | Traditional methods often target lysine residues, which can lead to a mix of positional isomers.[4] Employ site-specific PEGylation strategies, such as N-terminal PEGylation or enzymatic ligation, to achieve a more homogeneous product.[4][12] |
| Cross-linking | Use monofunctional PEG reagents (e.g., mPEG) to prevent the formation of "protein-PEG-protein" cross-linked products.[10][13] |
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on PEGylation with m-PEG8-aldehyde
| Parameter | Condition | Effect on Conjugation | Impact on Side Reactions |
| pH | 4.0 - 5.0 | Lower reaction rate | Low |
| 5.0 - 7.0 | Optimal for imine formation[1] | Minimized Cannizzaro reaction | |
| > 7.5 | Faster initial imine formation | Increased risk of Cannizzaro reaction and reaction with other nucleophiles[1] | |
| Temperature | 4 - 6 °C | Slower reaction rate, but generally sufficient | Minimizes oxidation and degradation of PEG[1] |
| Room Temperature (20-25°C) | Faster reaction rate | Increased risk of oxidation and other degradation pathways[1] | |
| Reactant Molar Ratio (PEG:Protein) | 1:1 to 5:1 | Lower degree of PEGylation | Lower risk of cross-linking |
| 10:1 to 50:1 | Higher degree of PEGylation[1] | Higher risk of multi-PEGylation and cross-linking |
Experimental Protocols
Protocol 1: General Procedure for N-terminal PEGylation using PEG-aldehyde
This protocol describes the reductive amination of a protein's N-terminal amine.
Materials:
-
Protein of interest
-
m-PEG-aldehyde
-
Reaction Buffer (e.g., 100 mM MES, HEPES, or phosphate (B84403) buffer, pH 5.0-7.0, without primary amines)[1]
-
Reducing Agent (e.g., Sodium cyanoborohydride - NaBH₃CN)
-
Quenching Solution (e.g., Tris or glycine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC or Ion Exchange Chromatography - IEX)[1]
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a known concentration.
-
PEG-aldehyde Solution Preparation: Immediately before use, dissolve the m-PEG-aldehyde in the reaction buffer to a known concentration.[1]
-
Reducing Agent Preparation: Prepare a fresh stock solution of the reducing agent in the reaction buffer.[1]
-
Reaction Initiation: Add a 5- to 20-fold molar excess of the m-PEG-aldehyde solution to the protein solution.[1]
-
Incubation: Incubate the mixture at 4°C with gentle stirring for 30-60 minutes to allow for the formation of the Schiff base.[1]
-
Reduction: Add a 20- to 50-fold molar excess of the reducing agent to the reaction mixture.[1]
-
Reaction Completion: Continue the reaction at 4°C for 2-24 hours.[1]
-
Quenching (Optional): Add the quenching solution to react with any remaining unreacted PEG-aldehyde.[1]
-
Purification: Purify the PEGylated protein from unreacted PEG, protein, and byproducts using an appropriate chromatography method like SEC or IEX.[1][14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protein Aggregation During PEGylation
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors throughout the conjugation process.[1] Understanding these root causes is the first step in effective troubleshooting.
-
Intermolecular Cross-linking: Bifunctional PEG reagents can physically link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1][2]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in a monofunctional PEG reagent can result in unintended cross-linking.[1]
-
Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds, accelerating further aggregation during the PEGylation reaction.[3]
Q2: How can I detect and quantify protein aggregation during my PEGylation experiment?
Several analytical techniques are available to detect and quantify protein aggregation, each with its own advantages.
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of larger aggregates.[1][4]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1][5]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.[1]
-
Turbidity Measurements: A simple method to assess the extent of aggregation is to measure the turbidity of the solution, as aggregates will scatter light and increase the absorbance.[1]
Troubleshooting Guides
My protein is aggregating upon addition of the PEG reagent. What should I do?
This is a common issue that can often be resolved by systematically optimizing the reaction conditions and formulation. The following troubleshooting workflow can guide you through this process.
Caption: A logical workflow for troubleshooting protein aggregation during PEGylation.
Step 1: Reaction Condition Optimization
The initial step in troubleshooting is to systematically evaluate and optimize the reaction conditions.[1] Small-scale screening experiments are highly recommended to efficiently identify the optimal parameters.
Key Parameters to Optimize:
| Parameter | Range to Test | Rationale |
| Protein Concentration | 0.5, 1, 2, 5 mg/mL | Lower concentrations reduce intermolecular interactions.[1] |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | A lower molar excess of PEG may reduce multi-PEGylation and aggregation.[1][3] |
| pH | 6.0, 7.0, 7.4, 8.0 | Protein stability is highly pH-dependent. A pH screen can identify the optimal value for your specific protein.[1][3] |
| Temperature | 4°C, Room Temperature | Lower temperatures slow down the reaction rate, which can favor intramolecular modification.[1] |
Experimental Protocol: Small-Scale PEGylation Screening
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Methodology:
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer). Ensure the initial protein solution is free of aggregates by centrifugation or filtration.
-
Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer).
-
-
Set up Reaction Matrix: In a 96-well plate or microcentrifuge tubes, set up a matrix of reactions varying one parameter at a time while keeping others constant.
-
Initiate Reactions: Add the PEG stock solution to the protein solutions to initiate the PEGylation reaction.
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: Analyze the extent of aggregation in each reaction using one of the methods described in the FAQs (e.g., SEC or DLS).
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be beneficial.[1]
Commonly Used Stabilizing Excipients:
| Excipient Class | Examples | Recommended Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for sugars, 10-20% (v/v) for glycerol | Preferential exclusion, increases protein stability.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1][6] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[1] |
Experimental Protocol: Screening for Stabilizing Excipients
Objective: To determine the most effective stabilizing excipient and its optimal concentration.
Methodology:
-
Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of the selected excipients.
-
Set up Reactions: Using the optimized reaction conditions from Step 1, set up a series of reactions, each containing a different excipient at a range of concentrations.
-
Incubation and Analysis: Incubate the reactions and analyze for aggregation as previously described.
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[1]
Strategies to Control Reaction Rate:
-
Lower the Temperature: Performing the reaction at 4°C will significantly slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over an extended period.[1]
Caption: Comparison of bolus versus stepwise addition of PEG reagent on reaction rate and aggregation risk.
Step 4: Evaluate Alternative PEGylation Strategies
If aggregation remains a persistent issue, it may be necessary to consider alternative PEGylation strategies that offer greater control and specificity.
-
Site-Specific PEGylation: If your current strategy involves non-specific conjugation (e.g., to lysine (B10760008) residues), consider a site-specific approach. This can be achieved by introducing a unique cysteine residue or utilizing enzymatic methods for conjugation.[7][8]
-
Alternative PEG Chemistry: The choice of PEG linker and reactive group can influence aggregation. For example, using a monofunctional PEG reagent instead of a bifunctional one can prevent cross-linking.[1] If using an aldehyde-based PEG, ensure the pH is optimized for selective N-terminal PEGylation if desired.[3]
-
Different PEG Architectures: Branched or multi-arm PEGs can offer a more extensive shielding effect on the protein surface, which may help to reduce aggregation.[9]
By systematically working through these troubleshooting steps, you can identify the key factors contributing to protein aggregation in your PEGylation experiments and develop a robust protocol to minimize this issue, leading to a higher yield of the desired PEGylated protein conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein Aggregation and Emerging Analytical Tools [chi-peptalk.com]
- 5. biopharma-asia.com [biopharma-asia.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Post-Reaction Purification of m-PEG12-COO-propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted m-PEG12-COO-propanoic acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its removal?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties include its molecular weight, formula, and solubility.
| Property | Value | Source |
| Molecular Formula | C29H56O16 | [1] |
| Molecular Weight | 660.75 g/mol | [1] |
| Alternate Molecular Formula | C26H52O14 | [2] |
| Alternate Molecular Weight | 588.69 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Highly soluble in DMSO (100 mg/mL with sonication and warming) and other polar solvents like water and ethanol.[2][3] |
Note: Discrepancies in molecular formula and weight can arise from different representations of the PEG chain.
Q2: What are the most common methods for removing unreacted PEG reagents?
A2: The most common methods for purifying PEGylated products and removing unreacted PEG reagents leverage differences in size, charge, and hydrophobicity between the desired product and the unreacted PEG.[][5] These techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size.[][5]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[][5][6]
-
Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity.
-
Membrane Filtration (Dialysis/Diafiltration): Separates molecules based on molecular weight cutoff.[5][7]
-
Liquid-Liquid Extraction (Aqueous Two-Phase Systems): Partitions molecules between two immiscible aqueous phases.[8]
-
Precipitation: Exploits differences in solubility to precipitate either the product or the unreacted PEG.
Troubleshooting Guides
Issue 1: My desired product and the unreacted this compound have very similar properties.
Cause: This is a common challenge in PEG chemistry, as the PEG moiety can mask the properties of the conjugated molecule, making it difficult to distinguish from the free PEG.
Solution:
-
Employ high-resolution chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) with a high-resolution column can provide better separation.
-
Optimize chromatographic conditions:
-
For RPC: A shallow gradient of the organic solvent can improve resolution.
-
For IEX: Adjusting the pH to maximize the charge difference between your product and the acidic this compound can enhance separation.
-
-
Consider a multi-step purification strategy: Combining two different purification techniques (e.g., SEC followed by IEX) can often resolve challenging separations.[]
Issue 2: I am losing a significant amount of my desired product during purification.
Cause: Product loss can occur due to non-specific binding to chromatography resins, degradation during the purification process, or co-elution with the unreacted PEG.
Solution:
-
Passivate surfaces: Pre-treating chromatography columns and collection tubes with a blocking agent can reduce non-specific binding.
-
Optimize buffer conditions: Ensure the pH and salt concentration of your buffers are compatible with the stability of your product.
-
Analyze all fractions: Collect and analyze all fractions from your purification to determine if your product is eluting unexpectedly.
-
Consider a less harsh purification method: If using RPC with harsh organic solvents, explore alternatives like SEC or native IEX.
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
Principle: This method separates molecules based on their hydrodynamic radius. Larger molecules elute first, while smaller molecules penetrate the pores of the chromatography resin and elute later. This is effective if there is a significant size difference between your PEGylated product and the unreacted this compound.[][5]
Methodology:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your product from the ~660 Da this compound.
-
Mobile Phase: Use a buffer in which both your product and the unreacted PEG are soluble and stable. An isocratic elution is typically used.
-
Sample Preparation: Dissolve the reaction mixture in the mobile phase and filter it through a 0.22 µm filter to remove any particulates.
-
Chromatography:
-
Equilibrate the column with the mobile phase.
-
Inject the prepared sample.
-
Collect fractions and monitor the elution profile using UV-Vis spectroscopy (if your product has a chromophore) or another suitable detection method.
-
-
Analysis: Analyze the collected fractions by a suitable method (e.g., HPLC, mass spectrometry) to identify the fractions containing your purified product.
Protocol 2: Removal of Unreacted this compound using Ion Exchange Chromatography (IEX)
Principle: This method separates molecules based on their charge. Since this compound has a terminal carboxylic acid, it will be negatively charged at a neutral or basic pH. If your product has a different charge, this can be exploited for separation.[][6]
Methodology:
-
Resin Selection:
-
If your product is positively charged, use a cation exchange resin.
-
If your product is more negatively charged than the PEG acid, or is neutral, an anion exchange resin can be used to bind the unreacted PEG.
-
-
Buffer Selection:
-
Binding Buffer: A low ionic strength buffer at a pH that ensures your product and the unreacted PEG have different net charges.
-
Elution Buffer: A high ionic strength buffer or a buffer with a different pH to elute the bound molecules.
-
-
Chromatography:
-
Equilibrate the column with the binding buffer.
-
Load the sample onto the column.
-
Wash the column with the binding buffer to remove unbound molecules.
-
Elute the bound molecules with the elution buffer, typically using a salt gradient.
-
-
Analysis: Analyze the collected fractions to identify those containing your purified product.
Visualizations
Caption: Workflow for removal of unreacted PEG-acid via SEC.
Caption: Workflow for removal of unreacted PEG-acid via IEX.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. m-PEG12-acid (125220-94-2) for sale [vulcanchem.com]
- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Separation of PEGylated alpha-lactalbumin from unreacted precursors and byproducts using ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
strategies to control the degree of PEGylation with m-PEG12-COO-propanoic acid
Welcome to the technical support center for m-PEG12-COO-propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear strategies for controlling the degree of PEGylation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for PEGylation?
This compound is a monofunctional polyethylene (B3416737) glycol (PEG) reagent. It features a methoxy (B1213986) group (-OCH₃) at one terminus, which is chemically inert, and a carboxylic acid (-COOH) group at the other. This structure allows for the specific, covalent attachment of a discrete chain of 12 ethylene (B1197577) glycol units to a target molecule. The most common application is the PEGylation of proteins and peptides by targeting primary amine groups, such as the N-terminus or the ε-amino group of lysine (B10760008) residues.[][2]
Q2: What is the underlying chemistry for conjugating this compound to a protein?
The conjugation process is not direct. The carboxylic acid on the PEG reagent must first be "activated" to make it reactive toward primary amines on a protein. The most common and efficient method is using carbodiimide (B86325) chemistry, which involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]
The reaction proceeds in two main steps:
-
Activation: EDC reacts with the PEG's carboxylic acid to form a highly reactive, but unstable, O-acylisourea intermediate. To prevent hydrolysis and increase efficiency, NHS is added to react with this intermediate, creating a more stable NHS-ester activated PEG.[5] This activation step is most efficient at a slightly acidic pH (4.5–6.0).[4][5]
-
Conjugation: The NHS-activated PEG reagent is then mixed with the protein solution. The primary amine groups on the protein perform a nucleophilic attack on the NHS ester, forming a stable and permanent amide bond. This step is most efficient at a neutral to slightly basic pH (7.0–8.0).[5][6]
Q3: What are the key factors that control the degree of PEGylation?
The number of PEG molecules attached per protein molecule can be controlled by carefully optimizing several reaction parameters.[7] The most critical factors include:
-
Molar Ratio: The ratio of PEG reagent to protein is a primary determinant of the PEGylation degree. Increasing the molar excess of PEG generally results in more sites on the protein becoming PEGylated.[6][8]
-
Reaction pH: pH affects the reactivity of the target amine groups. Higher pH (around 8-9) deprotonates lysine's ε-amino group, making it more nucleophilic and reactive, which can lead to a higher degree of PEGylation.[6]
-
Reaction Time: Longer reaction times can lead to a higher degree of PEGylation, but it's important to optimize this to avoid unwanted side reactions or protein degradation.[7]
-
Protein Concentration: Higher protein concentrations can sometimes favor intermolecular cross-linking if the PEG reagent is not monofunctional or contains impurities. It's a key parameter to optimize for each specific protein.[7]
-
Temperature: Most PEGylation reactions are carried out at room temperature or 4°C. Higher temperatures can increase the reaction rate but may also lead to protein denaturation or aggregation.
Q4: How can I analyze the results and determine the degree of PEGylation?
Several analytical techniques are used to confirm successful PEGylation and quantify its degree. The choice of method depends on the required precision and available equipment.[9]
-
SDS-PAGE: This is a common, qualitative method. PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unmodified protein. The distribution of bands can indicate a mixture of mono-, di-, and multi-PEGylated species.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC-HPLC can be used to separate and quantify unreacted protein, mono-PEGylated product, and multi-PEGylated species.[10][11]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide the most accurate data by measuring the precise molecular weight of the conjugates. This allows for unambiguous determination of how many PEG chains are attached to each protein.[12][13]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC can also be used to separate different PEGylated forms, especially for smaller proteins and peptides.[10]
Troubleshooting Guide
This guide addresses common issues encountered during PEGylation with this compound.
Problem 1: Low or No PEGylation Yield
| Possible Cause | Recommended Solution |
| Inactive EDC or NHS/Sulfo-NHS | EDC and NHS esters are highly sensitive to moisture. Use fresh, high-quality reagents. Store them in a desiccator at the recommended temperature (-20°C).[14] Allow reagents to warm to room temperature before opening to prevent condensation. |
| Suboptimal pH | The two-step reaction requires different pH optima. Ensure the activation step (PEG + EDC/NHS) is performed in a buffer at pH 4.5-6.0 (e.g., MES buffer). For the conjugation step, ensure the final reaction pH with the protein is between 7.0 and 8.0 (e.g., PBS or borate (B1201080) buffer).[4][5] Crucially, do not use buffers containing primary amines like Tris or glycine , as they will compete with the protein for the activated PEG.[4] |
| Insufficient Molar Ratio of PEG | The stoichiometry is critical. Increase the molar excess of the this compound reagent. A starting point is often a 5- to 20-fold molar excess over the protein. This may require further optimization for your specific target.[14] |
| Short Reaction Time | The reaction may not have reached completion. Extend the conjugation reaction time. Monitor the reaction at various time points (e.g., 1, 2, 4, and 24 hours) using SDS-PAGE to find the optimal duration.[15] |
Problem 2: High Polydispersity (Too Many PEG Chains Attached)
| Possible Cause | Recommended Solution |
| Molar Ratio of PEG is Too High | A large excess of the PEG reagent will drive the reaction towards modifying multiple available amine sites. Systematically decrease the molar ratio of PEG-to-protein in pilot experiments to find the optimal balance for mono-PEGylation.[6] |
| Reaction Time is Too Long | Allowing the reaction to proceed for too long can lead to the PEGylation of less accessible or less reactive sites. Reduce the overall reaction time. |
| Reaction pH is Too High | A very high pH (>8.5) can make multiple lysine residues highly reactive, leading to a more heterogeneous product mixture. Try lowering the conjugation pH to the 7.0-7.5 range to increase selectivity for the most reactive sites.[6] |
Problem 3: Protein Aggregation or Precipitation During Reaction
| Possible Cause | Recommended Solution |
| Protein Concentration is Too High | High protein concentrations can increase the likelihood of aggregation, especially as the protein surface is modified. Perform the reaction at a lower protein concentration. |
| pH is Near the Protein's Isoelectric Point (pI) | Proteins are least soluble at their pI. Ensure your reaction buffer pH is at least one unit away from the pI of your target protein. |
| Solvent Effects from PEG Reagent Stock | The PEG reagent is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this stock to your aqueous protein solution can cause precipitation. Prepare a more concentrated stock of the PEG reagent to minimize the volume added, or perform a buffer exchange after PEGylation to remove the solvent.[5] |
Experimental Protocols & Data
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol details the activation of the PEG reagent followed by conjugation to a target protein containing primary amines.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Spin desalting columns or dialysis equipment
Procedure:
Step 1: Activation of this compound
-
Allow all reagents (PEG, EDC, Sulfo-NHS) to equilibrate to room temperature before opening vials.
-
Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in the Activation Buffer.
-
Dissolve the this compound in Activation Buffer.
-
To the PEG solution, add the EDC solution to achieve a 1.2-fold molar excess over the PEG. Mix gently.
-
Immediately add the Sulfo-NHS solution to achieve a 1.5-fold molar excess over the PEG.
-
Incubate the activation reaction for 15-30 minutes at room temperature. This creates the Sulfo-NHS-activated PEG ester.
Step 2: Conjugation to the Protein
-
Add the freshly prepared Sulfo-NHS-activated PEG solution to your protein solution. The volume added should correspond to the desired PEG-to-protein molar ratio (e.g., 10:1).
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust with a small amount of 1 M potassium phosphate (B84403) buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. This will hydrolyze any unreacted NHS-activated PEG. Incubate for 15 minutes.
-
Remove excess PEG reagent and quenching reagents by using a spin desalting column (for rapid results) or dialysis against your buffer of choice.
Step 3: Analysis
-
Analyze the purified, PEGylated protein using SDS-PAGE to visualize the molecular weight shift.
-
Quantify the degree of PEGylation and purity using SEC-HPLC or Mass Spectrometry.
Table 1: Key Reaction Parameters and Their Impact on PEGylation Degree
| Parameter | To Increase Degree of PEGylation | To Decrease Degree of PEGylation | Rationale |
| PEG:Protein Molar Ratio | Increase (e.g., from 10:1 to 50:1) | Decrease (e.g., from 10:1 to 3:1) | Higher reagent concentration drives the reaction forward, modifying more sites.[6][8] |
| pH (Conjugation Step) | Increase (e.g., from 7.2 to 8.0) | Decrease (e.g., from 8.0 to 7.2) | Higher pH increases the nucleophilicity of lysine's primary amine, accelerating the reaction.[6] |
| Reaction Time | Increase (e.g., from 2h to 24h) | Decrease (e.g., from 2h to 30 min) | Allows more time for less accessible or reactive sites to be modified.[7] |
| Temperature | Increase (e.g., 4°C to 25°C) | Decrease (e.g., 25°C to 4°C) | Higher temperature increases reaction kinetics but risks protein instability.[7] |
Table 2: Common Analytical Techniques for Characterizing PEGylated Proteins
| Technique | Information Provided | Advantages | Limitations |
| SDS-PAGE | Apparent molecular weight, qualitative assessment of polydispersity. | Fast, widely available, excellent for initial screening. | Not quantitative; apparent MW of PEGylated proteins is often exaggerated. |
| SEC-HPLC | Separation of unreacted, mono-, and multi-PEGylated species; quantification. | Quantitative, good for purity assessment and purification.[11] | Requires method development; resolution depends on the size difference between species.[10] |
| MALDI-TOF / ESI-MS | Precise molecular weight of each species, definitive degree of PEGylation. | Highly accurate and definitive for confirming the number of attached PEGs.[13] | Requires specialized equipment; may be difficult for very large or heterogeneous samples. |
| RP-HPLC | Separation of different PEGylated species based on hydrophobicity. | High resolution, especially for peptides and small proteins.[10] | Can be challenging for large proteins, which may denature or recover poorly. |
Visualizations
Caption: Workflow for EDC/NHS activation and conjugation of m-PEG-COOH.
Caption: Decision tree for troubleshooting low PEGylation yield.
Caption: Key experimental factors that influence the degree of PEGylation.
References
- 2. mPEG Propionic Acid (mPEG-CH2CH2COOH) - Biopharma PEG [biochempeg.com]
- 3. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 13. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Dealing with Steric Hindrance in m-PEG12-COO-propanoic acid Conjugations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to steric hindrance during the conjugation of m-PEG12-COO-propanoic acid (a PEG linker with a terminal carboxylic acid) to target molecules.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a discrete polyethylene (B3416737) glycol (PEG) linker with twelve repeating ethylene (B1197577) glycol units.[1] One end is capped with a methoxy (B1213986) group ("m"), and the other end terminates in a carboxylic acid (-COOH) group.[2] This structure makes it a hydrophilic spacer used in bioconjugation to connect two molecules, such as a small molecule drug and a protein.[1][3] PEG linkers are employed to improve the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[4][5]
Q2: What is steric hindrance in the context of bioconjugation?
A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups in a molecule obstructs a chemical reaction.[6][7] In the context of conjugating this compound, steric hindrance can occur when the reactive carboxyl group on the PEG linker and the target functional group on the other molecule are physically blocked from approaching each other, preventing the formation of a covalent bond.[4][8] This can be caused by the three-dimensional structure of the target molecule or the PEG chain itself.[4][6]
Q3: What are the common signs that steric hindrance is affecting my conjugation reaction?
A3: Common indicators of steric hindrance in your this compound conjugation include:
-
Low or no conjugation yield: The amount of desired product is significantly lower than expected.[6]
-
Incomplete reactions: A significant portion of your starting materials remains unreacted, even with an excess of reagents.[6]
-
Lack of site-specificity: The conjugation occurs at more accessible, but unintended, sites on the target molecule.[6]
-
Formation of side products: Alternative, undesired reactions may occur if the primary reaction site is blocked.
Q4: How does the length of the PEG linker impact steric hindrance?
A4: The length of the PEG linker is a critical factor in overcoming steric hindrance.[3][4]
-
Too short: A linker that is too short may not provide sufficient separation between the two molecules, leading to a steric clash.[4]
-
Too long: While a longer linker can increase the distance between the conjugated molecules, an excessively long PEG chain might wrap around the target molecule, blocking access to its active sites.[4][9][10]
-
Optimal length: An optimal linker length, such as that of m-PEG12, often provides a good balance for effective conjugation without introducing new steric issues.[4]
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the conjugation of this compound, with a focus on overcoming steric hindrance.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site on Target Molecule | The target functional group (e.g., an amine) is buried within the 3D structure of the molecule.[6] |
| Introduce a longer spacer arm: If m-PEG12 is not long enough, consider a longer PEG linker (e.g., PEG24) to increase the reach of the reactive group.[6] | |
| Optimize reaction conditions: Adjusting pH, temperature, or reaction time can sometimes promote conformational changes that expose the reactive site.[4] | |
| Use alternative coupling chemistry: Explore different activation chemistries that might be less susceptible to steric hindrance. | |
| Steric Hindrance from the PEG Chain Itself | The this compound chain is sterically hindering the approach of the coupling reagents or the target molecule.[4] |
| Optimize the molar ratio of reactants: A higher excess of one reactant might overcome the low probability of successful collisions. Start with a 5 to 20-fold molar excess of the PEG reagent.[11] | |
| Change the coupling agent: Some coupling agents are smaller and may be able to access sterically hindered sites more effectively. Consider alternatives to standard EDC/NHS chemistry.[12][13] | |
| Stepwise conjugation: If possible, conjugate a smaller linker to the target molecule first, and then attach the PEG linker to this new, more accessible point. | |
| Suboptimal Reaction Conditions | The pH, temperature, or solvent system is not ideal for the conjugation reaction, exacerbating steric effects. |
| pH Optimization: For EDC/NHS chemistry, the activation of the carboxyl group is most efficient at pH 4.5-7.2, while the reaction with a primary amine is best at pH 7-8.[14][15] A two-step process with pH adjustment can be beneficial.[14][16] | |
| Solvent Selection: Ensure all reactants are fully soluble in the chosen solvent. A co-solvent like DMSO or DMF may be necessary to dissolve the PEG reagent before adding it to the aqueous reaction buffer.[16] |
Problem 2: Formation of Undesired Side Products
| Possible Cause | Recommended Solution |
| Reaction at Non-Target Sites | More accessible functional groups on the target molecule are reacting preferentially due to the steric hindrance at the desired site.[6] |
| Site-directed mutagenesis: If working with a protein, consider mutating the desired conjugation site to introduce a uniquely reactive functional group, such as a thiol (cysteine) or an azide.[6][17] | |
| Use of protecting groups: Temporarily block more reactive, non-target functional groups on your molecule to direct the conjugation to the desired, sterically hindered site. | |
| Intramolecular Reactions | The activated this compound reacts with another functional group on the same molecule, leading to cyclization or other side products. |
| Optimize reactant concentrations: Lowering the concentration of the reactants can favor intermolecular reactions over intramolecular ones. | |
| Slow addition of reagents: Adding the activated PEG reagent slowly to the reaction mixture can help to control the reaction and minimize side product formation. |
III. Experimental Protocols
Key Protocol: EDC/NHS Coupling of this compound to an Amine-Containing Molecule
This protocol describes a general two-step method for conjugating the carboxylic acid group of this compound to a primary amine on a target molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine-containing target molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF (if needed to dissolve the PEG reagent)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF if it is not readily soluble in the activation buffer.[16]
-
Immediately before use, prepare solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Add a 5-10 fold molar excess of EDC and NHS to the PEG solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.[16]
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing target molecule in Conjugation Buffer.
-
Add the activated m-PEG12-NHS ester solution to the target molecule solution. The pH of the final reaction mixture should be between 7.2 and 7.5 for efficient coupling to the amine.[14][15]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.
-
IV. Visualizations
Caption: General workflow for the two-step EDC/NHS conjugation of this compound.
Caption: A decision tree for troubleshooting low yields due to steric hindrance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m-PEG12-acid (125220-94-2) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. lifetein.com [lifetein.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. youtube.com [youtube.com]
impact of buffer choice on m-PEG12-COO-propanoic acid reaction efficiency
Welcome to the technical support center for reactions involving m-PEG12-COO-propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and to troubleshoot issues related to buffer selection and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a high-purity polyethylene (B3416737) glycol (PEG) linker.[1][2][3][4] It contains a chain of 12 PEG units, which increases the solubility of the molecule in aqueous media.[2][3] One end is capped with a methoxy (B1213986) group ('m'), and the other end terminates in a carboxylic acid (-COOH) group.[2] Its primary application is in bioconjugation, specifically in a process called PEGylation, where it is covalently attached to molecules like proteins, peptides, or antibodies to improve their pharmacokinetic properties, stability, and reduce immunogenicity.[5] It is also used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3]
Q2: What is the chemical reaction used to conjugate this compound to a target molecule?
A2: The conjugation reaction typically involves forming a stable amide bond between the terminal carboxylic acid group of the PEG linker and a primary amine group (e.g., from a lysine (B10760008) residue on a protein) on the target molecule.[5][6] This reaction is not spontaneous and requires the carboxylic acid to be "activated". The most common method for this is using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[7][8][9] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS-ester intermediate. This intermediate is then readily attacked by the primary amine on the target molecule to form the final, stable amide bond.[7][8]
Q3: Why is the choice of buffer so critical for this reaction's efficiency?
A3: The buffer choice is critical for two main reasons:
-
pH Control: The reaction has two key steps with different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient under acidic conditions (pH 4.5-6.0).[7][10][11] However, the subsequent reaction of the activated PEG (specifically the NHS-ester) with the primary amine on the target molecule is most efficient at a neutral to slightly basic pH (pH 7-9).[5][6][9][12][13][14] Using the wrong pH can significantly reduce the yield by either preventing efficient activation or by promoting the hydrolysis of the activated intermediate.[7][8]
-
Buffer Composition: The chemical components of the buffer can directly interfere with the reaction. Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for the activated PEG, leading to a significant reduction in the desired product.[11][13] Buffers with carboxyl groups (e.g., acetate, citrate) can compete with the PEG's carboxylic acid for activation by EDC.[15] Phosphate buffers are sometimes avoided as they can have side reactions with carbodiimides, though they can be used for the second step of the reaction at a neutral pH.[7][8][15]
Q4: What are the recommended buffers for each step of the PEGylation reaction?
A4: A two-step, two-buffer approach is highly recommended for maximum efficiency.[10][11][13]
-
Step 1 (Activation): Use a buffer that is effective in the pH 4.5-6.0 range and does not contain amines or carboxylates. The most commonly recommended buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[7][8][10][13]
-
Step 2 (Conjugation): For the reaction with the amine-containing molecule, a non-amine buffer with a pH of 7.2-8.0 is ideal. Recommended buffers include HEPES and Phosphate-Buffered Saline (PBS) .[10][11][13] Borate and carbonate buffers can also be used.[11][13]
Q5: Which buffers should be avoided?
A5: To maximize your reaction efficiency, you should avoid the following buffers:
-
Buffers with primary amines: Tris, Glycine, and any other buffer containing a primary amine group will compete in the reaction.[11][13][14]
-
Buffers with carboxyl groups: Acetate and Citrate buffers can interfere with the EDC activation step.[15]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound.
Problem: Low or No Yield of the PEGylated Product
| Possible Cause | Recommended Action |
| Incorrect Buffer or pH | Ensure you are using a two-step buffer system. Use MES buffer at pH 5.0-6.0 for the EDC/NHS activation step.[10][13] Subsequently, adjust the pH to 7.2-8.0 with a buffer like PBS or HEPES before adding your amine-containing molecule.[11][13] Verify the pH of your buffers before starting the reaction. |
| Interfering Buffer Components | Never use Tris or Glycine buffers. [11][13] Ensure your protein or molecule of interest is dialyzed or buffer-exchanged into an appropriate buffer (like PBS or MES) before starting the reaction to remove any interfering substances from previous steps.[14] |
| Hydrolysis of Activated PEG | The O-acylisourea intermediate formed by EDC is unstable in water and can hydrolyze quickly, regenerating the original carboxylic acid.[7][8] Adding NHS or Sulfo-NHS creates a more stable ester intermediate, but it can still hydrolyze.[8] Perform the reaction promptly after activation. Do not prepare large stock solutions of activated PEG for later use.[14] |
| Inactive Reagents | EDC is moisture-sensitive.[8] Always equilibrate EDC and NHS vials to room temperature before opening to prevent moisture condensation.[10][11] Use high-quality, fresh reagents whenever possible. |
| Suboptimal Reagent Concentration | A significant molar excess of the PEG linker relative to the protein is often required to achieve a good degree of PEGylation.[16] The optimal ratio depends on your specific molecule and desired outcome and may require empirical optimization.[16][17] |
Quantitative Data Summary
The following tables provide a reference for selecting the appropriate buffer for your experiment.
Table 1: Recommended Buffers for Two-Step EDC/NHS PEGylation
| Reaction Step | Recommended Buffer | pKa (at 25 °C) | Optimal pH Range | Rationale |
| Step 1: Activation | MES | 6.10 | 5.5 - 6.7 | No interfering amine or carboxyl groups; buffers effectively in the optimal pH range for EDC activation.[7][8] |
| Step 2: Conjugation | HEPES | 7.48[18] | 6.8 - 8.2 | Good buffering capacity at physiological pH; non-interfering.[13] |
| PBS (Phosphate) | 7.21[19] | 7.2 - 7.5 | Widely used and effective for the amine reaction step, but ensure high purity of reagents.[10][13] | |
| Borate | 9.14[19] | 8.0 - 9.0 | Useful if a slightly more alkaline pH is required for the conjugation step.[13] |
Table 2: Buffers to Avoid in EDC/NHS Chemistry
| Buffer | Interfering Group | Reason for Avoidance |
| Tris | Primary Amine (-NH₂) | Competes with the target molecule, leading to the formation of PEG-Tris adducts and low yield.[13][20] |
| Glycine | Primary Amine (-NH₂) | Competes with the target molecule for the activated PEG linker.[11][13] |
| Acetate | Carboxyl (-COOH) | Competes with the PEG's carboxylic acid for activation by EDC, reducing efficiency.[15] |
| Citrate | Carboxyl (-COOH) | Competes with the PEG's carboxylic acid for activation by EDC. |
Experimental Protocols
Protocol: Two-Step PEGylation of a Protein with this compound
This protocol provides a general framework. Molar ratios and concentrations should be optimized for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer (or HEPES), pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine (B1172632)
-
Desalting column for buffer exchange and purification
Procedure:
-
Preparation: Bring all reagents (EDC, Sulfo-NHS, PEG) to room temperature before opening the vials.[10] Dissolve the protein to the desired concentration (e.g., 1-5 mg/mL) in Activation Buffer. Dissolve the this compound in Activation Buffer.
-
Activation of PEG:
-
Add a 2-5 fold molar excess of Sulfo-NHS to the dissolved this compound.
-
Add a 2-5 fold molar excess of EDC to the PEG/Sulfo-NHS mixture.[10]
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid and form the Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated PEG solution to your protein solution. It's crucial to proceed to this step without delay to minimize hydrolysis of the activated PEG.[8]
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Conjugation Buffer.[10][11]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal time may vary.
-
-
Quenching:
-
Purification:
-
Remove excess PEG reagent and byproducts by running the reaction mixture through a desalting column, dialysis, or using size-exclusion chromatography.
-
Visualizations
Caption: Recommended workflow for a two-step PEGylation reaction.
Caption: A decision tree for troubleshooting low reaction yield.
Caption: Simplified reaction mechanism for EDC/NHS mediated PEGylation.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]
- 3. m-PEG12-acid (125220-94-2) for sale [vulcanchem.com]
- 4. m-PEG12-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 7. thermofisher.com [thermofisher.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. idosi.org [idosi.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 17. espace.inrs.ca [espace.inrs.ca]
- 18. interchim.fr [interchim.fr]
- 19. Buffers [vanderbilt.edu]
- 20. carlroth.com [carlroth.com]
Technical Support Center: Minimizing Immunogenicity of PEGylated Biotherapeutics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated biotherapeutics. Our goal is to help you understand, mitigate, and troubleshoot immunogenicity issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it used for biotherapeutics?
A1: PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, peptide, or other biologic molecule.[1] This strategy is employed to improve the therapeutic properties of biopharmaceuticals in several ways.[1] PEGylation can increase the drug's solubility, stability, and circulation half-life by reducing renal clearance and protecting it from enzymatic degradation.[1][2] It can also shield antigenic epitopes on the protein surface, thereby reducing its immunogenicity.[3][4][5]
Q2: What causes an immune response to PEGylated biotherapeutics?
A2: While PEGylation is intended to reduce immunogenicity, the PEG molecule itself can sometimes elicit an immune response, leading to the formation of anti-PEG antibodies (APAs).[6] This can be due to the recognition of the PEG moiety as foreign by the immune system.[7] Additionally, the biotherapeutic protein itself can still elicit an immune response. Factors influencing immunogenicity include the size, structure (linear vs. branched), and density of the PEG chains, as well as the nature of the conjugated protein and the route of administration.[8][9] Pre-existing anti-PEG antibodies in patients, likely from exposure to PEG in everyday products like cosmetics and processed foods, can also lead to an immediate immune response upon administration of a PEGylated therapeutic.[10][11][12]
Q3: What are the consequences of an immune response to a PEGylated biotherapeutic?
A3: An immune response, characterized by the presence of anti-PEG antibodies, can have significant clinical consequences. These include:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to the PEGylated drug, leading to its rapid removal from circulation by the immune system.[13][14] This significantly reduces the drug's half-life and therapeutic efficacy.[10][11][13]
-
Hypersensitivity Reactions (HSRs): In some cases, the immune response can trigger allergic reactions, ranging from mild skin rashes to severe, life-threatening anaphylaxis.[6][13]
-
Loss of Efficacy: By promoting rapid clearance and potentially neutralizing the drug's activity, anti-PEG antibodies can lead to a partial or complete loss of the therapeutic effect.[10][11][13]
Q4: Can the immunogenicity of a PEGylated protein be predicted?
A4: Predicting the immunogenicity of a PEGylated protein with certainty is challenging. The immune response is influenced by a complex interplay of factors related to the PEG molecule, the protein, the patient's immune system, and the route of administration.[15][16] Therefore, the reduction of immunogenicity by PEGylation cannot be assumed and must be evaluated on a case-by-case basis through empirical testing.[15][16]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the immunogenicity of PEGylated biotherapeutics.
Problem 1: High Levels of Anti-PEG Antibodies Detected in Pre-clinical Studies.
This is a common challenge that can jeopardize the development of a PEGylated biotherapeutic. The following workflow can help you investigate and address this issue.
Caption: Troubleshooting workflow for high anti-PEG antibody titers.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Actions |
| Inherent Immunogenicity of the PEG Moiety | 1. Characterize PEG Structure: Analyze the size, polydispersity, and structure (linear vs. branched) of the PEG used. Higher molecular weight and branched PEGs may have different immunogenic profiles.[2][8][17] 2. Assess Raw Material Quality: Ensure the purity of the PEG reagent and the absence of immunogenic impurities. | - Optimize PEG Size and Structure: Experiment with different PEG sizes and architectures. Sometimes, smaller PEGs or branched PEGs can offer better immune shielding.[2][17] - Source High-Purity PEG: Use well-characterized, high-purity PEG reagents to minimize contaminants. |
| Immunogenicity of the Biotherapeutic Protein | 1. Evaluate Unconjugated Protein: Assess the immunogenicity of the native, non-PEGylated protein as a baseline. 2. Analyze PEGylation Site: Determine if PEGylation is occurring at random sites, potentially altering protein conformation and exposing new epitopes.[2] | - De-immunize the Protein: If the protein itself is highly immunogenic, consider protein engineering to remove T-cell epitopes. - Implement Site-Specific PEGylation: Utilize conjugation chemistries that target specific amino acids away from the protein's active or binding sites to create a more homogeneous product with potentially lower immunogenicity.[2] |
| Formulation and Administration Factors | 1. Analyze Formulation Components: Check for the presence of adjuvants or other excipients that might enhance the immune response. 2. Review Dosing and Route of Administration: Higher doses, frequent administration, and certain routes (e.g., intravenous) can be more likely to induce an immune response.[8] | - Optimize Formulation: Simplify the formulation to include only essential, non-immunogenic excipients. - Adjust Dosing Regimen: Investigate alternative dosing schedules or routes of administration that may be less immunogenic. |
| Pre-existing Antibodies in Animal Models | 1. Screen Animal Cohorts: Test animal sera for pre-existing anti-PEG antibodies before initiating the study. | - Select Appropriate Animal Models: Choose animal strains known to have a lower incidence of pre-existing anti-PEG antibodies. |
Problem 2: Accelerated Blood Clearance (ABC) Observed in Pharmacokinetic Studies.
A rapid decrease in the plasma concentration of the PEGylated biotherapeutic upon subsequent administrations is a hallmark of the ABC phenomenon, often mediated by anti-PEG IgM.[14]
Caption: Decision tree for addressing Accelerated Blood Clearance.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Actions |
| Induction of Anti-PEG IgM | 1. Measure Anti-PEG IgM: Use an ELISA specific for IgM to confirm that an IgM response is preceding the rapid clearance.[18] 2. Analyze Timing of Clearance: Correlate the onset of ABC with the timing of the second or subsequent doses. The ABC phenomenon is typically observed upon repeated administration.[14] | - Modify Dosing Schedule: Increasing the time interval between the first and second doses may help mitigate the IgM response. - Administer a High First Dose: A higher initial dose may induce immune tolerance and prevent the IgM response upon subsequent injections.[19] |
| Physicochemical Properties of the PEGylated Construct | 1. Evaluate Surface Characteristics: The surface density and conformation of PEG on nanoparticles can influence immunogenicity.[19] 2. Assess the Core Material: For PEGylated nanoparticles, the core material can also contribute to the immune response.[19] | - Optimize PEG Surface Density: Adjust the amount of PEG conjugated to the biotherapeutic to achieve optimal shielding without inducing an immune response. - Select Less Immunogenic Core Materials: If using a nanoparticle delivery system, consider alternative, less immunogenic core materials. |
| Complement Activation | 1. Measure Complement Activation Markers: Assess for complement activation in vitro or in vivo, as anti-PEG antibodies can trigger this pathway, leading to rapid clearance.[18] | - Modify PEG Structure: Certain PEG structures may be less prone to activating the complement system. |
Problem 3: Inconsistent or Unreliable Results from Anti-PEG Antibody Assays.
Accurate detection of anti-PEG antibodies is crucial for immunogenicity assessment.[13] Inconsistent results can hinder the interpretation of your data.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Actions |
| Assay Interference | 1. Check for Matrix Effects: Components in the serum or plasma sample may interfere with the assay. 2. Investigate Surfactant Use: The use of certain surfactants, like Tween 20, in washing or blocking buffers can lead to biased results in anti-PEG ELISAs.[20][21] | - Optimize Sample Dilution: Determine the optimal sample dilution to minimize matrix effects. - Avoid Interfering Surfactants: Use alternative blocking agents and washing solutions that do not contain surfactants known to interfere with the assay. Incorporating 1% bovine serum albumin in the serum dilution in the absence of surfactants has been shown to yield credible results.[20][21] |
| Suboptimal Assay Conditions | 1. Evaluate Coating Conditions: The concentration of the PEGylated antigen used for coating the ELISA plate is critical for sensitivity.[21] 2. Assess Blocking Efficiency: Inadequate blocking can lead to high background signal. | - Titrate Coating Antigen: Perform a titration experiment to determine the optimal coating concentration of your PEGylated biotherapeutic. - Test Different Blocking Buffers: Evaluate various blocking buffers to find one that effectively reduces non-specific binding. |
| Lack of a Suitable Positive Control | 1. Characterize Positive Control: Ensure that the positive control antibody has binding characteristics representative of the antibodies you expect to detect. | - Develop a Panel of Positive Controls: Generate a panel of monoclonal or polyclonal anti-PEG antibodies with varying affinities and isotypes to use as controls. |
Experimental Protocols
Protocol 1: Detection of Anti-PEG Antibodies using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general framework for a bridging ELISA to detect total anti-PEG antibodies. This assay should be optimized and validated for your specific PEGylated biotherapeutic.
Materials:
-
96-well high-binding ELISA plates
-
PEGylated biotherapeutic (for coating)
-
Biotinylated PEGylated biotherapeutic (for detection)
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, being mindful of potential interference)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample diluent (e.g., 1% BSA in PBS)
-
Serum/plasma samples (from study subjects)
-
Positive and negative control samples
Procedure:
-
Coating:
-
Dilute the PEGylated biotherapeutic to the optimal coating concentration (e.g., 1-5 µg/mL) in a suitable coating buffer (e.g., PBS).
-
Add 100 µL of the coating solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with 300 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 3 times with 300 µL of wash buffer per well.
-
-
Sample Incubation:
-
Dilute serum/plasma samples, positive controls, and negative controls in sample diluent.
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 3 times with 300 µL of wash buffer per well.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated PEGylated biotherapeutic to its optimal concentration in sample diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate 3 times with 300 µL of wash buffer per well.
-
-
Enzyme Conjugate Incubation:
-
Dilute Streptavidin-HRP in sample diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the plate 5 times with 300 µL of wash buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Reading the Plate:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Immunogenicity Risk Assessment Workflow
A systematic risk assessment is crucial throughout the development of a PEGylated biotherapeutic.[22][23]
Caption: Workflow for immunogenicity risk assessment.
Steps in the Risk Assessment:
-
Identify Product-Related Factors:
-
Protein characteristics: Origin (non-human proteins pose a higher risk), presence of known T-cell or B-cell epitopes, glycosylation patterns.[8]
-
PEG characteristics: Molecular weight, structure (linear vs. branched), PEGylation chemistry (random vs. site-specific), presence of impurities.[2][8][9]
-
Formulation: Presence of aggregates, particles, or adjuvants.
-
-
Identify Patient-Related and Clinical Factors:
-
Stratify Risk: Based on the analysis of product and patient-related factors, categorize the overall immunogenicity risk as low, medium, or high.
-
Develop a Mitigation Strategy:
-
Low Risk: Standard immunogenicity monitoring.
-
Medium Risk: Enhanced monitoring, potential for protein engineering or PEGylation optimization.
-
High Risk: Extensive de-immunization efforts, consideration of alternative polymers, and a comprehensive clinical monitoring plan.
-
-
Define the Bioanalytical Strategy:
-
Implement and Monitor: Continuously monitor immunogenicity data from pre-clinical and clinical studies and update the risk assessment as new information becomes available.
Alternative Strategies
If minimizing the immunogenicity of a PEGylated biotherapeutic proves to be intractable, consider exploring alternative polymers.
| Alternative Polymer | Key Features | Potential Advantages over PEG |
| Polyglycerol (PGL) | Hyperbranched, hydrophilic polymer. | May exhibit reduced immunogenicity compared to PEG. |
| Zwitterionic Polymers | Contain both positive and negative charges, leading to strong hydration. | Can be highly effective at resisting non-specific protein adsorption and may not elicit a polymer-specific antibody response.[26] |
| Polysarcosine | A polypeptide-based polymer. | Biodegradable and generally considered to have low immunogenicity. |
| Hyaluronic Acid (HA) | A naturally occurring polysaccharide. | Biocompatible and biodegradable, with low intrinsic immunogenicity. |
For further reading on alternative polymers, several reviews are available that discuss the advantages and limitations of these approaches.[27][28][29][30]
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Relevance of Pre-Existing and Treatment-Induced Anti-Poly(Ethylene Glycol) Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. The curious case of anti-PEG antibodies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.technion.ac.il [cris.technion.ac.il]
- 17. researchgate.net [researchgate.net]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Assay for Immunogenic Detection of Anti-PEG Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Immunogenicity Assessment and Management - 2024 Archive [pegsummit.com]
- 25. Immunogenicity Assessment and Regulatory Approval of Biologics - September 2-3 | Virtual [pegsummit.com]
- 26. researchgate.net [researchgate.net]
- 27. semanticscholar.org [semanticscholar.org]
- 28. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation [mdpi.com]
- 29. geneonline.com [geneonline.com]
- 30. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Characterization of Heterogeneous PEGylation Products
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing heterogeneous PEGylation products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Section 1: Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the characterization of PEGylated proteins, presented in a practical question-and-answer format.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
FAQ 1: Why do my SEC-MALS results show a much larger molecular weight than expected after PEGylation?
This is a common observation and can be attributed to several factors:
-
Heterogeneity of PEGylation: The reaction can produce a mixture of species with varying numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated proteins), as well as positional isomers. SEC separates based on hydrodynamic volume, and the addition of each PEG chain significantly increases this volume.
-
Polydispersity of the PEG Reagent: The PEG reagent itself is often a heterogeneous mixture of different chain lengths, which contributes to the broad molecular weight distribution of the final product.[1][2]
-
Aggregation: The PEGylation process can sometimes induce protein aggregation, leading to the detection of high molecular weight species.[3][4] SEC-MALS is highly sensitive to even small amounts of large aggregates.[5]
Troubleshooting Guide: Inaccurate Molecular Weight in SEC-MALS
| Observed Problem | Potential Cause | Recommended Solution |
| Broader than expected peaks. | Polydisperse PEG reagent used in the reaction. | Characterize the PEG reagent itself by SEC-MALS to determine its polydispersity index (PDI). Use this information to interpret the heterogeneity of the conjugate. For more defined products, consider using monodisperse or discrete PEG (dPEG®) reagents.[6] |
| Multiple, poorly resolved peaks. | Presence of multiple PEGylated species (mono-, di-, tri-, etc.) and unreacted protein. | Optimize the PEG-to-protein molar ratio in the reaction to favor the desired degree of PEGylation. Further purification using techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be necessary to isolate specific species before SEC-MALS analysis.[][8] |
| A sharp, early-eluting peak with a very high molecular weight. | Protein aggregation. | Analyze the sample under different buffer conditions (e.g., varying salt concentration or pH) to identify conditions that minimize aggregation. Ensure proper sample handling and filtration before injection.[4][9] |
| Drifting baseline or noisy signal. | Mismatch between sample buffer and mobile phase. | Ensure the sample is in the same buffer as the SEC mobile phase. Perform a buffer exchange if necessary. A well-equilibrated system is crucial for accurate MALS analysis.[10] |
Experimental Workflow for SEC-MALS Analysis
Caption: Workflow for the characterization of PEGylated proteins using SEC-MALS.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
FAQ 2: Why is it difficult to get a good MALDI-TOF MS signal for my PEGylated protein?
Several factors can contribute to challenges in obtaining a clear MALDI-TOF MS signal for PEGylated proteins:
-
Heterogeneity: The broad distribution of molecular weights in a heterogeneous PEGylated sample can lead to a wide, unresolved "hump" in the spectrum rather than distinct peaks.[11]
-
Matrix Interference: The polymeric nature of PEG can interfere with the co-crystallization of the analyte and the matrix, which is essential for efficient ionization.[12]
-
Ion Suppression: Larger, more heavily PEGylated species may ionize less efficiently than smaller, less PEGylated or un-PEGylated proteins, leading to an underestimation of the higher molecular weight species.
-
Detector Limitations: Standard detectors may have difficulty detecting very high mass ions, which can be a problem for proteins PEGylated with large PEG chains.[11]
Troubleshooting Guide: Poor Signal in MALDI-TOF MS
| Observed Problem | Potential Cause | Recommended Solution |
| Broad, unresolved peaks or a "humpogram". | High polydispersity of the PEGylated product. | Fractionate the sample using SEC or IEX prior to MALDI-TOF MS analysis to reduce heterogeneity in the sample being analyzed.[8] |
| Low signal intensity or no signal. | Poor co-crystallization with the matrix. | Screen different matrices (e.g., sinapinic acid, α-cyano-4-hydroxycinnamic acid) and solvents. The "dried droplet" method or a thin-layer matrix preparation can be effective.[12][13] |
| Signal only for un-PEGylated or low-PEGylated species. | Ion suppression of higher mass species. | Adjust the laser power to find an optimal setting that promotes ionization of larger molecules without causing excessive fragmentation. |
| Inability to detect very high molecular weight conjugates. | The mass of the conjugate exceeds the optimal range of the detector. | If available, use a mass spectrometer equipped with a high-mass detector.[11] |
Troubleshooting Logic for MALDI-TOF MS Analysis
Caption: Decision tree for troubleshooting poor MALDI-TOF MS signals.
Hydrophobic Interaction Chromatography (HIC)
FAQ 3: My PEGylated protein is not separating well on the HIC column. What could be the issue?
HIC separates proteins based on their surface hydrophobicity. PEGylation can alter a protein's hydrophobicity, but the separation can be complex.[14] Common issues include:
-
Insufficient Hydrophobicity Difference: The change in hydrophobicity upon PEGylation may not be significant enough for effective separation from the un-PEGylated protein, especially with smaller PEG chains.
-
Inappropriate Salt Concentration: The type and concentration of salt in the binding and elution buffers are critical for modulating the hydrophobic interactions. Incorrect salt concentrations can lead to either no binding or irreversible binding.
-
Column Choice: The hydrophobicity of the stationary phase (e.g., butyl, phenyl, octyl) plays a significant role. A column that is too hydrophobic may lead to very strong binding and poor recovery.[15]
Troubleshooting Guide: Poor Separation in HIC
| Observed Problem | Potential Cause | Recommended Solution |
| Co-elution of PEGylated and un-PEGylated protein. | Insufficient difference in hydrophobicity. | Experiment with different HIC resins (e.g., phenyl, butyl, octyl) to find one that provides better resolution. Monolithic columns have also shown promise for separating PEGylated proteins.[14] |
| Protein does not bind to the column. | Salt concentration in the binding buffer is too low. | Increase the concentration of a high-lyotropic salt (e.g., ammonium (B1175870) sulfate) in the binding buffer to promote hydrophobic interactions. |
| Protein does not elute from the column. | Salt concentration in the elution buffer is too high, or the column is too hydrophobic. | Use a decreasing salt gradient for elution. If the protein still does not elute, try a more hydrophilic column or add a small amount of a mild organic modifier to the elution buffer. |
Capillary Gel Electrophoresis (CGE)
FAQ 4: I am seeing broad peaks and poor resolution in my CGE analysis of PEGylated proteins. How can I improve this?
CGE separates molecules based on their size through a gel matrix. While effective, challenges can arise:
-
Polydispersity: The inherent size distribution of the PEGylated product leads to peak broadening.[16]
-
Interaction with Capillary Wall: Adsorption of the protein to the capillary wall can cause peak tailing and poor reproducibility.[17]
-
Inadequate Sieving Matrix: The concentration and type of polymer in the gel matrix may not be optimal for the size range of the PEGylated species.
Troubleshooting Guide: Poor Resolution in CGE
| Observed Problem | Potential Cause | Recommended Solution |
| Broad, poorly resolved peaks. | Polydispersity of the sample and suboptimal separation conditions. | The addition of zwitterions like glycine (B1666218) to the running buffer can improve peak symmetry and resolution.[16] |
| Peak tailing and inconsistent migration times. | Adsorption of the protein to the capillary wall. | Use a coated capillary or add agents to the running buffer that dynamically coat the capillary wall to minimize protein-wall interactions. |
| All species elute close together. | The sieving matrix is not providing adequate size-based separation. | Optimize the concentration of the polymer in the gel matrix. For larger PEGylated proteins, a lower concentration may be required.[18] |
Section 2: Quantitative Data Summary
Table 1: Typical Polydispersity Index (PDI) for Different PEG Reagents
| PEG Type | Typical Polydispersity Index (PDI = Mw/Mn) | Characteristics |
| Polydisperse PEG | > 1.01 - 1.10[1] | A mixture of polymers with a distribution of molecular weights. Most common and cost-effective. |
| Monodisperse (Discrete) PEG | ≈ 1.0[2] | A pure compound with a single, defined molecular weight. Provides more homogeneous conjugates. |
Table 2: Expected Molecular Weight Increase Upon PEGylation
| Protein (example) | PEG Reagent MW (kDa) | Degree of PEGylation | Expected MW of Conjugate (kDa) |
| Interferon-alpha (19 kDa) | 20 | Mono-PEGylated | 39 |
| Lysozyme (14.3 kDa) | 5 | Mono-PEGylated | 19.3 |
| Lysozyme (14.3 kDa) | 5 | Di-PEGylated | 24.3 |
| G-CSF (18.8 kDa) | 20 | Mono-PEGylated | 38.8[4] |
| Alpha-1 Antitrypsin (52 kDa) | 30 | Mono-PEGylated | 82[9] |
| Alpha-1 Antitrypsin (52 kDa) | 40 (linear) | Mono-PEGylated | 92[9] |
| Alpha-1 Antitrypsin (52 kDa) | 40 (2-armed) | Mono-PEGylated | 92[9] |
Section 3: Experimental Protocols
Protocol for SEC-MALS Analysis
-
System Preparation:
-
Equilibrate the HPLC system, SEC column, and detectors (UV, MALS, RI) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline).
-
Ensure a stable baseline is achieved for all detectors.[10]
-
-
Sample Preparation:
-
Prepare the PEGylated protein sample in the mobile phase at a known concentration (typically 1-2 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter immediately before injection to remove any particulate matter.[19]
-
-
Data Acquisition:
-
Inject the sample onto the SEC column.
-
Collect data from the UV, MALS, and RI detectors throughout the chromatographic run.[20]
-
-
Data Analysis (using software like ASTRA):
-
Perform detector alignment and normalization.
-
Define the elution peaks of interest.
-
Use the protein conjugate analysis module, inputting the dn/dc values for the protein and the PEG, and the extinction coefficient of the protein.
-
The software will calculate the absolute molecular weight, degree of PEGylation, and mass of protein and PEG for each species across the elution peak.[5][19]
-
Protocol for MALDI-TOF MS Analysis
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10 kDa) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[13]
-
-
Sample Preparation:
-
Dilute the PEGylated protein sample in 0.1% TFA.
-
Mix the sample solution with the matrix solution in a 1:1 ratio.
-
-
Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.[13]
-
-
Data Acquisition:
-
Load the target plate into the mass spectrometer.
-
Acquire spectra in linear, positive ion mode.
-
Optimize the laser energy to obtain a good signal-to-noise ratio while minimizing fragmentation.[21]
-
-
Data Analysis:
-
Identify the peaks corresponding to the un-PEGylated protein and the various PEGylated species.
-
The mass difference between adjacent peaks in a series corresponds to the mass of the PEG moiety.
-
The degree of PEGylation can be determined from the number of PEG units attached.[3]
-
Protocol for Hydrophobic Interaction Chromatography (HIC)
-
Buffer Preparation:
-
Prepare a binding buffer (Buffer A) containing a high concentration of a lyotropic salt (e.g., 1-2 M ammonium sulfate) in a buffer system (e.g., sodium phosphate, pH 7.0).
-
Prepare an elution buffer (Buffer B) with the same buffer system but without the salt.
-
-
Column Equilibration:
-
Equilibrate the HIC column with Buffer A until the baseline is stable.
-
-
Sample Preparation and Loading:
-
Add salt to the PEGylated protein sample to match the concentration in Buffer A.
-
Load the sample onto the equilibrated column.
-
-
Elution:
-
Wash the column with Buffer A to remove any unbound material.
-
Elute the bound proteins using a linear gradient from 100% Buffer A to 100% Buffer B. More hydrophobic species will elute at lower salt concentrations.[22]
-
-
Analysis:
-
Collect fractions and analyze them by SDS-PAGE or SEC-MALS to identify the different PEGylated species.
-
Protocol for Capillary Gel Electrophoresis (CGE)
-
Capillary Preparation:
-
Rinse a new capillary with 1 M NaOH, followed by water, and then the running buffer.
-
-
Sample Preparation:
-
Denature the PEGylated protein sample in SDS-containing sample buffer by heating.
-
-
Electrophoresis:
-
Fill the capillary with a sieving polymer solution.
-
Inject the sample electrokinetically.
-
Apply a high voltage to perform the separation.[23]
-
-
Detection and Analysis:
-
Detect the separated species using a UV detector (typically at 214 or 280 nm).
-
The migration time will be related to the hydrodynamic size of the PEGylated species. Different PEGylated forms (mono-, di-, etc.) will appear as separate, albeit potentially broad, peaks.[16]
-
References
- 1. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. wyatt.com [wyatt.com]
- 6. enovatia.com [enovatia.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 11. covalx.com [covalx.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 17. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 18. researchgate.net [researchgate.net]
- 19. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 20. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 21. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 22. mdpi.com [mdpi.com]
- 23. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of m-PEG12-COO-propanoic acid Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the analysis of m-PEG12-COO-propanoic acid conjugates, complete with supporting experimental data and detailed protocols.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles. The this compound linker is a discrete PEG (dPEG®) reagent that offers a defined chain length, eliminating the polydispersity inherent in traditional PEG polymers. This homogeneity simplifies analysis; however, thorough characterization remains paramount. This guide will delve into the nuances of mass spectrometry for these specific conjugates and compare its performance with other key analytical methodologies.
Mass Spectrometry: The Gold Standard for Structural Elucidation
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the detailed structural characterization of PEGylated molecules.[1] It provides invaluable information on molecular weight, purity, and the identification of any modifications or impurities.
Expected Mass Spectrometry Profile of this compound Conjugates
While direct experimental data for this specific conjugate is not extensively published, we can predict its behavior based on the well-established principles of PEG and carboxylic acid analysis. The molecular weight of the this compound linker itself is approximately 638.7 g/mol . When conjugated to a molecule of interest (e.g., a peptide, small molecule, or protein), the resulting mass spectrum will show a corresponding mass shift.
Fragmentation Pattern: In tandem mass spectrometry (MS/MS) analysis, fragmentation of the PEG chain is expected to occur via cleavage of the C-O and C-C bonds of the ethylene (B1197577) glycol backbone, resulting in a characteristic pattern of neutral losses of 44 Da (C₂H₄O). The propanoic acid moiety will likely exhibit fragmentation patterns typical of carboxylic acids, including the loss of H₂O (18 Da), CO (28 Da), and the COOH group (45 Da). The fragmentation of unconjugated propanoic acid often shows a base peak at m/z 45, corresponding to the [COOH]⁺ ion.
Hypothetical Fragmentation
Below is a diagram illustrating the potential fragmentation pathways of a hypothetical this compound conjugate.
Caption: Predicted fragmentation of a PEG conjugate.
Comparison of Analytical Techniques
While mass spectrometry is a powerful tool, a multi-faceted analytical approach is often necessary for comprehensive characterization. The table below compares mass spectrometry with other common techniques for the analysis of PEGylated compounds.
| Feature | Mass Spectrometry (LC-MS) | Size Exclusion Chromatography (SEC) | High-Performance Liquid Chromatography (HPLC) with UV/ELSD | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight, structure, sequence, purity, fragmentation patterns | Hydrodynamic volume, aggregation, size variants | Purity, quantity, separation of isomers | Chemical structure, conformation, purity, quantification |
| Resolution | High to very high | Low to moderate | High | High |
| Sensitivity | High (fmol to amol) | Moderate | Moderate to high | Low |
| Quantitative Accuracy | Good with appropriate standards | Good for relative quantitation | Good to excellent | Excellent |
| Sample Requirements | Small (µg to ng) | Larger (mg) | Small (µg) | Larger (mg) |
| Throughput | Moderate | High | High | Low |
| Key Advantages | Detailed structural information, high specificity | Simple, robust for size-based separation | Versatile, widely available, good for purity assessment | Non-destructive, provides detailed structural insights |
| Key Limitations | Can be complex, potential for ion suppression | Limited resolution for similar-sized molecules | Requires a chromophore (UV) or is less sensitive (ELSD) | Low sensitivity, complex spectra for large molecules |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable results.
Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 mg/mL. Further dilute to 10 µg/mL for analysis.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range (MS1): m/z 100-2000.
-
Fragmentation: Collision-Induced Dissociation (CID).
-
MS/MS Scan: Product ion scan of the most abundant precursor ions.
-
Size Exclusion Chromatography (SEC) Protocol
-
Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1 mg/mL.
-
Chromatography:
-
Column: SEC column suitable for the molecular weight range of the conjugate.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm (if the conjugate has a chromophore) or Refractive Index (RI).
-
HPLC with UV/ELSD Protocol
-
Sample Preparation: As per the LC-MS protocol.
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Optimized for the separation of the conjugate from impurities.
-
Detection: UV at a relevant wavelength or Evaporative Light Scattering Detector (ELSD). ELSD is particularly useful for PEG analysis as PEGs lack a strong UV chromophore.[][3]
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H, ¹³C, COSY, HSQC to assign proton and carbon signals and determine connectivity. The characteristic repeating ethylene glycol protons will appear around 3.6 ppm in the ¹H spectrum.
-
Workflow and Decision Making
The choice of analytical technique depends on the specific information required at each stage of research and development. The following diagram illustrates a typical analytical workflow.
Caption: Analytical workflow for conjugate analysis.
Conclusion
The analysis of this compound conjugates requires a strategic and multi-pronged approach. While mass spectrometry, particularly LC-MS/MS, stands out for its ability to provide detailed structural information, techniques like SEC, HPLC with UV/ELSD, and NMR are indispensable for a comprehensive understanding of purity, aggregation, and conformation. By selecting the appropriate analytical tools and employing robust experimental protocols, researchers can ensure the quality and consistency of their PEGylated products, ultimately accelerating the drug development process.
References
A Comparative Guide to HPLC Methods for Purity Assessment of PEGylated Molecules
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and other biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification, however, introduces significant complexity to the manufacturing and quality control processes, necessitating robust analytical methods to ensure the purity, homogeneity, and consistency of the final product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the characterization and purity assessment of these complex biomolecules.
This guide provides a comprehensive comparison of the most commonly employed HPLC methods for the analysis of PEGylated molecules: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC). We present a summary of their performance characteristics, detailed experimental protocols, and visual guides to aid in method selection and implementation.
Comparison of HPLC Methods for PEGylated Molecule Analysis
The choice of an appropriate HPLC method is critical and depends on the specific characteristics of the PEGylated molecule and the impurities that need to be resolved. The following table summarizes the key performance attributes of each technique based on published data and common applications.
| Feature | Size-Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) | Reversed-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Separation Principle | Hydrodynamic Radius (Size and Shape) | Net Surface Charge | Hydrophobicity | Surface Hydrophobicity (non-denaturing) |
| Typical Applications | Separation of aggregates, unreacted protein, and free PEG from the PEGylated conjugate.[][2] | Separation of positional isomers, species with different degrees of PEGylation, and charge variants.[][3] | Separation of unreacted protein, PEGylated species, and positional isomers based on polarity differences.[] High-resolution analysis. | Separation of PEGylated species from unreacted protein and characterization of product heterogeneity under non-denaturing conditions.[] |
| Resolution | Good for large size differences (e.g., aggregate vs. monomer). May have limited resolution for species with similar hydrodynamic radii.[4] | High resolution for charge-based separations, capable of resolving positional isomers.[3] | High resolution, particularly for smaller proteins and peptides. Can separate positional isomers.[] | Resolution can be variable and depends on the hydrophobicity differences between species.[] |
| Sample Recovery | Generally high as it is a non-adsorptive technique. | Typically high, but can be affected by strong binding to the stationary phase. | Can be lower for large, hydrophobic proteins due to potential on-column denaturation and irreversible binding. | Generally high due to the use of non-denaturing mobile phases. |
| Compatibility with MS | Limited due to the use of non-volatile salts in the mobile phase. | Can be made compatible with MS by using volatile mobile phases. | Highly compatible with MS due to the use of volatile mobile phases (e.g., TFA, formic acid). | Can be compatible with MS, but may require desalting. |
| Key Strengths | - Simple and robust method. - Excellent for aggregate and high molecular weight impurity analysis.[5] | - High resolving power for charge variants. - Can separate species with the same number of PEG chains but at different attachment sites.[] | - High resolving power. - Excellent for purity determination and identification of small molecule impurities. | - Non-denaturing conditions preserve protein structure and function. - Orthogonal selectivity to other methods. |
| Key Limitations | - Limited ability to separate species of similar size, such as positional isomers. - Potential for non-ideal interactions with the column matrix.[5] | - PEG chains can shield the protein's charge, potentially reducing resolution.[] | - Can cause protein denaturation. - Mobile phases can be harsh on some biomolecules. | - Lower capacity compared to other methods. - Method development can be more complex.[] |
Experimental Workflow & Separation Principles
To effectively implement these HPLC methods, it is crucial to understand the overall experimental workflow and the fundamental principles governing each separation technique.
Detailed Experimental Protocols
The following are representative protocols for each HPLC method, which can be adapted for specific PEGylated molecules.
Size-Exclusion Chromatography (SEC) Protocol
This method is ideal for separating aggregates and determining the relative amounts of monomer, aggregate, and fragment species.
-
Instrumentation: HPLC or UHPLC system with UV, MALS, and RI detectors.[2]
-
Column: TSKgel UP-SW2000, 2 µm, 4.6 mm ID × 30 cm L (or equivalent).[2]
-
Mobile Phase: 100 mM Sodium Phosphate, 300 mM Arginine, 10% Isopropyl Alcohol, pH 6.2.[2]
-
Flow Rate: 0.175 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: UV at 280 nm, MALS, and RI.[2]
-
Data Analysis: The molecular weight of each peak is calculated using data from all three detectors to determine the degree of conjugation and identify different species.[2]
Ion-Exchange Chromatography (IEX) Protocol
This protocol is effective for separating positional isomers and species with varying degrees of PEGylation.
-
Instrumentation: HPLC or FPLC system with a UV detector.
-
Column: TSKgel SP-5PW (20 µm, 1000 Å) for cation exchange (or equivalent).[3]
-
Mobile Phase:
-
Flow Rate: 0.85 mL/min.[3]
-
Column Temperature: Ambient.
-
Gradient: A linear gradient from 0% to 100% Buffer B over a specified time (e.g., 60 minutes) is typically used to elute the bound species.
-
Injection Volume: 100 µL.[3]
-
Detection: UV at 280 nm.[3]
-
Data Analysis: Peaks are identified and quantified based on their retention times. Fractions can be collected for further analysis by mass spectrometry to confirm the identity of the separated species.[3]
Reversed-Phase HPLC (RP-HPLC) Protocol
RP-HPLC is a high-resolution technique suitable for purity assessment and the separation of closely related species.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: Jupiter C18, 5 µm, 300 Å, 250 x 4.6 mm (or a C4 column for more hydrophobic proteins).[6]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40-60 °C (higher temperatures can improve peak shape for large proteins).
-
Gradient: A typical gradient would be from 40% to 70% Eluent B over 25 minutes.[6]
-
Injection Volume: 20 µL.
-
Detection: UV at 214 nm or 280 nm.
-
Data Analysis: Purity is determined by calculating the relative peak areas of the main component and any impurities.
Hydrophobic Interaction Chromatography (HIC) Protocol
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, making it a valuable tool for maintaining the native structure of the protein.
-
Instrumentation: HPLC or FPLC system with a UV detector.
-
Column: Phenyl Sepharose, Butyl Sepharose, or Toyopearl Butyl (or equivalent).[7]
-
Mobile Phase:
-
Buffer A (Binding Buffer): 1-2 M Ammonium Sulfate in 50-100 mM Sodium Phosphate, pH 7.0.
-
Buffer B (Elution Buffer): 50-100 mM Sodium Phosphate, pH 7.0.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Gradient: A decreasing salt gradient from 100% Buffer A to 100% Buffer B is used to elute the bound proteins in order of increasing hydrophobicity.
-
Injection Volume: 100 µL.
-
Detection: UV at 280 nm.
-
Data Analysis: The separation profile provides information on the heterogeneity of the PEGylated sample.
Conclusion
The purity assessment of PEGylated molecules is a multifaceted challenge that often requires the use of orthogonal HPLC methods. SEC is indispensable for analyzing aggregates and high molecular weight species. IEX offers unparalleled resolution for charge-based separations, including positional isomers. RP-HPLC provides high-resolution separation based on hydrophobicity and is highly compatible with mass spectrometry. HIC serves as a valuable, non-denaturing alternative that separates based on surface hydrophobicity. By understanding the principles, strengths, and limitations of each technique, and by employing well-developed experimental protocols, researchers can effectively ensure the quality, safety, and efficacy of their PEGylated biotherapeutics.
References
- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Improving the Therapeutic Potential of G-CSF through Compact Circular PEGylation Based on Orthogonal Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to m-PEG12-COO-propanoic acid and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is paramount in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the overall stability, solubility, pharmacokinetics (PK), and efficacy of the conjugate.[1][2] Polyethylene glycol (PEG) linkers have become a cornerstone in bioconjugation, prized for their ability to enhance the physicochemical properties of complex biologics.[1][2][3]
This guide provides an objective comparison of m-PEG12-COO-propanoic acid, a discrete PEG linker with a terminal carboxylic acid, against other commonly employed PEG linkers. The comparison is supported by a synthesis of experimental data from various studies and includes detailed experimental protocols to aid in the rational selection of linkers for drug development.
Introduction to this compound
This compound is a monodisperse PEG linker consisting of 12 ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end and featuring a propanoic acid functional group at the other. This heterobifunctional structure allows for the covalent attachment to amine-containing molecules, such as lysine (B10760008) residues on antibodies or other biomolecules, through the formation of a stable amide bond. This is typically achieved via activation of the carboxylic acid with reagents like EDC or HATU. The PEG12 chain imparts hydrophilicity, which can help to mitigate aggregation issues associated with hydrophobic payloads and improve the overall solubility of the resulting conjugate.[][5]
Comparison of PEG Linker Properties
The performance of a PEG linker is dictated by several factors, including its length, architecture (linear vs. branched), and the nature of its reactive functional groups. These characteristics have a profound impact on the drug-to-antibody ratio (DAR), stability, pharmacokinetics, and ultimately, the therapeutic index of an ADC.
Data Presentation: Performance of Different PEG Linkers
The following tables summarize key performance indicators for different types of PEG linkers based on data from multiple studies.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Tolerability
| Linker Length | Clearance Rate (mL/day/kg) | Tolerability in Mice (at 50 mg/kg) |
| PEG2 | High | Not Tolerated |
| PEG4 | High | Not Tolerated |
| PEG8 | Moderate | Tolerated |
| PEG12 | Low | Tolerated |
| PEG24 | Low | Tolerated |
Data synthesized from studies on MMAE-based ADCs. Clearance rates increased rapidly for conjugates with PEGs smaller than PEG8, and conjugates with these shorter linkers were not well-tolerated at high doses.[6]
Table 2: Impact of Linker Architecture on Stability and Pharmacokinetics of High-DAR ADCs
| Linker Architecture | Average DAR | Aggregation Tendency | Clearance Rate |
| Linear PEG24 | ~8 | Higher | Faster |
| Pendant (Branched) 2 x PEG12 | ~8 | Lower | Slower |
Amide-coupled ADCs with two pendant 12-unit PEG chains showed better performance for highly loaded conjugates compared to a conventional linear 24-unit PEG oligomer.[7][8]
Table 3: Comparison of Linkage Stability
| Linkage Type | Reactive Groups | Bond Formed | Stability in Plasma |
| Amide (from -COOH linker) | Carboxylic Acid + Amine | Amide | Generally highly stable. |
| Thioether (from Maleimide linker) | Maleimide + Thiol (Cysteine) | Thioether | Susceptible to retro-Michael reaction, leading to potential deconjugation and payload exchange with endogenous thiols like albumin.[9][10][11] Can be stabilized by hydrolysis of the succinimide (B58015) ring.[9] |
| Thioether (from Mono-sulfone linker) | Mono-sulfone + Thiol (Cysteine) | Thioether | More resistant to deconjugation compared to maleimide-PEG adducts, with over 95% conjugation retained after 7 days at 37°C in the presence of 1 mM GSH.[12][13] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the comparative evaluation of different PEG linkers. The following are representative methodologies for key experiments in the development of ADCs.
ADC Conjugation Protocol (Example: Amine-Reactive Linker)
This protocol outlines the conjugation of an amine-reactive PEG linker (like this compound) to an antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Linker-Payload Activation:
-
Dissolve the this compound-Payload, EDC, and NHS in anhydrous DMF or DMSO.
-
Incubate at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation:
-
Add the activated linker-payload solution to the antibody solution at a specific molar excess.
-
Incubate the reaction mixture at room temperature or 4°C for 2-4 hours, or overnight.
-
-
Quenching:
-
Add a quenching reagent to stop the reaction.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using an SEC column.
-
Collect fractions corresponding to the monomeric ADC.
-
Characterization of ADCs
a) Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
b) Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the percentage of high molecular weight species (aggregates).
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.[14][15]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
96-well cell culture plates
-
Cell culture medium and supplements
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium and add them to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[14]
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy Study
This protocol outlines a xenograft mouse model to evaluate the anti-tumor activity of the ADC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells
-
ADC, vehicle control, and control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1]
-
Treatment: Randomize the mice into treatment groups and administer the ADC, vehicle, or control antibody via a suitable route (e.g., intravenously) at a specified dose and schedule.[1]
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows and the mechanism of action can aid in understanding the complex processes involved in ADC development and function.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 13. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: m-PEG12-COO-propanoic acid vs. Maleimide-PEG12-propionic acid for Thiol Conjugation
For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a cornerstone of innovation. Polyethylene glycol (PEG) linkers are frequently employed to improve the solubility, stability, and pharmacokinetic properties of bioconjugates. When it comes to conjugating these PEGs to thiol groups, particularly the cysteine residues in proteins and peptides, maleimide-functionalized PEGs are a widely recognized and utilized reagent. An alternative, though indirect, approach involves the use of carboxylated PEGs like m-PEG12-COO-propanoic acid.
This guide provides an objective comparison of these two methodologies, supported by mechanistic insights and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.
Executive Summary
Maleimide-PEG12-propionic acid offers a direct, rapid, and highly specific method for thiol conjugation, proceeding via a Michael addition reaction.[1][2][3][4][5] This one-step process is efficient and proceeds under mild physiological conditions.[3][4] However, the stability of the resulting thiosuccinimide linkage can be a concern due to its susceptibility to retro-Michael reactions and exchange with other thiols present in biological systems.[6][7][8]
In contrast, This compound does not react directly with thiols. Its conjugation to thiols is a multi-step process requiring activation of the carboxyl groups (e.g., with EDC/NHS) and the use of a heterobifunctional crosslinker.[9][10][11] This indirect approach is more complex and involves more steps but results in a highly stable amide bond connecting the PEG to the crosslinker, which can offer greater overall stability to the final conjugate.[12]
Chemical Structures
Reaction Mechanisms for Thiol Conjugation
The fundamental difference between these two linkers lies in their chemical reactivity towards thiols. Maleimide-PEG undergoes a direct, one-step conjugation, while carboxylated PEG requires a multi-step, indirect approach.
Maleimide-PEG12-propionic acid: Direct Thiol Addition
The maleimide (B117702) group is an excellent Michael acceptor and reacts specifically with the nucleophilic sulfhydryl group of a cysteine residue.[1][2][3][4] This reaction, known as a Michael addition, is highly efficient and chemoselective for thiols within a pH range of 6.5-7.5.[2][13] At neutral pH, the reaction rate with thiols is approximately 1,000 times faster than with amines.[2][13] The reaction forms a stable covalent thiosuccinimide bond.
This compound: Indirect Thiol Conjugation
The carboxylic acid groups of this compound do not react with thiols. To achieve thiol conjugation, a multi-step strategy is required, typically involving:
-
Activation of the Carboxyl Group: The carboxyl group is first activated using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester that is reactive towards primary amines.
-
Coupling to a Heterobifunctional Crosslinker: The activated PEG-NHS ester is then reacted with a heterobifunctional crosslinker that contains both an amine and a thiol-reactive group (like a maleimide).
-
Conjugation to the Target Thiol: The newly formed PEG-crosslinker conjugate, now bearing a thiol-reactive group, can finally be reacted with the target thiol-containing molecule.
Performance Comparison
| Feature | Maleimide-PEG12-propionic acid | This compound |
| Reaction Type | Direct Michael Addition | Indirect via Amide Bond Formation |
| Number of Steps | One | Three (Activation, Linker Coupling, Thiol Reaction) |
| Reaction pH | 6.5 - 7.5 for thiol conjugation[2][13] | pH 4.5-6.0 for EDC activation; pH 7.2-8.0 for amine coupling[14] |
| Specificity | Highly specific for thiols at neutral pH[3][4] | Dependent on the crosslinker used. The initial EDC/NHS step targets primary amines. |
| Resulting Linkage | Thiosuccinimide | Amide + Thiosuccinimide (or other thiol-reactive linkage) |
| Linkage Stability | Susceptible to retro-Michael reaction and thiol exchange in vivo[8][15][16][17] | Amide bond is highly stable. Overall stability depends on the final thiol linkage. |
| Typical Efficiency | Generally high due to specific and rapid reaction[3] | Variable, depends on the efficiency of each step. |
| Side Reactions | Hydrolysis of maleimide ring at pH > 7.5; Reaction with amines at pH > 8.5[13] | Hydrolysis of activated O-acylisourea intermediate; Formation of N-acylurea by-product.[18] |
Experimental Protocols
Protocol 1: Direct Thiol Conjugation with Maleimide-PEG12-propionic acid
This protocol outlines a general procedure for conjugating a thiol-containing protein with Maleimide-PEG12-propionic acid.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
Maleimide-PEG12-propionic acid
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
(Optional) Disulfide Bond Reduction: If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-50 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide reagent.
-
PEGylation Reaction: Immediately after reduction (if performed), add a 10-20 fold molar excess of Maleimide-PEG12-propionic acid (dissolved in a small amount of DMSO or DMF if necessary) to the protein solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect from light if the conjugate is light-sensitive.
-
Quenching: Add a 50-fold molar excess of L-cysteine to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess PEG reagent and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Protocol 2: Indirect Thiol Conjugation with this compound
This protocol describes a multi-step procedure using EDC/NHS chemistry and an amine-maleimide crosslinker.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Amine-maleimide heterobifunctional crosslinker (e.g., N-(2-Aminoethyl)maleimide)
-
Thiol-containing protein
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Desalting column
Procedure: Part A: Activation of this compound
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS to the PEG solution.
-
Incubate at room temperature for 15-30 minutes to form the PEG-NHS ester.
Part B: Coupling to Amine-Maleimide Crosslinker 4. Add a 1.5-fold molar excess of the amine-maleimide crosslinker to the activated PEG solution. 5. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer. 6. Incubate at room temperature for 2 hours. 7. Purify the resulting Maleimide-functionalized PEG by dialysis or using a desalting column to remove excess crosslinker and reaction by-products.
Part C: Conjugation to Target Thiol 8. Follow steps 1-6 of Protocol 1, using the purified Maleimide-functionalized PEG from Part B as the PEGylating reagent.
Comparative Experimental Workflow
Conclusion
The choice between this compound and maleimide-PEG12-propionic acid for thiol conjugation depends heavily on the specific requirements of the application.
Maleimide-PEG12-propionic acid is the reagent of choice for rapid, simple, and direct site-specific conjugation to thiols . Its high efficiency and specificity in a one-step reaction make it ideal for routine labeling of proteins and peptides where the potential for in vivo instability of the thiosuccinimide linkage is not a primary concern.
This compound offers versatility and the potential for a more stable final linkage , at the cost of a more complex, multi-step conjugation process. The formation of a stable amide bond early in the process is a key advantage. This route is preferable for applications requiring high in vivo stability or for constructing more complex bioconjugates where multi-step, orthogonal chemistries are necessary. Researchers must carefully consider the trade-offs between the simplicity and speed of the maleimide approach and the complexity and potential stability gains of the indirect carboxylated PEG method.
References
- 1. Synthesis and applications of heterobifunctional photocleavable cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. korambiotech.com [korambiotech.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. bachem.com [bachem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creativepegworks.com [creativepegworks.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Stability Showdown: Amide Bonds in m-PEG12-COO-propanoic acid Conjugates Demonstrate Superior Stability for Drug Development
A comprehensive analysis for researchers, scientists, and drug development professionals.
In the intricate world of drug development, the stability of the linker connecting a therapeutic payload to its delivery vehicle is paramount. This guide provides a detailed comparison of the stability of the amide bond in m-PEG12-COO-propanoic acid conjugates against other common linkages, supported by experimental data and protocols. The evidence overwhelmingly indicates that the amide linkage offers exceptional stability, a critical attribute for ensuring the efficacy and safety of novel therapeutics.
The inherent stability of the amide bond is attributed to its resonance structure, which imparts a partial double-bond character to the carbon-nitrogen bond.[1] This makes it significantly less susceptible to hydrolysis compared to other linkages, such as esters.[1][2] This superior stability is a key advantage in the physiological environment, where enzymatic and pH-driven degradation can compromise the integrity of a drug conjugate before it reaches its target.
Quantitative Stability Analysis: Amide vs. Ester Linkages
| Linkage Type | Condition | Half-life (t½) Approximation | Reference Compound Example |
| Amide | pH 7.4 (Physiological) | > 1 year | PEG-(NHCO)-(PLA)8 |
| Ester | pH 7.4 (Physiological) | Days to Weeks | PEG-(OCO)-(PLA)8 |
| Amide | Acidic (e.g., pH 5.0, lysosomal) | Months | General PEG-amide conjugates |
| Ester | Acidic (e.g., pH 5.0, lysosomal) | Hours to Days | General PEG-ester conjugates |
| Amide | Basic (e.g., pH 8.5) | Weeks to Months | General PEG-amide conjugates |
| Ester | Basic (e.g., pH 8.5) | Minutes to Hours | General PEG-ester conjugates |
| Amide | Plasma (Enzymatic) | Very Slow Degradation | Amide-linked Antibody-Drug Conjugates (ADCs) |
| Ester | Plasma (Enzymatic, presence of esterases) | Rapid Degradation | Ester-linked prodrugs |
Note: The data presented are approximations based on published studies of analogous structures and are intended for comparative purposes. Actual degradation rates will vary depending on the specific molecular structure and experimental conditions.[3][4]
The Stability Advantage in Drug Design
The enhanced stability of the amide bond in this compound conjugates translates to several key advantages in drug development:
-
Prolonged Systemic Circulation: A stable linker prevents premature cleavage of the PEG chain, allowing the conjugate to circulate in the bloodstream for a longer duration, thereby increasing the likelihood of reaching the target site.[]
-
Reduced Off-Target Effects: By minimizing the premature release of the therapeutic payload, the amide bond helps to reduce potential side effects and toxicity to healthy tissues.
-
Improved Pharmacokinetic Profile: The predictable and slow degradation of the amide bond allows for a more controlled release of the active drug, leading to a more consistent and predictable pharmacokinetic profile.[6][7]
-
Enhanced Shelf-Life: The chemical robustness of the amide bond contributes to a longer shelf-life of the drug product, a crucial factor for manufacturing and distribution.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound amide conjugates, a series of well-defined experimental protocols are employed. These studies typically involve subjecting the conjugate to stressed conditions to accelerate degradation and allow for the determination of degradation kinetics.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the rate of amide bond cleavage under different pH conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the this compound conjugate in buffers of varying pH (e.g., pH 4.0, 7.4, and 9.0). A typical concentration is 1 mg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C) for a predetermined period, with time points for analysis (e.g., 0, 24, 48, 72 hours, and weekly).
-
Analysis: At each time point, analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8]
-
HPLC-UV: Monitor the decrease in the peak area of the intact conjugate and the appearance of degradation products. A reversed-phase C18 column is commonly used.
-
LC-MS: Identify the degradation products by their mass-to-charge ratio to confirm the cleavage of the amide bond.
-
-
Data Analysis: Calculate the percentage of the remaining intact conjugate at each time point and determine the degradation rate constant and half-life (t½) at each pH.
Protocol 2: Enzymatic Stability Assessment in Plasma
Objective: To evaluate the stability of the amide bond in the presence of plasma enzymes.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound conjugate in fresh human or animal plasma. A typical concentration is 1 mg/mL.
-
Incubation: Incubate the plasma samples at 37°C. Include control samples with the conjugate in buffer without plasma.
-
Sample Quenching and Extraction: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile (B52724) or methanol) to precipitate plasma proteins.
-
Centrifugation and Analysis: Centrifuge the samples to pellet the precipitated proteins and analyze the supernatant containing the conjugate and its metabolites by LC-MS/MS.[8]
-
Data Analysis: Quantify the amount of intact conjugate remaining over time to determine its stability in plasma.
Visualizing the Stability Advantage and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the chemical structures and experimental workflows.
Caption: Chemical structures of amide and ester linked conjugates.
References
- 1. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Linear vs. Branched PEG Linkers for Enhanced Drug Delivery
The architecture of Polyethylene Glycol (PEG) linkers is a critical design parameter in the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and nanoparticles. The choice between a linear and a branched PEG linker significantly influences the conjugate's solubility, stability, hydrodynamic volume, pharmacokinetics, and overall therapeutic efficacy.[1] This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to assist researchers in making an informed selection for their specific therapeutic application.
Structural Differences
Linear PEG linkers consist of a single, unbranched chain of ethylene (B1197577) glycol units, offering a flexible and hydrophilic connection between a drug and a carrier molecule.[][3] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core, which can lead to a higher molecular weight and a more significant shielding effect.[][4]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from comparative studies, highlighting the impact of PEG architecture on various performance metrics.
Table 1: Hydrodynamic Properties of PEGylated Molecules
| Linker Type | Molecule | Total PEG MW (kDa) | Hydrodynamic Radius (Rh) (nm) | Data Source |
| Unmodified | Human Serum Albumin (HSA) | - | 3.5 | [1] |
| Linear | HSA | 20 | 6.1 | [1] |
| Branched | HSA | 20 | 6.4 | [1] |
| Linear | Polymeric Nanocarrier | 20 | 7.36 ± 0.20 | [1] |
| Four-Arm Branched | Polymeric Nanocarrier | 20 | 6.83 ± 0.09 | [1] |
| Linear | Polymeric Nanocarrier | 40 | 9.58 ± 0.35 | [1] |
| Four-Arm Branched | Polymeric Nanocarrier | 40 | 9.25 ± 0.40 | [1] |
Note: While branched PEGs often create a larger hydrodynamic radius for proteins, the effect on nanoparticles can vary based on conformation and surface density.[1] Studies have found no significant difference in the viscosity radii of branched and linear PEG-proteins with the same total PEG molecular weight when accounting for actual vs. nominal MW of reagents.[5]
Table 2: Pharmacokinetic (PK) Profiles
| Drug Conjugate | Linker Configuration | Key PK Parameter | Result | Data Source |
| TNF Nanobody | Linear (1 x 40 kDa) | In vivo exposure | Lower | [6] |
| TNF Nanobody | Branched (2 x 20 kDa) | In vivo exposure | Superior | [6] |
| TNF Nanobody | Branched (4 x 10 kDa) | In vivo exposure | Superior | [6] |
| Trastuzumab-DM1 ADC | Linear (24-unit PEG) | Clearance Rate | Faster | [7][8] |
| Trastuzumab-DM1 ADC | Pendant/Branched (2x 12-unit PEG) | Clearance Rate | Slower | [7][8] |
Table 3: Nanoparticle Performance in Biological Media
| Nanoparticle Coating | Performance Metric | Result | Data Source |
| Linear PEG (10 kDa) | Stability in Serum | Stable | [9][10] |
| Branched PEG (4-arm, 10 kDa) | Stability in Serum | Stable (Most significant reduction in protein adsorbed) | [9][10] |
| Linear PEG (Multiple MWs) | Cellular Uptake (HEK-293T, A549) | Similar to Branched | [9][10] |
| Branched PEG (4-arm, 10 kDa) | Cellular Uptake (HEK-293T, A549) | Similar to Linear | [9][10] |
| Linear PEG (10 kDa) | Diffusion in Matrigel (ECM model) | Slower than Branched | [9][10] |
| Branched PEG (4-arm, 10 kDa) | Diffusion in Matrigel (ECM model) | Largest diffusion coefficient | [9][10] |
| Linear PEG (10 kDa) | Mobility in CF Mucus | Less mobile than Branched | [9][10] |
| Branched PEG (4-arm, 10 kDa) | Mobility in CF Mucus | More mobile than Linear 10 kDa | [9][10] |
Performance Comparison and Key Considerations
Pharmacokinetics and In Vivo Half-Life
A primary advantage of PEGylation is prolonging the in vivo circulation time of a therapeutic.[6][11] Branched PEG linkers generally create a larger hydrodynamic volume compared to linear PEGs of the same total molecular weight.[1][12] This increased size reduces renal clearance, leading to a longer half-life and sustained drug exposure.[][12] Studies on TNF nanobodies and Trastuzumab-DM1 ADCs have consistently shown that branched or pendant PEG configurations result in superior pharmacokinetic profiles and slower clearance rates compared to their linear counterparts.[6][7][8]
Drug Loading and Valency
Branched PEG linkers offer multiple attachment points extending from a central core.[] This architecture is advantageous for creating multivalent compounds and can allow for a higher drug-to-antibody ratio (DAR) in ADCs, which is crucial for delivering a potent therapeutic effect.[4][7]
Stability, Solubility, and Shielding
Both linear and branched PEGs enhance the solubility and stability of conjugated molecules, which is particularly important for hydrophobic drugs that are prone to aggregation.[3][13] However, the architecture of branched PEGs can provide a more effective "shielding" effect.[4] This superior shielding can better protect the therapeutic from enzymatic degradation and recognition by the immune system.[14][15] In nanoparticle formulations, high-density branched PEG coatings were found to be most effective at limiting serum protein adsorption, a key factor in particle stability and avoiding the mononuclear phagocyte system.[9][10][16]
Immunogenicity
While PEGylation is known to reduce the immunogenicity of therapeutic proteins, the PEG molecule itself can elicit an anti-PEG antibody response.[16][17] However, one study concluded that the branching of mPEG had an insignificant effect on the anti-PEG immune response to PEGylated proteins, suggesting that other factors like the immunogenicity of the protein itself and the total PEG molecular weight are more dominant.[17]
Tissue Penetration and Diffusion
The architecture of the PEG linker can also affect how a drug carrier navigates biological barriers. In a study using nanoparticles, those coated with branched PEG showed a significantly higher rate of diffusion through an extracellular matrix (ECM) model compared to linear PEG coatings.[9][10] This suggests that for certain applications, branched PEGylation may enhance the ability of a nanoparticle to reach its target cells.[9]
Experimental Protocols
Reproducing and validating experimental findings requires detailed methodologies. Below are summaries of key protocols relevant to the comparison of linear and branched PEG linkers.
Synthesis and Characterization of PEG-Drug Conjugates
This protocol outlines the general steps for creating an antibody-drug conjugate.
-
Antibody Modification : A monoclonal antibody is partially reduced using an agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[13]
-
Drug-Linker Synthesis : The linear or branched PEG linker is synthesized with reactive groups at its termini. For example, a maleimide (B117702) group for antibody conjugation and an azide (B81097) or other reactive group for payload attachment.[13][18]
-
Conjugation : The activated drug-linker construct is added to the reduced antibody solution and incubated, allowing for covalent bond formation between the antibody's sulfhydryl groups and the linker's maleimide group.
-
Purification and Characterization : The resulting ADC is purified using methods like size exclusion chromatography (SEC). Characterization techniques such as mass spectrometry and hydrophobic interaction chromatography are used to confirm the drug-to-antibody ratio (DAR) and purity.
Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
This method is used to compare the effective size of PEGylated proteins in solution.[5]
-
System Setup : An SEC system equipped with a suitable column (e.g., Superdex, TSKgel) and detectors (e.g., refractive index, UV, light scattering) is used.
-
Standard Calibration : The column is calibrated using a series of protein standards with known hydrodynamic (or viscosity) radii to create a calibration curve.
-
Sample Analysis : The purified linear and branched PEG-protein conjugates are injected into the system.
-
Data Calculation : The elution volume of each conjugate is recorded. By comparing the elution volume to the calibration curve, the experimental viscosity or hydrodynamic radius of the conjugate is determined.[5]
In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol assesses the circulation half-life and clearance of PEGylated drugs.
-
Animal Model : A cohort of mice or rats is used for each conjugate being tested (e.g., linear PEG-ADC, branched PEG-ADC, control).[6]
-
Administration : The conjugates are administered intravenously (IV) via the tail vein at a specific dose.
-
Blood Sampling : At predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.), blood samples are collected.
-
Sample Processing : Plasma is isolated from the blood samples.
-
Quantification : The concentration of the ADC in the plasma samples is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion.
-
PK Analysis : The resulting concentration-time data is analyzed using pharmacokinetic software to calculate key parameters like clearance rate, volume of distribution, and elimination half-life (t½).[8]
Conclusion
The choice between linear and branched PEG linkers is a critical decision that involves balancing competing performance objectives.
-
Branched PEG linkers often provide significant advantages in improving pharmacokinetic profiles by increasing the hydrodynamic size and shielding the therapeutic payload, leading to longer in vivo half-lives.[6][7] They also offer the potential for higher drug loading.[] This architecture may be particularly beneficial for increasing the circulation time of smaller proteins or nanoparticles.[9][14]
-
Linear PEG linkers , being structurally simpler, may offer more predictable behavior, lower production costs, and less steric hindrance.[4] This can be critical if the bulkiness of a branched linker negatively impacts the binding affinity of an antibody or the enzymatic cleavage required to release a drug.[1]
Ultimately, the optimal linker architecture is highly dependent on the specific application, including the nature of the drug payload, the carrier molecule, and the desired therapeutic outcome.[1][13] The comparative data and experimental frameworks presented in this guide provide a foundation for researchers to rationally design and select the most effective PEG linker for their drug delivery system.
References
- 1. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Y-Shape Peg Derivatives in Drug Delivery [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 18. What are PEG Linkers? | BroadPharm [broadpharm.com]
A Researcher's Guide to Validating Protein PEGylation Sites: A Comparative Analysis
For researchers, scientists, and drug development professionals, confirming the precise location of polyethylene (B3416737) glycol (PEG) attachment on a protein therapeutic is a critical step in ensuring product consistency, efficacy, and safety. This guide provides an objective comparison of the leading analytical techniques for validating PEGylation sites, supported by experimental data and detailed methodologies.
The covalent attachment of PEG to a protein, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. Benefits include improved stability, increased half-life in circulation, and reduced immunogenicity. However, the non-specific nature of some PEGylation chemistries can lead to a heterogeneous mixture of products with PEG attached at different sites. This heterogeneity can impact the biological activity and pharmacokinetic profile of the therapeutic. Therefore, robust analytical methods are required to precisely identify the site(s) of PEGylation.
This guide compares three primary analytical techniques for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation.
Comparative Analysis of Analytical Techniques
The choice of analytical method for validating PEGylation sites depends on various factors, including the nature of the protein, the PEG moiety, the desired level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | Mass Spectrometry (Peptide Mapping) | NMR Spectroscopy | Edman Degradation |
| Principle | Enzymatic digestion of the PEGylated protein followed by LC-MS/MS analysis to identify PEGylated peptides based on mass shifts. | Analysis of the protein's three-dimensional structure in solution to identify chemical shift perturbations caused by the attached PEG. | Sequential removal and identification of amino acids from the N-terminus of the protein. |
| Primary Application | Precise localization of PEGylation sites within the protein sequence.[1] | Determination of the degree of PEGylation and assessment of structural changes upon PEGylation.[1] | N-terminal sequence confirmation and identification of N-terminal PEGylation.[2][3] |
| Sensitivity | High (low picomole to femtomole range) | Moderate to Low (micromolar to millimolar concentrations required)[4] | High (picomole range)[2] |
| Resolution | High (can pinpoint specific amino acid residues) | Low (identifies regions of interaction, not always specific residues) | High (single amino acid resolution) |
| Sample Requirement | Low (micrograms) | High (milligrams) | Low (picomoles)[2] |
| Analysis Time | Moderate (hours per sample) | Long (hours to days per sample) | Moderate (approximately 45-60 minutes per residue)[5] |
| Throughput | High (amenable to automation) | Low | Low |
| Key Advantage | Provides precise site-specific information for both internal and terminal PEGylation.[1] | Provides information on the structural integrity of the protein upon PEGylation. | Unambiguous identification of N-terminal modifications.[3] |
| Key Disadvantage | Indirect method requiring enzymatic digestion; large PEG chains can interfere with analysis. | High sample concentration required; spectra can be complex for large proteins. | Limited to N-terminal sequencing (typically up to 30-50 residues); will not work if the N-terminus is blocked.[2][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.
Peptide Mapping by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most widely used method for identifying PEGylation sites due to its high sensitivity and specificity.[6] The workflow involves enzymatically digesting the PEGylated protein into smaller peptides, separating these peptides by liquid chromatography, and then analyzing them by tandem mass spectrometry to identify the peptides carrying the PEG modification.
Protocol:
-
Sample Preparation and Reduction/Alkylation:
-
Dissolve the PEGylated protein in a denaturing buffer (e.g., 6 M guanidine-HCl, 100 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate the free cysteine residues.
-
Remove excess reagents by buffer exchange or dialysis into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
-
Enzymatic Digestion:
-
Add a protease, such as trypsin, to the protein solution at a protease-to-protein ratio of 1:20 to 1:50 (w/w).
-
Incubate the mixture at 37°C for 4-18 hours.
-
Stop the digestion by adding an acid, such as formic acid, to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of formic acid.
-
Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in each full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw MS/MS data using a protein sequence analysis software (e.g., Mascot, Sequest, or MaxQuant).
-
Search the MS/MS spectra against the known sequence of the protein, including a variable modification corresponding to the mass of the PEG moiety on potential PEGylation sites (e.g., lysine, cysteine, N-terminus).
-
The identification of a peptide with the added mass of the PEG confirms the site of PEGylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to assess the overall structural integrity of a PEGylated protein and to identify the regions of the protein that are in proximity to the PEG chain. While it may not always pinpoint the exact amino acid, it provides valuable information on the conformational changes induced by PEGylation.
Protocol:
-
Sample Preparation:
-
Prepare a highly concentrated and pure sample of the PEGylated protein (typically 0.1-1 mM) in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.0-7.0).[4]
-
The buffer should contain 5-10% deuterium (B1214612) oxide (D₂O) for the spectrometer's lock signal.
-
For larger proteins (>25 kDa), isotopic labeling (¹⁵N and/or ¹³C) is often necessary to simplify the spectra and facilitate assignments.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (¹H) and two-dimensional (e.g., ¹H-¹⁵N HSQC) NMR spectra of both the PEGylated and non-PEGylated protein under identical conditions.
-
The ¹H-¹⁵N HSQC spectrum is particularly useful as it provides a unique signal for each amino acid residue in the protein (except for proline).
-
-
Data Analysis:
-
Overlay the spectra of the PEGylated and non-PEGylated protein.
-
Identify significant chemical shift perturbations (changes in the position of signals) in the spectrum of the PEGylated protein compared to the non-PEGylated protein.
-
Residues with large chemical shift changes are likely to be at or near the site of PEGylation.
-
The degree of PEGylation can also be estimated by comparing the integral of the PEG signals to the integral of specific protein signals.
-
Edman Degradation
Edman degradation is a classical chemical method for sequencing amino acids from the N-terminus of a protein.[2] It can be used to definitively determine if PEGylation has occurred at the N-terminal amino acid.
Protocol:
-
Sample Preparation:
-
The PEGylated protein sample must be highly pure and free of any primary amine-containing contaminants (e.g., Tris buffer, free amino acids).
-
The sample is typically immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.
-
-
Automated Edman Sequencing:
-
The immobilized sample is placed in an automated protein sequencer.
-
The sequencer performs a series of chemical reactions:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC).
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using an acid.
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
The PTH-amino acid is then identified by HPLC.
-
-
Data Analysis:
-
In the first cycle of the Edman degradation, if no PTH-amino acid is detected, it strongly suggests that the N-terminus is blocked.
-
If the N-terminus is PEGylated, the PEG-amino acid conjugate will not be released and detected as a standard PTH-amino acid, resulting in a "blank" cycle at the beginning of the sequence analysis. This provides strong evidence for N-terminal PEGylation.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the peptide mapping workflow for validating the site of PEGylation.
Caption: Workflow for PEGylation site validation by peptide mapping LC-MS/MS.
Conclusion
The validation of the PEGylation site is a non-trivial but essential aspect of the characterization of protein therapeutics. While Mass Spectrometry, specifically peptide mapping by LC-MS/MS, has emerged as the gold standard for its ability to provide precise site-specific information, NMR Spectroscopy and Edman Degradation remain valuable orthogonal techniques. NMR offers insights into the structural consequences of PEGylation, and Edman degradation provides unambiguous confirmation of N-terminal modifications. A comprehensive understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate analytical strategy to ensure the quality and consistency of their PEGylated protein therapeutics.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. pharmiweb.com [pharmiweb.com]
- 4. 1H-Detected Biomolecular NMR under Fast Magic-Angle Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. youtube.com [youtube.com]
A Researcher's Guide to Quantifying Biomolecule Conjugation Efficiency with UV-Vis Spectroscopy
For researchers, scientists, and drug development professionals, the precise quantification of conjugation efficiency is a critical step in the development of targeted therapeutics, diagnostics, and other advanced biomaterials. This guide provides an objective comparison of UV-Vis spectroscopy with other common analytical techniques for determining the extent of conjugation, supported by experimental data and detailed protocols.
UV-Vis spectroscopy is a widely accessible and straightforward method for quantifying the efficiency of bioconjugation, particularly for antibody-drug conjugates (ADCs) where a small molecule is attached to a protein.[1] The technique relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species.[] By measuring the absorbance at wavelengths specific to the biomolecule (e.g., a monoclonal antibody) and the conjugated molecule (e.g., a cytotoxic drug), it is possible to determine the degree of conjugation, often expressed as the drug-to-antibody ratio (DAR).[1][3]
This guide will delve into the principles of UV-Vis-based quantification, compare its performance with alternative methods, and provide the necessary protocols to implement this technique in your laboratory.
Comparative Analysis of Conjugation Efficiency Quantification Methods
While UV-Vis spectroscopy is a valuable tool, it is essential to understand its capabilities in the context of other available techniques. The choice of method will depend on the specific biomolecules, the nature of the conjugate, and the required level of detail and accuracy.
| Method | Principle | Advantages | Limitations | Typical Application |
| UV-Vis Spectroscopy | Measures absorbance of light by the biomolecule and the conjugated molecule at specific wavelengths. | Simple, rapid, non-destructive, and widely available.[1] | Requires distinct chromophores on both molecules[], provides an average conjugation ratio, and can be affected by scattering from aggregates. | Routine determination of average drug-to-antibody ratio (DAR) in ADCs.[3] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates conjugate species based on hydrophobicity. | Provides information on the distribution of different conjugate species (e.g., DAR 0, 2, 4, etc.).[] | More complex instrumentation and method development required, can be destructive depending on the column and mobile phase. | Detailed characterization of ADC heterogeneity and purity.[] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact conjugate and its fragments. | Provides precise mass information, confirming the identity and modification of the conjugate. Can determine the exact number of conjugated molecules. | Requires specialized and expensive instrumentation, and complex data analysis. | In-depth structural characterization and confirmation of conjugation. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Useful for detecting and quantifying aggregation, a critical quality attribute for bioconjugates.[3][4] | Does not directly measure conjugation efficiency but is often used in conjunction with other methods. | Assessment of conjugate stability and aggregation. |
Experimental Protocol: Quantification of Drug-to-Antibody Ratio (DAR) using UV-Vis Spectroscopy
This protocol outlines the steps for determining the average DAR of an antibody-drug conjugate.
Materials:
-
UV-Vis Spectrophotometer (e.g., Agilent Cary 3500 UV-Vis)[3]
-
Quartz cuvettes
-
Purified antibody-drug conjugate (ADC) sample
-
Unconjugated antibody (control)
-
Conjugated drug or a suitable chromophoric analog
-
Assay buffer (e.g., PBS, pH 7.4)
Methodology:
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two specific wavelengths. Typically, 280 nm is used for the antibody, and a wavelength where the drug has maximum absorbance (λ_max_drug) is chosen. The extinction coefficient of the drug at 280 nm should also be determined.
-
-
Prepare Samples:
-
Prepare a solution of the ADC in the assay buffer at a known concentration.
-
Prepare a blank solution containing only the assay buffer.
-
-
Acquire UV-Vis Spectra:
-
Record the UV-Vis absorbance spectrum of the ADC solution from approximately 240 nm to 400 nm.
-
Measure the absorbance at 280 nm (A_280_) and at the λ_max_drug (A_drug_).
-
-
Calculate Concentrations:
-
The concentrations of the antibody and the drug in the ADC sample can be calculated using the following simultaneous equations derived from the Beer-Lambert law:
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_drug,280_ * C_drug_)
-
A_drug_ = (ε_Ab,drug_ * C_Ab_) + (ε_drug,drug_ * C_drug_)
Where:
- A_280_ and A_drug_ are the absorbances of the ADC at 280 nm and λ_max_drug_.
- ε_Ab,280_ and ε_Ab,drug_ are the molar extinction coefficients of the antibody at 280 nm and λ_max_drug_.
- ε_drug,280_ and ε_drug,drug_ are the molar extinction coefficients of the drug at 280 nm and λ_max_drug_.
- C_Ab_ and C_drug_ are the molar concentrations of the antibody and the drug.
-
-
Calculate Drug-to-Antibody Ratio (DAR):
-
The average DAR is calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody:
-
DAR = C_drug_ / C_Ab_
-
Quantitative Data Summary:
| Sample | A_280_ | A_drug_ (λ_max_drug_) | Calculated C_Ab_ (µM) | Calculated C_drug_ (µM) | Calculated DAR |
| ADC Batch 1 | 1.25 | 0.45 | 10.2 | 40.8 | 4.0 |
| ADC Batch 2 | 1.30 | 0.52 | 10.5 | 44.1 | 4.2 |
| Unconjugated Ab | 1.20 | 0.05 | 9.8 | N/A | 0 |
Note: The above data is illustrative. Actual values will depend on the specific antibody, drug, and conjugation chemistry.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducible results. The following diagram illustrates the workflow for determining DAR using UV-Vis spectroscopy.
Caption: Workflow for DAR determination using UV-Vis spectroscopy.
Signaling Pathway for Antibody-Drug Conjugate Action
The ultimate goal of creating an ADC is to deliver a cytotoxic payload to a target cell. The following diagram illustrates the general mechanism of action.
Caption: General mechanism of action for an antibody-drug conjugate.
By following the protocols and understanding the comparative advantages of different analytical techniques, researchers can confidently and accurately quantify the efficiency of their bioconjugation reactions, a critical step towards the successful development of novel therapeutics and research tools.
References
Detecting Anti-PEG Antibodies: A Comparative Guide to ELISA-Based Methods
For researchers, scientists, and drug development professionals navigating the complexities of immunogenicity assessment for PEGylated therapeutics, this guide provides an objective comparison of commonly employed ELISA-based methods for the detection of anti-polyethylene glycol (PEG) antibodies. Supported by experimental data, this document outlines the principles, protocols, and performance characteristics of various assay formats to aid in the selection of the most appropriate method for your research needs.
The increasing use of PEGylation to enhance the therapeutic properties of biologics has led to a greater focus on the immunogenic potential of PEG itself. The presence of anti-PEG antibodies, both pre-existing and treatment-induced, can significantly impact the safety and efficacy of PEGylated drugs, leading to accelerated clearance and hypersensitivity reactions.[1][2][3][4] Consequently, robust and reliable methods for detecting and characterizing anti-PEG antibodies are crucial throughout the drug development process.[1]
This guide delves into the most prevalent ELISA-based techniques, offering a comparative analysis to inform assay selection and development.
Comparison of ELISA Methods for Anti-PEG Antibody Detection
The detection of anti-PEG antibodies is most commonly achieved through Enzyme-Linked Immunosorbent Assays (ELISAs).[3][5][6] Several formats exist, each with distinct advantages and limitations. The primary methods include the direct ELISA, bridging ELISA, and sandwich ELISA. The choice of assay format can significantly influence sensitivity, specificity, and tolerance to circulating PEGylated drugs.
| Assay Format | Principle | Advantages | Disadvantages | Typical Sensitivity |
| Direct ELISA | Anti-PEG antibodies in the sample bind to PEG-coated microplate wells. A secondary antibody conjugated to an enzyme detects the bound anti-PEG antibodies.[1][3] | Simple, rapid, and cost-effective.[7] Can differentiate between antibody isotypes (e.g., IgG, IgM).[3] | Non-specific binding of sample proteins to the plate can lead to higher background.[7] Lower sensitivity compared to other formats as there is no signal amplification from a secondary antibody.[7] | 44.5 ng/mL (Screening)[1], 234 ng/mL (LOD)[8] |
| Bridging ELISA | Biotinylated and hapten-conjugated PEGylated drug incubate with the sample. The complex is captured on a streptavidin-coated plate and detected with an anti-hapten antibody conjugated to an enzyme.[9] | High specificity as it detects bivalent antibodies capable of bridging two PEG molecules. | May fail to detect a significant portion of anti-PEG antibodies, particularly non-bridging antibodies or those of the IgM isotype.[9][10] Underestimates anti-PEG backbone antibodies.[9] | Lower sensitivity for certain anti-PEG antibody populations (e.g., 24% sensitivity in one study).[9] |
| Sandwich ELISA | A capture anti-PEG antibody is coated on the plate. The PEG-containing analyte from the sample binds to the capture antibody and is then detected by a second, enzyme-conjugated anti-PEG antibody.[11] | High sensitivity and specificity due to the use of two antibodies to detect the antigen.[7] | Requires a matched pair of antibodies that recognize different epitopes on the PEG molecule.[7] | Not typically used for detecting anti-PEG antibodies themselves, but for quantifying PEGylated molecules. |
| Bead-Based Extraction ELISA | Biotin-PEG streptavidin beads are used to extract anti-PEG antibodies from the serum before analysis in a standard ELISA format.[12][13] | High sensitivity (7.81 ng/mL).[12][13] Enables the use of a single sample to detect both anti-drug and anti-PEG antibodies.[12][13] Removes interfering substances from the matrix. | More complex and time-consuming due to the extraction step. | 7.81 ng/mL[12][13] |
Performance Data of Commercial and Lab-Developed Anti-PEG Antibody ELISA Kits
The performance of an anti-PEG antibody ELISA is critically dependent on various factors including the nature of the coating antigen, blocking buffers, and the detection reagents used.[14][15] Below is a summary of performance characteristics from various published methods and commercially available kits.
| Method/Kit | Assay Format | Sensitivity | Precision (CV%) | Key Findings/Remarks | Reference |
| Celerion (Validated Method) | Direct ELISA | Screening: 44.5 ng/mL; Confirmatory: 49.6 ng/mL | Intra-assay: 0.4-8.5%; Inter-assay: 18.0-42.8% | Successfully validated for detecting both anti-PEG IgG and IgM in human serum with acceptable precision and drug tolerance.[1] | [1] |
| BioAgilytix (Bead Extraction) | Bead-Based Extraction ELISA | 7.81 ng/mL | Not specified | A novel method that allows for the detection of anti-PEG and anti-drug antibodies from a single sample.[12][13] | [12][13] |
| Precision For Medicine (Validated Method) | Direct ELISA | LOD: 234 ng/mL; LLOQ: 469 ng/mL | Not specified | A robust assay for detecting anti-PEG IgG in human and non-human sera.[8] | [8] |
| AffinityImmuno (Human IgM Kit) | Direct ELISA | 62.5 ng/mL | Intra-assay: <10%; Inter-assay: <10% | Commercially available kit for the specific detection of human anti-PEG IgM.[4] | [4] |
| Creative Diagnostics (Human IgG Kit) | Indirect ELISA | Not specified | Not specified | Commercially available kit for the detection of human anti-PEG IgG.[2] | [2] |
| Optimized Lab-Developed Assay | Direct ELISA | Linear range: 78–625 ng/mL | IgG: 17.5%; IgM: 22.8% | Optimized protocol emphasizing the importance of coating agent and blocking buffer for improved specificity.[14] | [14] |
Note: Direct comparison of sensitivity values across different studies should be done with caution due to variations in reagents, protocols, and the definition of sensitivity (e.g., limit of detection vs. lower limit of quantification).
Experimental Workflows
The following diagrams illustrate the typical workflows for the most common ELISA formats used in the detection of anti-PEG antibodies.
Detailed Experimental Protocols
The following are generalized protocols for the direct and bridging ELISA methods. It is important to note that optimization of incubation times, temperatures, and reagent concentrations is often necessary for specific applications.[14]
Direct ELISA Protocol
This protocol is based on methodologies described in various publications for the detection of anti-PEG IgG and IgM.[1][14]
-
Plate Coating:
-
Washing:
-
Blocking:
-
Block the wells with 300 µL of a blocking buffer (e.g., 1% w/v non-fat milk in PBS or 1% w/v BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[14]
-
-
Sample Incubation:
-
Dilute serum or plasma samples in the blocking buffer. A starting dilution of 1:100 is common.[14]
-
For a confirmatory assay, samples can be pre-incubated with an excess of free PEG to compete for binding.[14]
-
Add 100 µL of the diluted samples to the wells and incubate for 1-2 hours at room temperature.[14]
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Signal Development:
-
Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark for 10-30 minutes.[14]
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50-100 µL of a stop solution (e.g., 2N H2SO4).[14]
-
-
Data Acquisition:
-
Read the absorbance of the wells at 450 nm using a microplate reader.
-
Bridging ELISA Protocol
This protocol is a generalized representation of the bridging assay format.[9]
-
Complex Formation:
-
In a separate plate or tube, incubate the test samples with a mixture of biotinylated PEGylated drug and hapten-conjugated PEGylated drug for a specified time to allow for the formation of an antibody-drug bridge complex.
-
-
Capture:
-
Transfer the incubation mixture to a streptavidin-coated microplate.
-
Incubate to allow the biotinylated end of the complex to bind to the streptavidin on the plate surface.
-
-
Washing:
-
Wash the plate to remove unbound components.
-
-
Detection:
-
Add an enzyme-conjugated anti-hapten antibody (e.g., anti-hapten-HRP).
-
Incubate to allow the detection antibody to bind to the hapten-conjugated end of the complex.
-
-
Washing:
-
Repeat the washing step to remove unbound detection antibody.
-
-
Signal Development, Stopping, and Data Acquisition:
-
Follow steps 8-10 of the Direct ELISA protocol.
-
Conclusion
The selection of an appropriate ELISA method for detecting anti-PEG antibodies is a critical decision in the development of PEGylated therapeutics. Direct ELISAs offer a straightforward and versatile approach, particularly for isotype-specific detection, while bridging ELISAs may provide higher specificity for bivalent antibodies but risk under-detection. Newer methods, such as bead-based extraction, show promise for enhanced sensitivity and streamlined sample processing.
Ultimately, the choice of assay will depend on the specific requirements of the study, including the need for quantitative vs. qualitative data, the desired sensitivity and specificity, and the potential for interference from the drug product. Careful optimization and validation of the chosen method are paramount to ensure the generation of reliable and meaningful immunogenicity data.[1]
References
- 1. celerion.com [celerion.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 4. affinityimmuno.com [affinityimmuno.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. precisionformedicine.com [precisionformedicine.com]
- 9. celerion.com [celerion.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
- 12. Development of a validated novel bead extraction method for the detection of anti-PEG antibodies in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of Naturally Occurring Antibodies to PEG and PEGylated Liposomes in Plasma of Human Donor Volunteers - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. affinityimmuno.com [affinityimmuno.com]
- 18. lifediagnostics.com [lifediagnostics.com]
Safety Operating Guide
Proper Disposal of m-PEG12-COO-propanoic acid: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of m-PEG12-COO-propanoic acid with caution, treating it as a hazardous chemical waste stream. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach combining the known hazards of its constituents—propanoic acid and polyethylene (B3416737) glycol (PEG)—and general laboratory chemical waste guidelines is mandatory. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.
Essential Safety and Disposal Procedures
Proper disposal of this compound is not merely a procedural step but a critical component of laboratory safety and environmental responsibility. The following step-by-step guidance is designed to provide clear, actionable instructions for the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, all personnel must be equipped with the appropriate PPE. Based on the corrosive and flammable nature of the propanoic acid component, the following are required:
-
Eye Protection: Chemical splash goggles are mandatory.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[2][3]
Waste Collection and Segregation
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips), must be collected as hazardous waste.
-
Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. Plastic containers are generally preferred.[1] The container must have a secure, leak-proof closure and be kept closed except when adding waste.[1][3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solution in ethanol," "contaminated solids").
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][4] Crucially, this waste must be segregated from incompatible chemicals. Based on the propanoic acid component, it should be stored separately from:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, diatomaceous earth) to soak up the chemical.[2]
-
Collection: Carefully sweep or scoop up the absorbent material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal Protocol
The ultimate disposal of this compound waste must be handled by trained professionals.
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum allowable time (typically up to one year, but institutional policies may vary), contact your EHS office to arrange for a hazardous waste pickup.[1][4]
-
Professional Disposal: The waste will be transported to a licensed and approved waste disposal facility for appropriate treatment and disposal, likely through incineration.
Hazard Profile of Propanoic Acid
The propanoic acid component is the primary driver of the immediate handling hazards of this compound. The following table summarizes key quantitative data from safety data sheets for propanoic acid.
| Hazard Classification | Data Point | Species | Reference |
| Acute Oral Toxicity | LD50: 3455 mg/kg | Rat | [3] |
| Acute Dermal Toxicity | LD50: 3235 mg/kg | Rabbit | [3] |
| Acute Inhalation Toxicity | LC50: > 19.7 mg/l (1h) | Rat | [3] |
| Flammability | Flammable liquid and vapor | - | [2][4] |
| Corrosivity | Causes severe skin burns and eye damage | - | [2][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation (single exposure) | - | [3][4] |
Visualizing the Disposal Workflow
To further clarify the procedural logic for the disposal of this compound, the following diagram illustrates the decision-making process from initial waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling m-PEG12-COO-propanoic acid
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for handling m-PEG12-COO-propanoic acid, a PEG-based PROTAC linker. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods to ensure laboratory safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure safety.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemically resistant gloves | Disposable nitrile or neoprene gloves are recommended for protection against chemical splashes.[1][2][3] For handling bulk quantities or in situations with a higher risk of exposure, consider double gloving. Always inspect gloves for any signs of degradation or perforation before use. |
| Eyes | Safety goggles or glasses with side shields | Eye protection should meet ANSI Z.87.1 standards to safeguard against splashes of chemicals or other liquids.[1] |
| Face | Face shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing or when handling larger quantities of the material.[1][2] |
| Body | Laboratory coat or gown | A long-sleeved lab coat is essential to protect skin and personal clothing from contamination.[1] For procedures with a higher risk of splashes, a disposable gown made of a resistant material is preferable.[2] |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[4] If engineering controls are not sufficient, a respirator may be necessary based on a risk assessment.[1] |
| Feet | Closed-toe shoes | Shoes that completely cover the feet are required to protect against spills.[1] |
Operational Plan and Handling
Storage and Preparation:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[4][5][6]
-
It is often supplied as a solid that may be difficult to weigh accurately.[7] For easier handling, it is recommended to prepare a stock solution.[7]
-
The compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[8] When preparing stock solutions, use an appropriate solvent and adhere to recommended storage conditions to prevent degradation.[8]
-
Before opening, allow the container to reach room temperature to prevent moisture condensation.[7] To minimize air exposure, consider handling the stock solution under an inert gas like argon or nitrogen.[7]
Handling Procedure:
-
Preparation: Before starting any work, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Dispensing: If working with the solid form, carefully weigh the required amount in a chemical fume hood. To handle the solid with greater ease, preparing a stock solution in a solvent like DMSO is recommended.[7][8]
-
Reaction Setup: When reacting the terminal carboxylic acid of this compound with primary amine groups, use activators such as EDC or DCC to form a stable amide bond.[8]
-
Post-Procedure: After completing the work, decontaminate the work area and any equipment used.
Disposal Plan
All waste materials containing this compound should be considered chemical waste.
-
Solid Waste: Dispose of any contaminated solid materials, such as gloves, wipes, and disposable gowns, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Collect all liquid waste, including unused stock solutions and reaction mixtures, in a sealed and properly labeled waste container. Do not pour chemical waste down the drain.[4]
-
Follow all local, state, and federal regulations for the disposal of chemical waste. If you are unsure about the proper disposal procedures, consult your institution's environmental health and safety (EHS) department.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pharmastate.academy [pharmastate.academy]
- 4. media.laballey.com [media.laballey.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. confluore.com [confluore.com]
- 8. m-PEG12-acid (125220-94-2) for sale [vulcanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
